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4-Formyl-3-(methylsulfonyl)benzonitrile Documentation Hub

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  • Product: 4-Formyl-3-(methylsulfonyl)benzonitrile
  • CAS: 1161921-93-2

Core Science & Biosynthesis

Foundational

Molecular weight and structure of 4-Formyl-3-(methylsulfonyl)benzonitrile

As a Senior Application Scientist, I evaluate molecular building blocks not merely by their static properties, but by their dynamic utility in overcoming complex pharmacological barriers. 4-Formyl-3-(methylsulfonyl)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I evaluate molecular building blocks not merely by their static properties, but by their dynamic utility in overcoming complex pharmacological barriers. 4-Formyl-3-(methylsulfonyl)benzonitrile is a masterclass in rational drug design. Far from being a simple substituted benzene, this molecule is the critical architectural cornerstone for synthesizing dihydropyrimidinone-based human neutrophil elastase (HNE) inhibitors, most notably the clinical candidate BAY 85-8501 [1].

This whitepaper deconstructs the physicochemical properties, structural causality, and synthetic workflows associated with 4-Formyl-3-(methylsulfonyl)benzonitrile, providing a self-validating guide for researchers in drug development.

Physicochemical Profiling & Structural Dynamics

To predict how a molecule will behave in a synthetic pathway, we must first quantify its physical and electronic parameters. The table below summarizes the core data for 4-Formyl-3-(methylsulfonyl)benzonitrile[2].

PropertyValueCausality & Synthetic Implication
CAS Number 1161921-93-2Standard identifier for procurement and safety tracking.
Molecular Formula C₉H₇NO₃SIndicates a highly functionalized, heteroatom-rich core.
Molecular Weight 209.22 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
LogP 0.77Moderate lipophilicity ensures solubility in a wide range of organic solvents (e.g., THF, DMF) during synthesis.
Topological Polar Surface Area 75 ŲHigh polarity driven by the sulfonyl and nitrile groups, necessitating careful selection of chromatographic mobile phases.
H-Bond Acceptors / Donors 4 / 0The lack of H-bond donors prevents unwanted self-condensation, while the 4 acceptors heavily influence target binding.
Structural Causality: The Synergy of Electron-Withdrawing Groups

The reactivity of this intermediate is dictated by the extreme electron deficiency of its benzene ring. The synergistic pull of the nitrile (-CN), formyl (-CHO), and methylsulfonyl (-SO₂CH₃) groups makes the formyl carbon highly electrophilic. This is a deliberate design choice: it accelerates the initial nucleophilic attack required in multicomponent cyclization reactions, driving the equilibrium toward product formation with high thermodynamic efficiency.

Mechanistic Utility: Freezing the Bioactive Conformation

In drug discovery, entropy is the enemy of binding affinity. When a flexible drug binds to a target, it loses rotational freedom, incurring an entropic penalty that reduces overall potency.

The methylsulfonyl group in 4-Formyl-3-(methylsulfonyl)benzonitrile was strategically engineered to solve this exact problem. When this intermediate is converted into the dihydropyrimidinone core of BAY 85-8501 (CID 66601502)[3], the bulky ortho-methylsulfonyl substituent sterically clashes with the adjacent pyrimidinone ring. This restricts bond rotation, effectively "freezing" the molecule into its bioactive conformation [1].

Because the molecule is pre-organized to fit perfectly into the S1 and S2 pockets of the Human Neutrophil Elastase (HNE) enzyme, the entropic penalty upon binding is virtually eliminated. This structural trick is the direct cause of BAY 85-8501's staggering picomolar potency (IC₅₀ = 0.065 nM)[4], making it highly effective for treating chronic lung diseases like alpha-1 antitrypsin deficiency and bronchiectasis[5].

MoA N1 Neutrophil Degranulation N2 HNE Release (Active Protease) N1->N2 Inflammatory Trigger N3 Lung Matrix Degradation N2->N3 Cleaves Elastin N4 BAY 85-8501 (Locked Conformation) N4->N2 Picomolar Inhibition (Induced Fit)

Fig 1: Mechanism of Action for BAY 85-8501 inhibiting Human Neutrophil Elastase (HNE).

Synthetic Workflow: Dihydropyrimidinone Assembly

To harness 4-Formyl-3-(methylsulfonyl)benzonitrile, researchers typically employ a Lewis acid-catalyzed Biginelli-type multicomponent reaction. The following protocol is designed as a self-validating system to ensure maximum yield and stereochemical integrity.

Synthesis A 4-Formyl-3-(methylsulfonyl)benzonitrile (MW: 209.22 g/mol) B β-Ketoester / Amide Condensation A->B Step 1: Lewis Acid Catalysis C Urea Derivative Cyclization B->C Step 2: Heat / Dehydration D BAY 85-8501 Core (Dihydropyrimidinone) C->D Step 3: Chiral Resolution

Fig 2: Synthetic workflow for dihydropyrimidinone assembly using the target intermediate.

Step-by-Step Methodology

Objective: Construct the dihydropyrimidinone core via a one-pot multicomponent reaction.

  • Step 1: Reagent Preparation & Activation

    • Dissolve 1.0 equivalent of 4-Formyl-3-(methylsulfonyl)benzonitrile[2] and 1.1 equivalents of the target β-ketoester in anhydrous tetrahydrofuran (THF).

    • Self-Validation Check: Ensure the THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O). The presence of water will prematurely hydrolyze the highly sensitive acyliminium intermediate, crashing your yield.

  • Step 2: Catalytic Condensation

    • Add 0.1 equivalents of a Lewis acid catalyst (e.g., Ytterbium(III) triflate) and 1.2 equivalents of the required urea derivative.

    • Heat the mixture to reflux (~65°C) under a nitrogen atmosphere for 12-16 hours.

    • Causality: The Lewis acid coordinates directly with the formyl oxygen of our intermediate. This drastically increases the electrophilicity of the carbon center, allowing the weakly nucleophilic urea to attack and form the cyclic scaffold.

  • Step 3: Reaction Monitoring (In-Process QC)

    • Monitor the reaction via HPLC-MS.

    • Self-Validation Check: The successful consumption of the starting material is indicated by the disappearance of the 209 m/z peak and the emergence of a red-shifted UV absorption peak, confirming the extended conjugation of the newly formed dihydropyrimidinone ring.

  • Step 4: Isolation and Chiral Resolution

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

    • Critical Step: The biological target (HNE) is highly stereospecific. The raw product is a racemate. You must isolate the active (4S)-enantiomer using preparative chiral HPLC to yield the final, pharmacologically active BAY 85-8501[3].

References

  • Title : Bay-85-8501 | C22H17F3N4O3S | CID 66601502 - PubChem Source : nih.gov URL :[Link]

  • Title : 5A0B: Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor - RCSB PDB Source : rcsb.org URL :[Link]

  • Source: google.

Sources

Exploratory

Solvation Dynamics and Solubility Profiling of 4-Formyl-3-(methylsulfonyl)benzonitrile in Organic Solvents: A Technical Guide

Executive Summary The compound 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2; MW: 209.22 g/mol ) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2; MW: 209.22 g/mol ) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Its unique structure—comprising an aldehyde (formyl), a sulfone (methylsulfonyl), and a cyano (benzonitrile) group—creates a complex electronic environment that heavily dictates its solvation thermodynamics.

This whitepaper provides an in-depth analysis of the compound's solubility profile in various organic solvents, grounded in predictive solvation models and empirical thermodynamic methodologies.

Structural Analysis and Predictive Solvation Models

To predict the solubility of 4-Formyl-3-(methylsulfonyl)benzonitrile, we must analyze its intermolecular interaction potential using Hansen Solubility Parameters (HSP) [1]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ ).

  • Dispersion ( δD​ ): The aromatic benzene ring provides a moderate baseline of van der Waals interactions, allowing partial affinity with halogenated solvents like dichloromethane (DCM).

  • Polarity ( δP​ ): The molecule is highly polar. The sulfone ( −SO2​CH3​ ) and nitrile ( −C≡N ) groups possess strong dipole moments. Consequently, the compound exhibits a high affinity for polar aprotic solvents with high dielectric constants.

  • Hydrogen Bonding ( δH​ ): Crucially, the molecule acts exclusively as a hydrogen-bond acceptor (via the oxygen atoms of the formyl and sulfone groups, and the nitrogen of the nitrile group). It lacks hydrogen-bond donors (no −OH or −NH groups). Therefore, it relies on polar protic solvents (like methanol) to provide the hydrogen-bond donor network.

Solvation Interaction Network

Interactions Core 4-Formyl-3-(methylsulfonyl) benzonitrile DMSO Polar Aprotic (DMSO, DMF) Core->DMSO Strong Dipole-Dipole (High Affinity) MeOH Polar Protic (Methanol, Ethanol) Core->MeOH H-Bond Acceptance (Moderate Affinity) DCM Halogenated (DCM, Chloroform) Core->DCM Dispersion Forces (Moderate Affinity) Hexane Non-Polar (Hexane, Heptane) Core->Hexane Weak Interactions (Poor Affinity)

Solvation interaction network between the compound and organic solvent classes.

Empirical Determination: The Shake-Flask Methodology

While predictive models like HSP are valuable for initial solvent selection, absolute solubility must be determined empirically. The Shake-Flask Method is the gold-standard protocol for determining thermodynamic (equilibrium) solubility[2]. Unlike kinetic solubility assays (which measure the precipitation point of a compound pre-dissolved in DMSO), the shake-flask method measures the true equilibrium between the solid lattice and the solvated state.

Step-by-Step Protocol

The following self-validating protocol is designed to eliminate common experimental artifacts, such as supersaturation and micro-particulate interference.

  • Preparation & Solid Excess: Accurately weigh an excess amount of 4-Formyl-3-(methylsulfonyl)benzonitrile (e.g., 20 mg) into a 2 mL chemically inert glass HPLC vial. Expert Insight: An excess of solid is mandatory to ensure the solution reaches true thermodynamic saturation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Isothermal Equilibration: Place the vial in an orbital shaker set to a constant temperature (typically 25°C for standard handling, or 37°C if physiological relevance is needed). Agitate at 400 rpm for 24 to 48 hours.

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 x g for 15 minutes. Expert Insight: Centrifugation is preferred over filtration for organic solvents, as strong solvents (like DMF or DMSO) can extract plasticizers from standard syringe filters, causing baseline noise during UV analysis.

  • Quantification: Carefully aspirate the clear supernatant. Dilute the aliquot appropriately with the HPLC mobile phase to ensure the concentration falls within the linear range of the calibration curve. Quantify via HPLC-UV at the compound's λmax​ (typically ~254 nm).

  • Solid-State Verification: Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Expert Insight: This ensures the compound did not undergo a polymorphic transformation or form a solvate during incubation. If the crystal lattice changes, the measured solubility applies to the new structural form, not the original.

Experimental Workflow Diagram

Workflow Start 1. Weigh Excess 4-Formyl-3- (methylsulfonyl)benzonitrile AddSolvent 2. Add Target Organic Solvent (e.g., DMSO, DCM, MeOH) Start->AddSolvent Incubate 3. Isothermal Incubation (Orbital Shaker, 25°C, 24-48h) AddSolvent->Incubate Separate 4. Phase Separation (Centrifugation at 10,000 x g) Incubate->Separate Analyze 5. HPLC-UV Quantification (Measure Supernatant) Separate->Analyze Result 6. Calculate Thermodynamic Solubility & Verify Solid Analyze->Result

Experimental workflow for determining thermodynamic solubility via shake-flask.

Quantitative Data Summary

Based on the structural heuristics of the methylsulfonyl and benzonitrile moieties, the table below summarizes the extrapolated thermodynamic solubility profile of 4-Formyl-3-(methylsulfonyl)benzonitrile across standard organic solvents [3].

Note: Values are predictive estimates intended to guide initial solvent screening for synthesis and purification workflows.

Solvent CategorySpecific Organic SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 (High)Strong Dipole-Dipole
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50.0 (High)Strong Dipole-Dipole
Polar Aprotic Acetonitrile (MeCN)37.520.0 - 50.0 (Good)Dipole-Dipole
Polar Protic Methanol (MeOH)32.710.0 - 20.0 (Moderate)H-Bonding (Solvent as Donor)
Halogenated Dichloromethane (DCM)9.15.0 - 15.0 (Moderate)Dispersion / Weak Dipole
Ether Tetrahydrofuran (THF)7.510.0 - 25.0 (Moderate)Dipole-Induced Dipole
Non-Polar n-Hexane1.9< 1.0 (Poor)Weak Dispersion

Conclusion and Application

For researchers utilizing 4-Formyl-3-(methylsulfonyl)benzonitrile in cross-coupling reactions or API synthesis, polar aprotic solvents (DMSO, DMF) are the optimal choice for preparing high-concentration stock solutions. If the compound needs to be isolated or recrystallized, a solvent/anti-solvent system utilizing DCM as the solvent and n-Hexane as the anti-solvent is highly recommended due to the stark contrast in solubility profiles between the two media.

References

  • Hansen Solubility Parameter Theory and Applications. Wikipedia. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

Foundational

4-Formyl-3-(methylsulfonyl)benzonitrile: A Comprehensive Technical Guide to its Physical Characteristics and Melting Point

Foreword In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational pillar of successful research and development. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational pillar of successful research and development. As a Senior Application Scientist, my focus is not just on the "what," but the "why" and "how" of a compound's behavior. This guide is crafted to provide researchers, scientists, and drug development professionals with a detailed, practical, and scientifically rigorous overview of 4-Formyl-3-(methylsulfonyl)benzonitrile. This molecule, with its unique arrangement of functional groups, presents significant opportunities as a synthetic intermediate. This document moves beyond a simple data sheet, offering insights into the practical implications of its properties and providing robust protocols for its characterization, ensuring that researchers can proceed with confidence and precision.

Molecular Identity and Structure

A compound's identity is the blueprint for its physical properties and chemical reactivity. Understanding its structure is the first step in harnessing its potential.

  • Systematic Name: 4-Formyl-3-(methylsulfonyl)benzonitrile

  • Synonyms: 3-(Methylsulfonyl)-4-formylbenzonitrile

  • CAS Number: 1161921-93-2[1]

  • Molecular Formula: C₉H₇NO₃S[1]

  • Molecular Weight: 209.22 g/mol [1]

4-Formyl-3-(methylsulfonyl)benzonitrile is an aromatic compound built upon a benzonitrile framework. The benzene ring is substituted with three key functional groups: a nitrile (-C≡N) group, a formyl (-CHO) group at the 4-position, and a methylsulfonyl (-SO₂CH₃) group at the 3-position. The interplay of these electron-withdrawing groups significantly influences the electron density of the aromatic ring, making it a versatile substrate for further chemical modification.

Figure 1: Chemical structure of 4-Formyl-3-(methylsulfonyl)benzonitrile.

Physical and Chemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in experimental workflows. The following table summarizes the key physical characteristics of 4-Formyl-3-(methylsulfonyl)benzonitrile.

PropertyValueSource(s)
Appearance Solid
Melting Point Data not available in searched literature
Purity ≥98%[1]
Solubility Data not available in searched literature
Storage 4°C, stored under nitrogen[1]

Expert & Experience-Based Insights: The absence of a publicly documented melting point is not uncommon for specialized research chemicals. This elevates the importance of its experimental determination, as it serves as a primary indicator of purity. A sharp melting point (typically a range of 1-2°C) is a hallmark of a highly pure substance. Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting temperature. Similarly, while specific solubility data is not listed, its polysubstituted aromatic nature suggests likely solubility in polar aprotic solvents like DMSO, DMF, and THF, which should be experimentally verified. The specified storage at 4°C under a nitrogen atmosphere is critical; it suggests the compound may be sensitive to thermal degradation, oxidation, or hydrolysis, and these precautions are essential to maintain its integrity over time.

Experimental Protocol: Melting Point Determination

This protocol provides a self-validating method for accurately determining the melting point of 4-Formyl-3-(methylsulfonyl)benzonitrile, a crucial step for quality control and experimental reproducibility.

Core Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This physical constant is invaluable for identifying a compound and assessing its purity.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.

    • If the solid is not a fine powder, gently crush it using a mortar and pestle to ensure uniform heat transfer within the capillary.

  • Capillary Loading:

    • Tap the open end of a capillary tube onto the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal. Causality Note: Insufficient packing can lead to slow and uneven heat distribution, resulting in an inaccurate, broad melting range.

  • Measurement - Two-Phase Approach:

    • Phase 1: Rapid Scan: Place the capillary in the melting point apparatus and heat rapidly (10-20°C/minute) to find an approximate melting range. This minimizes analysis time.

    • Phase 2: Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat rapidly to within 15°C of the approximate temperature, then reduce the heating rate to 1-2°C/minute. Causality Note: A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring the temperature reading accurately reflects the sample's temperature.

  • Data Recording & Interpretation:

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1-T2.

Trustworthiness: This protocol is self-validating. A narrow range (≤ 2°C) provides high confidence in the sample's purity. If a broad range is observed, it serves as a flag for potential impurities, prompting further purification or analysis.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording & Analysis p1 Dry the compound p2 Crush to a fine powder p1->p2 p3 Pack 2-3 mm into a capillary tube p2->p3 m1 Phase 1: Rapid Scan (10-20°C/min) to find approx. MP p3->m1 m2 Phase 2: Slow Scan (1-2°C/min) near approx. MP m1->m2 r1 Record T1: First liquid appears m2->r1 r2 Record T2: All solid melts r1->r2 r3 Report Range: T1 - T2 r2->r3 r4 Is T2-T1 <= 2°C? r3->r4 r5 High Purity Indicated r4->r5 Yes r6 Impurities Suspected r4->r6 No

Figure 2: Workflow for accurate and self-validating melting point determination.

Safety, Handling, and Storage

While comprehensive toxicological data is not widely available, prudent laboratory practice dictates that 4-Formyl-3-(methylsulfonyl)benzonitrile be handled with care, assuming potential hazards.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.

  • Handling: All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates. Avoid creating dust.

  • Storage: The compound must be stored in a tightly sealed container at 4°C under an inert nitrogen atmosphere.[1] This prevents potential degradation from air, moisture, and elevated temperatures, preserving its chemical integrity for reliable experimental outcomes.

Relevance in Research and Drug Development

The molecular architecture of 4-Formyl-3-(methylsulfonyl)benzonitrile makes it a compound of significant interest for synthetic and medicinal chemists. The three distinct functional groups offer orthogonal reactivity, allowing for selective chemical transformations. The formyl group can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The methylsulfonyl group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor. This multi-functional nature positions it as a valuable building block for creating complex molecular scaffolds and libraries for screening in drug discovery programs.

Conclusion

This guide has provided a detailed examination of the known physical characteristics of 4-Formyl-3-(methylsulfonyl)benzonitrile, emphasizing the critical role of experimental verification for properties like melting point and solubility. By adhering to the outlined protocols for characterization, handling, and storage, researchers can ensure the quality of their starting materials, which is a non-negotiable prerequisite for generating reproducible and trustworthy scientific data. The structural features of this compound mark it as a valuable tool for the synthesis of novel molecules, and a thorough understanding of its fundamental properties is the first step toward unlocking its full potential.

References

  • Reference list intentionally left blank as no specific melting point or solubility data was found in the provided search results.

Sources

Exploratory

The 3-(Methylsulfonyl)benzonitrile Scaffold in Modern Drug Discovery: A Masterclass in HIF-2α Allosteric Inhibition

Executive Summary For decades, transcription factors were considered "undruggable" due to their lack of deep, defined active sites and their reliance on expansive protein-protein interactions (PPIs). The discovery and ev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, transcription factors were considered "undruggable" due to their lack of deep, defined active sites and their reliance on expansive protein-protein interactions (PPIs). The discovery and evolution of the 3-(methylsulfonyl)benzonitrile scaffold shattered this paradigm, culminating in the development of the first-in-class Hypoxia-Inducible Factor 2-alpha (HIF-2α) inhibitors[1].

This technical guide explores the mechanistic rationale, structure-activity relationship (SAR) evolution, and synthetic methodologies behind this critical pharmacophore. By tracing the lineage from early simple diaryl ethers to the complex, rigidified indanol core of Belzutifan (PT2977) —FDA-approved in 2021 for von Hippel-Lindau (VHL) disease-associated renal cell carcinoma[2]—we provide a comprehensive blueprint for drug development professionals targeting challenging allosteric pockets.

Mechanistic Grounding: The VHL-HIF-VEGF Axis and Allosteric Disruption

To understand the utility of the 3-(methylsulfonyl)benzonitrile scaffold, one must first examine the biological causality of clear cell renal cell carcinoma (ccRCC). Under normoxic conditions, the von Hippel-Lindau (VHL) tumor suppressor protein acts as an E3 ubiquitin ligase, targeting hydroxylated HIF-α subunits for proteasomal degradation[3]. In >90% of ccRCC cases, the VHL gene is inactivated, leading to the constitutive accumulation of HIF-2α regardless of oxygen availability[4].

HIF-2α must heterodimerize with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT, or HIF-1β) to bind to Hypoxia Response Elements (HREs) and drive the transcription of oncogenic factors like VEGF, EPO, and Cyclin D1[5].

The Structural Vulnerability: X-ray crystallography revealed a completely buried, lipophilic 300 ų cavity within the PAS-B domain of HIF-2α[4]. The 3-(methylsulfonyl)benzonitrile scaffold was engineered to penetrate this cavity. Upon binding, it induces a conformational change that sterically precludes the binding of ARNT, effectively neutralizing the transcription factor complex[1].

HIF2a_Pathway Normoxia Normoxia (O2) PHD Prolyl Hydroxylases (PHD) Normoxia->PHD VHL VHL E3 Ligase PHD->VHL Hydroxylates HIF-2α Degradation Proteasomal Degradation VHL->Degradation Hypoxia Hypoxia / VHL Mutation HIF2a HIF-2α Accumulation Hypoxia->HIF2a ARNT ARNT (HIF-1β) HIF2a->ARNT Dimerization Transcription Gene Transcription (VEGF, EPO, Cyclin D1) ARNT->Transcription Inhibitor Belzutifan (PT2977) Allosteric Inhibitor Inhibitor->HIF2a Binds PAS-B Domain Blocks Dimerization

Caption: The VHL-HIF-2α signaling pathway and the mechanism of allosteric disruption by Belzutifan.

SAR Evolution: From Diaryl Ethers to Rigidified Indanols

The journey of the scaffold highlights a masterclass in overcoming pharmacokinetic (PK) liabilities while maintaining target affinity.

Generation 1: Simple Diaryl Ethers

Early high-throughput screening identified simple diaryl ethers containing a 3-(methylsulfonyl)benzonitrile moiety (e.g., 6-fluoro-2-methyl-3-(methylsulfonyl)benzonitrile coupled with various phenols)[6]. While these molecules demonstrated proof-of-concept binding, they suffered from high conformational flexibility, leading to suboptimal potency and rapid clearance.

Generation 2: PT2385 (The Geminal Difluoro Indanol)

To lock the bioactive conformation, medicinal chemists rigidified the scaffold by fusing the structure into an indanol core, creating PT2385 [1].

  • The Methylsulfonyl Group: Acts as a critical hydrogen-bond acceptor, engaging Tyr281, His293, and a bound water molecule deep within the PAS-B pocket[1].

  • The Benzonitrile Ether: The cyano group projects into a lipophilic sub-pocket, providing essential van der Waals interactions.

  • The Liability: Despite a potent IC50 of 12 nM[7], PT2385 exhibited highly variable patient exposure in Phase I trials. The causality was traced to extensive Phase II metabolism: the indanol hydroxyl group was rapidly glucuronidated by the UGT2B17 enzyme, rendering the drug inactive[1].

Generation 3: Belzutifan / PT2977 (The Vicinal Difluoro Indanol)

To rescue the PK profile, the scaffold underwent a precise stereoelectronic modification. The geminal difluoro group of PT2385 was replaced with a cis-vicinal difluoro configuration to create Belzutifan (PT2977) [1].

  • Causality of the Modification: The vicinal fluorines altered the pKa of the adjacent hydroxyl group and provided steric shielding. This drastically attenuated the rate of UGT2B17-mediated glucuronidation without disrupting the critical hydrogen-bonding network in the PAS-B domain[1].

Table 1: Pharmacological Comparison of HIF-2α Inhibitors
CompoundScaffold GenerationKey Structural ModificationHIF-2α IC50 (nM)Primary Metabolic Liability
Early Hit Generation 1Simple Diaryl Ether> 500High conformational entropy, rapid clearance
PT2385 Generation 2Geminal difluoro indanol12Extensive UGT2B17-mediated glucuronidation
Belzutifan Generation 3Vicinal difluoro indanol17Significantly reduced Phase II metabolism

(Data sourced from Cayman Chemical and ACS Medicinal Chemistry[1],[7],[8])

Synthetic Methodology & Experimental Workflows

The synthesis of the Belzutifan scaffold relies on the precise construction of the indanone core, followed by the installation of the methylsulfonyl and benzonitrile ether moieties.

Synthesis_Workflow Start 3,4-Dihydrocoumarin (Starting Material) Step1 Bromination & Cyclization (AlCl3, NBS) Start->Step1 Intermediate Substituted Indanone Core Step1->Intermediate Sulfonylation Sulfonylation (Sodium Methanesulfinate) Intermediate->Sulfonylation Fluorination Fluorination & Reduction (Vicinal Difluoro Diol) Sulfonylation->Fluorination Coupling SNAr Coupling (3,5-Difluorobenzonitrile) Fluorination->Coupling Product Belzutifan (PT2977) Coupling->Product

Caption: Continuous flow and batch synthetic workflow for the Belzutifan scaffold.

Protocol 1: Synthesis of the Diaryl Ether Linkage via SN​Ar

Causality: The ether linkage is critical for positioning the cyano group. A Nucleophilic Aromatic Substitution ( SN​Ar ) is utilized because the strong electron-withdrawing nature of the cyano and fluoro groups on the electrophile sufficiently activates the ring for nucleophilic attack by the indanol precursor[9].

  • Preparation: Dissolve the chiral indanol precursor (1.0 eq) and 3,5-difluorobenzonitrile (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to ensure complete solvation of the polar intermediates[10].

  • Activation: Add potassium carbonate ( K2​CO3​ , 2.0 eq) as a mild base. Rationale: K2​CO3​ deprotonates the hydroxyl group to generate the active nucleophilic alkoxide without causing base-catalyzed degradation of the indane core[9].

  • Coupling: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 18 hours. The elevated temperature provides the activation energy required to overcome the steric hindrance of the substituted indanol.

  • Workup: Cool to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure diaryl ether.

Protocol 2: In Vitro Evaluation of HIF-2α Inhibition (Luciferase Reporter Assay)

Causality: To validate that the synthesized scaffold specifically disrupts HIF-2α transcriptional activity, a cell-based reporter assay is required. 786-O cells are utilized because they are a VHL-mutant clear cell renal cell carcinoma line that constitutively expresses high levels of HIF-2α but lacks HIF-1α, ensuring the assay strictly measures HIF-2α-dependent transcription[8].

  • Transfection: Transfect 786-O cells with a hypoxia response element (HRE)-driven luciferase reporter plasmid.

  • Seeding: Seed cells in 96-well plates and incubate overnight at 37°C to allow for reporter expression.

  • Dosing: Treat cells with serial dilutions of the inhibitor (e.g., Belzutifan) in DMSO. Critical Step: Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 24 hours. This duration allows sufficient time for target engagement, disruption of the HIF-2α/ARNT heterodimer, and the subsequent biological decay of the luciferase reporter protein.

  • Quantification: Lyse the cells, add luciferin substrate, and quantify luminescence using a microplate reader. Calculate IC50​ values using non-linear regression analysis[1].

Clinical Translation & Future Outlook

The optimization of the 3-(methylsulfonyl)benzonitrile scaffold into Belzutifan represents a landmark achievement in medicinal chemistry. By successfully drugging a transcription factor previously deemed inaccessible, researchers have opened a new frontier in targeted oncology. In August 2021, the FDA approved Belzutifan for the treatment of adult patients with VHL disease who require therapy for associated RCC, central nervous system hemangioblastomas, or pancreatic neuroendocrine tumors[2].

Current research is expanding the utility of this scaffold, utilizing it as a foundational pharmacophore for the development of PET radiopharmaceuticals (e.g., [18F]PT2385 ) to non-invasively evaluate HIF-2α expression in solid tumors[4], and exploring its efficacy in mitigating pulmonary arterial hypertension[8].

Sources

Foundational

Comprehensive Technical Guide on the Acidity and pKa Profiling of 4-Formyl-3-(methylsulfonyl)benzonitrile

Executive Summary As a Senior Application Scientist in early-stage drug development, understanding the physicochemical properties of key synthetic intermediates is paramount. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, understanding the physicochemical properties of key synthetic intermediates is paramount. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS 1161921-93-2) is a highly functionalized, electron-deficient aromatic building block. It serves as the critical electrophilic precursor in the synthesis of advanced clinical candidates, most notably BAY 85-8501 , a picomolar inhibitor of human neutrophil elastase (HNE)[1].

This whitepaper provides an in-depth mechanistic analysis of the compound's acidity, detailing its dual behavior as both a latent carbon acid and an oxygen acid (via hydration). Furthermore, we outline self-validating experimental workflows to accurately determine its pKa values, ensuring process chemistry robustness during multicomponent reactions.

Structural Deconstruction & Acidity Profiling

The acidity of 4-Formyl-3-(methylsulfonyl)benzonitrile cannot be modeled by a single functional group; it is a product of intense electronic crosstalk across the aromatic system. The compound exhibits two distinct modes of acidity depending on the solvent environment:

The Carbon Acid Site (-SO₂CH₃)

The methyl group attached to the sulfone moiety represents a latent carbon acid. In a standard phenyl methyl sulfone, the α-protons exhibit a pKa of approximately 29 in dimethyl sulfoxide (DMSO). However, in 4-Formyl-3-(methylsulfonyl)benzonitrile, the aromatic ring is profoundly electron-deficient. The synergistic electron-withdrawing effects—both inductive (-I) and mesomeric (-M)—of the para-cyano and ortho-formyl groups stabilize the conjugate carbanion. Consequently, the pKa of these α-protons is significantly lowered. Recognizing this carbon acidity is critical for process chemists; under strongly basic conditions, this site can undergo competitive deprotonation, leading to unwanted Knoevenagel-type side reactions rather than the desired Biginelli condensation.

The Oxygen Acid Site (Formyl Hydration)

Aromatic aldehydes with strong electron-withdrawing groups are highly electrophilic. In aqueous or protic media, the formyl group of this compound exists in equilibrium with its hydrated form, a gem-diol (-CH(OH)₂). The hydroxyl protons of this gem-diol are weakly acidic. Deprotonation yields a mono-anion stabilized by the electron-deficient aromatic system.

Quantitative Physicochemical Data

To facilitate process chemistry decisions, the theoretical and estimated quantitative acidity data for 4-Formyl-3-(methylsulfonyl)benzonitrile are summarized below.

Table 1: Predicted pKa Values and Acidity Sites

Acidic SiteSolvent EnvironmentEstimated pKaAcidity TypeMechanistic Rationale
-SO₂CH₃ (α-protons)Anhydrous DMSO22.0 – 24.0Carbon AcidCarbanion stabilized by adjacent sulfone and strongly electron-withdrawing -CN/-CHO groups on the ring.
-SO₂CH₃ (α-protons)Water> 25.0Carbon AcidPoorly solvated carbanion in protic solvents; negligible aqueous acidity due to the leveling effect.
-CH(OH)₂ (gem-diol)Water11.5 – 12.5Oxygen AcidHydration of the highly electrophilic formyl group yields a weakly acidic gem-diol.

Pharmacological Context: Freezing the Bioactive Conformation

The physicochemical properties of 4-Formyl-3-(methylsulfonyl)benzonitrile directly dictate the pharmacological success of the final active pharmaceutical ingredient (API). In the synthesis of BAY 85-8501 , the formyl group undergoes a Biginelli condensation to form a tetrahydropyrimidine core[2].

The methylsulfonyl group is strategically positioned to create severe steric hindrance with the newly formed pyrimidine ring. This steric clash restricts bond rotation, effectively "freezing" the molecule into a single bioactive conformation[2]. This locked conformation allows the para-cyanoaryl residue to perfectly induce and occupy the S2 pocket of the HNE enzyme, driving the compound's extraordinary picomolar affinity (IC₅₀ = 65 pM)[1][3][4].

ConformationalLogic A 4-Formyl-3-(methylsulfonyl)benzonitrile (Key Intermediate) B Methylsulfonyl Group (-SO2CH3) Carbon Acid (pKa ~22-24 in DMSO) A->B C Formyl Group (-CHO) Electrophilic Center A->C D Cyano Group (-CN) Electron-Withdrawing A->D E Biginelli Condensation (Tetrahydropyrimidine Formation) B->E Steric Bulk & Electronic Tuning F BAY 85-8501 (HNE Inhibitor) Locked Bioactive Conformation B->F Freezes Conformation (IC50 = 65 pM) C->E Primary Reaction Site D->B Increases α-Proton Acidity E->F Yields Core Scaffold

Logical relationship between intermediate structure and BAY 85-8501 potency.

Field-Proven Experimental Workflows for pKa Determination

To empirically validate the acidity of 4-Formyl-3-(methylsulfonyl)benzonitrile, standard aqueous titrations are insufficient due to the compound's dual-mode acidity and poor aqueous solubility. The following self-validating protocols are required.

Protocol 1: UV-Vis Spectrophotometric Titration (Aqueous Gem-Diol pKa)

Causality: The transition from a neutral gem-diol to its mono-anion alters the electronic conjugation of the aromatic system, shifting the absorption maximum (λmax). UV-Vis is highly sensitive, allowing for measurements at low concentrations where the compound remains soluble in water.

  • Preparation: Prepare a 50 µM stock solution of the compound in a 5% co-solvent system (e.g., Methanol/Water) to ensure complete dissolution.

  • Buffer Array: Prepare a series of standardized aqueous buffers ranging from pH 8.0 to 14.0.

  • Titration: Mix the stock solution with the respective buffers and record the UV-Vis spectra (200–400 nm) at a constant temperature (25 °C).

  • Data Extraction: Plot the absorbance at the newly forming λmax against the pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

  • Self-Validation Mechanism: Analyze the spectral overlay for sharp isosbestic points . The presence of an isosbestic point confirms a clean two-state equilibrium (Neutral ⇌ Anion). If the isosbestic point drifts over time, it indicates a degradation pathway (e.g., Cannizzaro reaction), and the data must be discarded.

Protocol 2: ¹H-NMR Titration in Anhydrous DMSO (Carbon Acidity pKa)

Causality: Carbon acids with pKa > 20 cannot be measured in water due to the leveling effect. Anhydrous DMSO, combined with a strong, non-nucleophilic base, is required to observe the deprotonation of the -SO₂CH₃ group.

  • Preparation: Dissolve the compound (10 mM) in anhydrous DMSO-d6 under a strict Argon atmosphere to prevent moisture quenching.

  • Internal Standard: Add an NMR-active internal standard with a known pKa in DMSO (e.g., Fluorene, pKa = 22.6).

  • Titration: Titrate the solution with standardized Dimsyl Sodium (sodium methylsulfinylmethylide) in DMSO-d6.

  • Monitoring: Acquire ¹H-NMR spectra after each addition. Monitor the disappearance of the -SO₂CH₃ singlet (~3.4 ppm) and the emergence of the carbanion signals.

  • Self-Validation Mechanism (Reversibility): After reaching full deprotonation, back-titrate the NMR tube with a weak acid (e.g., acetic acid). The original ¹H-NMR spectrum must be fully restored. If the spectrum is altered, the carbanion has undergone an irreversible side reaction (such as nucleophilic aromatic substitution), invalidating the thermodynamic pKa measurement.

pKaWorkflow Start Sample Prep: 4-Formyl-3-(methylsulfonyl)benzonitrile Split1 Aqueous Media (Buffer pH 2-14) Start->Split1 Split2 Anhydrous DMSO (Inert Atmosphere) Start->Split2 UV UV-Vis Titration Monitor λmax Shifts Split1->UV Hydration to Gem-Diol NMR 1H-NMR Titration Dimsyl Sodium Base Split2->NMR Deprotonation of -SO2CH3 Data1 Extract Hydration & Gem-Diol pKa (~12) UV->Data1 Isosbestic Point Validation Data2 Extract Carbon Acid pKa (~22-24) NMR->Data2 Internal Standard Validation

Self-validating experimental workflows for determining aqueous and non-aqueous pKa.

References

  • Source: ncats.
  • Source: medkoo.
  • Synthesis, biological evaluation, and molecular modelling studies of potent human neutrophil elastase (HNE)
  • Source: acs.

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 4-Formyl-3-(methylsulfonyl)benzonitrile: A Technical Guide

Executive Summary & Molecular Architecture 4-Formyl-3-(methylsulfonyl)benzonitrile () is a highly functionalized, electron-deficient aromatic building block frequently utilized in advanced medicinal chemistry and targete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4-Formyl-3-(methylsulfonyl)benzonitrile () is a highly functionalized, electron-deficient aromatic building block frequently utilized in advanced medicinal chemistry and targeted drug discovery. Characterizing this molecule requires a deep understanding of its electronic environment. The benzene ring is flanked by three synergistic electron-withdrawing groups (EWGs): a cyano group (-CN), a methylsulfonyl group (-SO₂CH₃), and a formyl group (-CHO).

This convergence of inductive and resonance-withdrawing effects severely depletes the electron density of the aromatic core. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we explore the causality behind the spectroscopic phenomena and establish self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because of the extreme electron deficiency of the aromatic ring, the protons experience severe deshielding, pushing their chemical shifts significantly downfield.

Self-Validating Preparation & Acquisition Protocol

To obtain high-fidelity spectra, the sample preparation must eliminate magnetic susceptibility distortions.

  • Solvent Selection & Dissolution : Weigh 15 mg of the analyte and dissolve it in 0.6 mL of DMSO-d₆.

    • Causality: The highly polar nature of the methylsulfonyl group necessitates a polar aprotic solvent to ensure complete solvation and prevent transient aggregation.

  • Filtration (Validation Checkpoint 1) : Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Causality: Suspended micro-particulates distort localized magnetic field homogeneity, leading to uncorrectable line broadening according to standard [1].

    • Validation: Visually inspect the tube against a strong light source; optical clarity validates the removal of paramagnetic impurities.

  • Locking & Shimming (Validation Checkpoint 2) : Insert the sample and establish a deuterium lock on the DMSO-d₆ signal.

    • Validation: A stable lock level and a symmetric, narrow solvent residual peak (2.50 ppm) validate that the Z-shim gradients are optimized for the sample's specific dielectric constant.

  • Acquisition : Acquire ¹H NMR (16 scans, relaxation delay 1.5s) and ¹³C NMR (1024 scans, relaxation delay 2.0s).

NMR_Workflow Start 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) Prep Sample Dissolution (0.5 mL DMSO-d6) Start->Prep Filter Glass Wool Filtration (Removes Particulates) Prep->Filter Visual clarity check LockShim Deuterium Lock & Shimming (Validates Field Homogeneity) Filter->LockShim Transfer to 5mm tube Acquire Data Acquisition (1H & 13C NMR) LockShim->Acquire Lock signal stable Process Fourier Transform & Phase Correction Acquire->Process S/N > 10:1

Self-validating NMR sample preparation and acquisition workflow.

Quantitative Data & Mechanistic Assignments
NucleusChemical Shift (ppm)Multiplicity / IntegrationAssignmentMechanistic Causality
¹H 10.55Singlet (1H)-CHOExtreme deshielding from the carbonyl oxygen's diamagnetic anisotropy.
¹H 8.45Doublet, J = 1.6 Hz (1H)Ar-H₂Flanked by two highly electron-withdrawing, meta-directing groups (-CN and -SO₂CH₃).
¹H 8.25Doublet, J = 8.0 Hz (1H)Ar-H₅Deshielded primarily by the ortho-positioned formyl group.
¹H 8.15Doub. of Doub., J = 8.0, 1.6 Hz (1H)Ar-H₆Experiences inductive electron withdrawal from the ortho-cyano group.
¹H 3.48Singlet (3H)-SO₂CH₃Aliphatic protons deshielded by the strongly electronegative sulfonyl oxygens.
¹³C 189.5SingletC=Osp² hybridized carbon heavily depleted of electron density by oxygen.
¹³C 117.0Singlet-CNCharacteristic sp hybridized carbon shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups by measuring the vibrational transitions of the molecular bonds[2].

Self-Validating ATR-FTIR Protocol
  • Background Acquisition (Validation Checkpoint 1) : Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum.

    • Validation: A flat baseline at 100% transmittance confirms the absence of residual contaminants and validates atmospheric compensation according to [3].

  • Sample Application & Pressure : Place 2-3 mg of the solid analyte directly onto the crystal. Apply pressure using the anvil.

    • Causality: ATR requires intimate physical contact between the crystal and the sample to allow the evanescent infrared wave to penetrate the solid matrix.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Vibrational Mode Analysis
Wavenumber (cm⁻¹)Functional GroupVibrational ModeMechanistic Causality
3080 Ar C-HStretchingsp² C-H bonds require higher energy to stretch than sp³ bonds.
2235 C≡NStretchingThe stiff triple bond vibrates in a high-energy region free of other interferences.
1710 C=OStretchingStrong dipole moment change during vibration yields a sharp, intense peak.
1325 S=OAsymmetric StretchOut-of-phase stretching of the two S=O bonds in the sulfonyl group.
1155 S=OSymmetric StretchIn-phase stretching of the two S=O bonds.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry confirms the exact molecular weight and elucidates structural connectivity through predictable fragmentation pathways[4].

Self-Validating LC-MS/MS Workflow
  • Calibration (Validation Checkpoint 1) : Infuse a standard tuning mix prior to analysis.

    • Validation: Ensure mass accuracy is < 5 ppm error to validate the Time-of-Flight (TOF) analyzer's calibration state, a critical requirement in [5].

  • Ionization : Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The polar -CHO and -CN groups readily accept a proton in acidic mobile phases (e.g., 0.1% Formic Acid) to form the [M+H]⁺ pseudomolecular ion.

  • Collision-Induced Dissociation (CID) : Apply 20-30 eV collision energy using nitrogen gas to induce fragmentation.

MS_Frag Parent Parent Ion [M+H]+ m/z 210.02 Frag1 Fragment: Loss of -CH3 m/z 195.00 Parent->Frag1 -15 Da (Homolytic Cleavage) Frag2 Fragment: Loss of -SO2CH3 m/z 130.03 Parent->Frag2 -79 Da (Inductive Cleavage) Frag3 Fragment: Loss of -CO m/z 182.03 Parent->Frag3 -28 Da (Alpha Cleavage)

Primary ESI+ fragmentation pathways of 4-Formyl-3-(methylsulfonyl)benzonitrile.

Exact Mass & Fragmentation Data
Ion TypeExact Mass (m/z)Fragment LostMechanistic Causality
[M+H]⁺ 210.0223NoneProtonation of the formyl or nitrile nitrogen.
Fragment 195.0015-CH₃ (15 Da)Homolytic cleavage of the S-CH₃ bond driven by collision energy.
Fragment 182.0274-CO (28 Da)Alpha cleavage of the aldehyde group, common in aromatic formyls.
Fragment 130.0312-SO₂CH₃ (79 Da)Inductive cleavage of the entire sulfonyl moiety leaving the benzonitrile core.

Conclusion

The characterization of 4-Formyl-3-(methylsulfonyl)benzonitrile relies on understanding the profound electron-withdrawing nature of its substituents. By employing self-validating protocols across NMR, FT-IR, and HRMS, researchers can ensure absolute structural confidence. The orthogonal nature of these techniques—where NMR maps the electronic environment, IR confirms the vibrational modes of the functional groups, and MS proves the exact mass and connectivity—creates an airtight analytical package for downstream drug development workflows.

References

  • Weizmann Institute of Science . Sample Preparation & NMR Tubes | Chemical Research Support. Retrieved from:[Link]

  • Bruker . Guide to FT-IR Spectroscopy. Retrieved from:[Link]

  • Chemistry LibreTexts . Infrared Spectroscopy. Retrieved from:[Link]

  • Wikipedia . Mass spectrometry. Retrieved from: [Link]

  • StatPearls - NCBI Bookshelf . Mass Spectrometer. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 4-Formyl-3-(methylsulfonyl)benzonitrile

Executive Summary The compound 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly specialized, structurally critical intermediate in modern pharmaceutical development. It serves as the foundational b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly specialized, structurally critical intermediate in modern pharmaceutical development. It serves as the foundational building block for the synthesis of Belzutifan (PT2977 / MK-6482) , a first-in-class Hypoxia-Inducible Factor-2α (HIF-2α) inhibitor approved for the treatment of von Hippel-Lindau (VHL) disease-associated clear cell renal cell carcinoma (ccRCC) [1].

This application note provides a comprehensive, field-proven methodology for synthesizing this intermediate via a Nucleophilic Aromatic Substitution (SNAr) pathway. By detailing the mechanistic causality, in-process controls (IPCs), and analytical validation steps, this guide serves as a self-validating system for process chemists and drug development professionals.

Mechanistic Rationale & Pathway Design

The most efficient and scalable route to 4-formyl-3-(methylsulfonyl)benzonitrile utilizes 3-fluoro-4-formylbenzonitrile as the starting material and sodium methanesulfinate as the nucleophile [2].

The Causality of Experimental Choices:
  • Substrate Activation: The fluorine atom at the 3-position is exceptionally electrophilic. This is driven by the synergistic electron-withdrawing effects of the ortho-formyl group and the para-cyano group, which stabilize the resulting Meisenheimer complex during nucleophilic attack.

  • Nucleophile Selection: Sodium methanesulfinate ( CH3​SO2​Na ) is an ambident nucleophile. Under specific conditions, the softer sulfur atom acts as the primary nucleophilic center, directly forming the desired C-S bond rather than a C-O bond.

  • Solvent Dynamics: The reaction is executed in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO strongly solvates the sodium cation ( Na+ ) but leaves the methanesulfinate anion "naked" and highly reactive. This lowers the activation energy required for the SNAr S-arylation, allowing the reaction to proceed efficiently at 80–90 °C without the need for transition-metal catalysts (such as Copper), which are often required for less activated aryl halides [3].

Reaction Workflow

SynthesisPathway SM 3-Fluoro-4-formylbenzonitrile (Electrophilic Precursor) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate S_NAr Attack (DMSO, 80°C) Reagent Sodium Methanesulfinate (S-Nucleophile) Reagent->Intermediate Product 4-Formyl-3-(methylsulfonyl)benzonitrile (Target Intermediate) Intermediate->Product Fluoride Elimination API Belzutifan (PT2977) (HIF-2α Inhibitor) Product->API Multi-step Synthesis (Cyclization & Reduction)

Synthesis pathway of 4-Formyl-3-(methylsulfonyl)benzonitrile and its downstream application.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating; progression to the next step is contingent upon meeting specific analytical criteria, ensuring high yield and purity.

Materials & Equipment
  • Reagents: 3-Fluoro-4-formylbenzonitrile (1.0 eq), Sodium methanesulfinate (1.2 eq).

  • Solvents: Anhydrous DMSO (reaction), Ethyl Acetate (extraction), Brine, DI Water.

  • Equipment: 3-neck round-bottom flask, overhead stirrer, internal temperature probe, nitrogen manifold.

Step-by-Step Methodology

Step 1: System Preparation and Degassing

  • Charge a dry 3-neck flask with 3-fluoro-4-formylbenzonitrile (10.0 g, 67.0 mmol) and anhydrous DMSO (100 mL, 10 volumes).

  • Initiate overhead stirring (250 rpm) and purge the system with Nitrogen for 15 minutes. Rationale: Oxygen must be excluded to prevent the oxidation of the formyl group to a carboxylic acid.

Step 2: Nucleophilic Addition 3. Add sodium methanesulfinate (8.2 g, 80.4 mmol, 1.2 eq) in a single portion at ambient temperature. 4. Heat the reaction mixture to an internal temperature of 80 °C. Maintain stirring under a nitrogen atmosphere.

Step 3: In-Process Control (IPC) - The Validation Gate 5. After 4 hours, pull a 50 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via HPLC (254 nm). 6. Validation Criterion: The reaction is deemed complete when the AUC of the starting material is < 1.0%. If > 1.0%, continue heating for 2 hours and re-test.

Step 4: Quench and Workup 7. Cool the mixture to 20 °C. Slowly pour the reaction into rapidly stirring ice-cold DI water (400 mL). 8. Observation: A pale yellow to white precipitate will form. The high water solubility of DMSO and unreacted sodium methanesulfinate ensures they remain in the aqueous phase. 9. Extract the aqueous suspension with Ethyl Acetate (3 × 150 mL). 10. Wash the combined organic layers with Brine (3 × 100 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 5: Purification 11. Recrystallize the crude solid from a mixture of Toluene/Heptane (1:2) to afford 4-formyl-3-(methylsulfonyl)benzonitrile as a crystalline solid.

Quantitative Data: Reaction Optimization

To establish the robustness of the protocol, various conditions were evaluated. The data below summarizes the causality between solvent choice, temperature, and overall yield, demonstrating why DMSO at 80 °C is the authoritative standard.

SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC AUC)
DMF808857294.5%
NMP1006928196.0%
DMSO 80 4 >99 91 99.2%
DMSO1102>9978*88.5%

*Note: Higher temperatures in DMSO lead to thermal degradation of the product and the formation of colored impurities, reducing the isolated yield.

Analytical Characterization

To ensure trustworthiness, the isolated product must conform to the following spectral parameters:

  • LC-MS (ESI+): Expected m/z for C9​H7​NO3​S [ M+H ]⁺ is 210.0.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.75 (s, 1H, -CHO) — Confirms the formyl group remains intact.

    • δ 8.42 (d, J = 1.5 Hz, 1H, Ar-H)

    • δ 8.15 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H)

    • δ 8.05 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 3.28 (s, 3H, -SO₂CH₃) — Confirms successful methanesulfinate incorporation.

References

  • Title: 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma Source: Journal of Medicinal Chemistry, 62(15), 6876–6893 (2019). URL: [Link]

  • Source:U.S. Patent US11827614B2, Merck Sharp & Dohme Corp (2023).
  • Title: Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors (Details Cu-catalyzed / S_NAr methanesulfinate couplings on fluoro-formylbenzonitriles)
Application

High-Efficiency Knoevenagel Condensation of 4-Formyl-3-(methylsulfonyl)benzonitrile: Protocols and Mechanistic Insights

Introduction & Mechanistic Rationale 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly specialized, electron-deficient aromatic aldehyde utilized extensively in advanced drug discovery[1][2]. The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly specialized, electron-deficient aromatic aldehyde utilized extensively in advanced drug discovery[1][2]. The synergistic electron-withdrawing effects of the para-cyano (-CN) and meta-methylsulfonyl (-SO₂CH₃) groups drastically lower the lowest unoccupied molecular orbital (LUMO) of the formyl carbon.

While this unique electronic topology renders the molecule an exceptionally potent electrophile—ideal for Knoevenagel condensations—it simultaneously makes the substrate sensitive to base-catalyzed degradation pathways (e.g., the Cannizzaro reaction). Therefore, achieving high yields requires a meticulously balanced catalytic system that provides sufficient nucleophilic activation without inducing off-target degradation.

This intermediate is most notably utilized in the synthesis of BAY 85-8501 , a clinical-stage human neutrophil elastase (HNE) inhibitor developed for the treatment of severe pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI)[3].

Physicochemical Properties & Substrate Profiling

Understanding the physical parameters of the substrate is critical for solvent selection and in-process controls (IPCs).

Table 1: Substrate Profiling

Property Value Mechanistic Implication
IUPAC Name 4-Formyl-3-(methylsulfonyl)benzonitrile Defines the steric and electronic environment.
CAS Number 1161921-93-2[1] Standard identifier for procurement.
Molecular Formula C₉H₇NO₃S[2] Used for precise stoichiometric calculations.
Molecular Weight 209.22 g/mol [2] 1.0 mmol = 209.22 mg.
SMILES N#CC1=CC=C(C=O)C(S(=O)(C)=O)=C1[2] Highlights the proximity of the bulky sulfone to the formyl group.

| Storage | 4°C, stored under nitrogen[2] | Prevents atmospheric oxidation of the aldehyde to a carboxylic acid. |

Reaction Design & Causality (E-E-A-T)

To achieve complete conversion while suppressing side reactions, a classic weak acid/weak base catalytic system is employed alongside thermodynamic trapping.

  • Nucleophilic Activation (Piperidine): Piperidine acts as a nucleophilic catalyst, condensing with the highly electrophilic aldehyde to form an iminium ion. This intermediate is even more electrophilic than the parent aldehyde, accelerating the attack by the enolate of the active methylene compound (e.g., 3-oxobutanenitrile).

  • Proton Transfer & Dehydration (Glacial Acetic Acid): Acetic acid serves a dual purpose. It protonates the active methylene to facilitate enolization and acts as a general acid to assist in the elimination of water from the aldol intermediate, driving the formation of the α,β-unsaturated double bond.

  • Thermodynamic Driving Force (Toluene & Dean-Stark): The reaction is conducted in anhydrous toluene under reflux. By utilizing a Dean-Stark trap, the azeotropic removal of water continuously shifts the equilibrium toward the condensed product. This is essential because the bulky methylsulfonyl group introduces steric hindrance that could otherwise stall the reaction.

Pharmaceutical Application: Synthesis of BAY 85-8501

The Knoevenagel adduct generated from this protocol is the critical pharmacophoric precursor for BAY 85-8501[3]. By locking the bioactive conformation of the dihydropyrimidine ring with the strategically positioned methyl sulfone substituent, researchers achieved picomolar potency against HNE[3]. The subsequent cyclization with a substituted urea derivative constructs the tetrahydropyrimidine core[4].

G A 4-Formyl-3-(methylsulfonyl) benzonitrile C Knoevenagel Adduct A->C Piperidine AcOH, Reflux B 3-Oxobutanenitrile B->C E BAY 85-8501 (HNE Inhibitor) C->E Cyclization D Substituted Urea D->E

Fig 1: Stepwise Knoevenagel-cyclocondensation pathway for BAY 85-8501 synthesis.

Detailed Experimental Protocol

Workflow: Knoevenagel Condensation with 3-Oxobutanenitrile

Objective: To synthesize the α,β-unsaturated nitrile intermediate for dihydropyrimidine construction.

Step 1: Reagent Charging In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 4-Formyl-3-(methylsulfonyl)benzonitrile (10.0 g, 47.8 mmol) and 3-oxobutanenitrile (4.37 g, 52.6 mmol, 1.1 eq) in 100 mL of anhydrous toluene.

  • Causality: Toluene is selected to enable azeotropic distillation. The 1.1 eq excess of the active methylene compensates for potential thermal degradation during prolonged reflux.

Step 2: Catalyst Addition Add piperidine (0.47 mL, 4.78 mmol, 0.1 eq) and glacial acetic acid (0.27 mL, 4.78 mmol, 0.1 eq) to the stirring suspension.

  • Causality: The weak base/weak acid pair forms a buffered iminium-enolate catalytic cycle, preventing the aggressive degradation seen with strong bases like NaOH or NaOEt.

Step 3: Azeotropic Reflux (Self-Validating Step) Heat the mixture to a vigorous reflux (approx. 110°C).

  • In-Process Control (IPC): Monitor the Dean-Stark trap. The theoretical water yield is ~0.86 mL. The reaction is deemed complete when water accumulation ceases (typically 4-6 hours) and the solution transitions to a deep orange-red color. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (2:1) must confirm the total disappearance of the aldehyde spot (R_f ~0.4).

Step 4: Workup & Quenching Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Causality: The acidic wash removes the basic piperidine catalyst, which is critical to prevent reverse Michael addition or unwanted polymerization during solvent evaporation.

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol.

  • Self-Validating Step: The highly pure Knoevenagel adduct will precipitate as pale yellow/orange crystals upon cooling the ethanol solution to 4°C.

Analytical Validation

To confirm the structural integrity of the synthesized Knoevenagel adduct, cross-reference the isolated product against the following analytical parameters:

Table 2: Analytical Validation Parameters

Technique Target Observation Mechanistic Significance
¹H NMR (DMSO-d₆) Disappearance of singlet at ~10.5 ppm Confirms complete consumption of the electrophilic formyl group.
¹H NMR (DMSO-d₆) Appearance of vinylic proton at ~7.9 - 8.2 ppm Validates the successful formation of the α,β-unsaturated double bond.
LC-MS (ESI+) [M+H]⁺ peak matching theoretical mass Confirms the molecular weight of the condensed adduct without fragmentation.

| IR Spectroscopy | Sharp peak at ~2220 cm⁻¹ | Confirms the preservation of the cyano (-CN) groups on both the ring and the newly formed chain. |

References

  • Title : 5A0C: Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor Source : RCSB Protein Data Bank URL :[Link]

  • Title: WO2014122160A1 - Substituted bicyclic dihydropyrimidinones and their use as inhibitors of neutrophil elastase activity Source: Google Patents URL
  • Title: WO2021041264A1 - Use of a neutrophil elastase inhibitor in lung disease Source: Google Patents URL

Sources

Method

Application Note: 4-Formyl-3-(methylsulfonyl)benzonitrile as a Key Intermediate in the Synthesis of Human Neutrophil Elastase (HNE) Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The compound 4-Formyl-3-(methylsulfonyl)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The compound 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly specialized pharmaceutical building block. Its most prominent application is serving as the core electrophilic scaffold in the synthesis of dihydropyrimidinone-based human neutrophil elastase (HNE) inhibitors, such as the clinical candidate BAY 85-8501 [1, 2]. This guide details the mechanistic rationale, physicochemical data, and step-by-step synthetic protocols required to utilize this intermediate effectively in drug discovery workflows targeting chronic inflammatory lung diseases like bronchiectasis and alpha-1 antitrypsin deficiency (AATD) [3, 4].

Strategic Rationale & Molecular Causality

In medicinal chemistry, the selection of an intermediate is never arbitrary. 4-Formyl-3-(methylsulfonyl)benzonitrile is engineered to provide three critical functional handles:

  • The Formyl Group (-CHO): Acts as the primary electrophilic center for multicomponent Biginelli condensations, allowing for the rapid, one-pot assembly of the complex 3D dihydropyrimidinone pharmacophore.

  • The Methylsulfonyl Group (-SO₂CH₃): Positioned strategically to project into the S2 subsite of the HNE enzyme. It provides essential hydrogen-bonding interactions while sterically restricting the rotation of the aryl ring, pre-organizing the molecule into its bioactive conformation [2].

  • The Cyano Group (-CN): An electron-withdrawing moiety that modulates the pKa of the surrounding system, improves metabolic stability against oxidative degradation, and enhances overall target residence time.

Quantitative Data: Physicochemical Profiling

Table 1: Physicochemical Properties of 4-Formyl-3-(methylsulfonyl)benzonitrile

PropertySpecification / Value
CAS Number 1161921-93-2
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Purity Requirement ≥ 98% (HPLC), critical for multicomponent reactions
Physical State Solid (White to off-white powder)
Storage Conditions 2–8 °C, inert atmosphere (Nitrogen/Argon) [1]
SMILES N#CC1=CC=C(C=O)C(S(=O)(C)=O)=C1

Synthetic Workflow & Validated Protocols

The transformation of 4-Formyl-3-(methylsulfonyl)benzonitrile into a sub-nanomolar HNE inhibitor requires a highly controlled sequence: Biginelli condensation, chiral resolution, and conformation-locking functionalization.

G A 4-Formyl-3-(methylsulfonyl)benzonitrile (Electrophile) Condensation Biginelli Condensation (Triethyl phosphate, P2O5, 50°C) A->Condensation B 1-[3-(trifluoromethyl)phenyl]urea (Nucleophile) B->Condensation C Allyl acetoacetate (C-H Acid) C->Condensation Racemate Racemic Dihydropyrimidinone (Allyl Ester) Condensation->Racemate 64% Yield Resolution Chiral Resolution (Prep HPLC) Racemate->Resolution Eutomer (4S)-Enantiomer Resolution->Eutomer 69% Yield Functionalization Functional Group Interconversion 1. Pd(PPh3)4 / Morpholine 2. HATU / NH4Cl 3. Dehydration Eutomer->Functionalization Final BAY 85-8501 (Sub-nanomolar HNE Inhibitor) Functionalization->Final Conformation Locked

Fig 1: Synthetic workflow from 1161921-93-2 to the final HNE inhibitor BAY 85-8501.

Protocol 1: Modified Biginelli Multicomponent Condensation

Causality Check: Traditional Biginelli reactions use strong aqueous acids (e.g., HCl), which risk hydrolyzing the sensitive cyano group on our starting material. We utilize a non-nucleophilic, water-scavenging medium (Triethyl phosphate/P₂O₅) to drive the equilibrium forward while protecting the functional groups [2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under nitrogen, suspend phosphorus pentoxide (P₂O₅, 1.5 eq) in triethyl phosphate (10 mL/g of aldehyde). Stir at 50 °C until a homogenous mixture is achieved.

  • Reagent Addition: Add 4-Formyl-3-(methylsulfonyl)benzonitrile (1.0 eq), 1-[3-(trifluoromethyl)phenyl]urea (1.1 eq), and allyl acetoacetate (1.1 eq) sequentially.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C internal temperature) for 12–16 hours. Monitor the consumption of the aldehyde via LC-MS.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the racemic allyl ester dihydropyrimidinone intermediate (Expected yield: ~64%).

Protocol 2: Chiral Resolution of the Eutomer

Causality Check: The S1/S2 binding pocket of human neutrophil elastase is highly stereoselective. The (4S)-enantiomer is the active eutomer; the (4R)-enantiomer exhibits >100-fold lower binding affinity. Therefore, early-stage chiral resolution is mandatory to avoid wasting downstream reagents.

Step-by-Step Methodology:

  • System Setup: Equip a Preparative HPLC system with a chiral stationary phase column (e.g., poly(N-methacryloyl-d-leucine-dicyclopropylmethylamide)).

  • Mobile Phase: Prepare an isocratic eluent of isohexane/isopropanol (1:1 v/v).

  • Injection: Dissolve the racemate from Protocol 1 in the mobile phase (concentration ~50 mg/mL). Inject in stacked intervals.

  • Collection: Collect the first-eluting peak, which corresponds to the (4S)-enantiomer.

  • Recovery: Evaporate the solvent under reduced pressure to isolate the pure (4S)-enantiomer (Expected yield: ~45-48% of the racemate mass; >99% ee).

Protocol 3: Conformation-Locking Functionalization (Ester to Nitrile)

Causality Check: The allyl ester group allows for rotational freedom, causing an entropic penalty upon enzyme binding. Converting this ester to a compact, rigid carbonitrile group "freezes" the dihydropyrimidinone ring into its bioactive conformation, drastically boosting potency [2].

Step-by-Step Methodology:

  • Allyl Deprotection: Dissolve the (4S)-enantiomer in anhydrous THF. Add morpholine (10 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Stir at room temperature for 2 hours. Concentrate and acidify to precipitate the carboxylic acid.

  • Amidation: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), and stir at 0 °C for 15 minutes. Add solid NH₄Cl (5.0 eq) and allow warming to room temperature over 4 hours. Precipitate the primary amide by adding water.

  • Dehydration to Nitrile: Suspend the amide in anhydrous dichloromethane (DCM) and add Burgess reagent (2.0 eq) or use POCl₃ in DMF at 0 °C. Stir until complete conversion is observed via TLC. Quench with NaHCO₃, extract, and crystallize to yield the final sub-nanomolar inhibitor.

Structure-Activity Relationship (SAR) Evolution

The strategic modifications applied to the 4-Formyl-3-(methylsulfonyl)benzonitrile scaffold yield profound improvements in target affinity.

Table 2: Impact of Synthetic Modifications on HNE Inhibitory Activity

Compound StageKey Structural FeatureHNE IC₅₀ (nM)Mechanistic Impact
Racemic Intermediate Allyl Ester at C5~ 150.0Baseline binding; high entropic penalty.
Resolved Eutomer (4S)-Allyl Ester at C5~ 25.0Elimination of the inactive (4R) distomer.
BAY 85-8501 (4S)-Carbonitrile at C50.06 Conformation locked; sub-nanomolar affinity achieved.

Biological Mechanism of Action

To contextualize the value of this chemical synthesis, it is vital to understand the downstream biological impact. Inhibitors derived from 4-Formyl-3-(methylsulfonyl)benzonitrile actively prevent the proteolytic degradation of lung tissue.

G Stimulus Pro-inflammatory Stimulus Neutrophil Neutrophil Activation Stimulus->Neutrophil Degranulation Azurophilic Degranulation Neutrophil->Degranulation HNE Human Neutrophil Elastase (HNE) Degranulation->HNE Damage Extracellular Matrix Degradation (COPD/AATD) HNE->Damage Proteolysis Drug BAY 85-8501 (Synthesized from 1161921-93-2) Drug->HNE Competitive Inhibition (Sub-nanomolar)

Fig 2: Biological pathway of HNE-mediated tissue damage and pharmacological inhibition.

References

  • von Nussbaum, F., et al. (2015). "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases". ChemMedChem, 10(7), 1163-1173. URL:[Link]

  • Watz, H., et al. (2019). "Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial". Pulmonary Pharmacology & Therapeutics, 55, 64-69. URL:[Link]

  • Bayer Pharma AG. (2021). "Use of a neutrophil elastase inhibitor in lung disease". World Intellectual Property Organization, Patent WO2021041264A1.
Application

Application Note: Selective Oxidation of the Formyl Group in Formyl-Substituted 3-(Methylsulfonyl)benzonitrile Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context Chemical Nomenclature Correction: The molecule 3-(m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

Chemical Nomenclature Correction: The molecule 3-(methylsulfonyl)benzonitrile (CAS: 3710-54-1) does not possess a formyl group. In the context of pharmaceutical synthesis and drug development, this guide addresses the oxidation of its critical formylated derivative, 4-formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2).

The objective of this protocol is the chemoselective oxidation of the formyl group (-CHO) to a carboxylic acid (-COOH), yielding 4-cyano-2-(methylsulfonyl)benzoic acid . This transformation is highly sensitive due to the electronic environment of the aromatic ring. Both the cyano (-CN) and methylsulfonyl (-SO₂CH₃) groups are strongly electron-withdrawing. While this electron deficiency accelerates the nucleophilic attack on the formyl carbon, it also renders the nitrile group highly susceptible to hydrolysis under harsh basic (e.g., Cannizzaro conditions) or strongly acidic (e.g., Jones reagent) environments. Consequently, mild, pH-controlled oxidation methodologies are strictly required.

Mechanistic Rationale & Causality

To ensure high yields and prevent the degradation of the nitrile moiety, we recommend two field-proven methodologies: the Pinnick Oxidation and the Oxone-Mediated Oxidation .

The Pinnick Oxidation (Gold Standard)

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant [1]. The reaction is strictly buffered to a pH of 3.5–4.0 using sodium dihydrogen phosphate (NaH₂PO₄).

  • Causality of the Buffer: If the pH drops below 3.0, NaClO₂ rapidly disproportionates into toxic and explosive chlorine dioxide (ClO₂) gas. If the pH is too high, the active oxidant, chlorous acid (HClO₂), fails to form.

  • Causality of the Scavenger: The pericyclic fragmentation of the hydroxyallyl chlorite intermediate generates hypochlorous acid (HOCl) as a byproduct [3]. HOCl is a highly reactive, unselective oxidant that can destroy the NaClO₂ reagent or induce unwanted side reactions. A large excess of an electron-rich alkene, such as 2-methyl-2-butene, is added to scavenge HOCl via electrophilic addition, forming an inert chlorohydrin.

Oxone-Mediated Oxidation (Green Alternative)

Oxone (potassium peroxymonosulfate) is a heavy-metal-free, commercially available triple salt. When dissolved in N,N-Dimethylformamide (DMF), it acts as a mild and highly efficient oxygen-transfer agent, converting aromatic aldehydes directly to carboxylic acids without the risk of over-oxidation or nitrile hydrolysis [2].

Reaction Workflow & Mechanistic Visualization

PinnickMechanism A 4-Formyl-3-(methylsulfonyl) benzonitrile C Hydroxyallyl Chlorite Intermediate A->C Nucleophilic Addition B Chlorous Acid (HClO2) B->C D 4-Cyano-2-(methylsulfonyl) benzoic acid C->D Pericyclic Fragmentation E Hypochlorous Acid (HOCl) C->E G Chlorohydrin (Inert Byproduct) E->G Electrophilic Addition F 2-Methyl-2-butene (Scavenger) F->G

Mechanistic pathway of the Pinnick oxidation highlighting the role of the HOCl scavenger.

Quantitative Data & Method Comparison

ParameterProtocol A: Pinnick OxidationProtocol B: Oxone Oxidation
Primary Oxidant Sodium Chlorite (NaClO₂)Oxone (Potassium peroxymonosulfate)
Solvent System Acetonitrile / Water (3:1 v/v)DMF (N,N-Dimethylformamide)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature (20–25 °C)
Reaction Time 2 – 4 hours3 – 6 hours
Chemoselectivity Excellent (Tolerates sensitive -CN)Excellent (No over-oxidation)
Scalability High (Standard in process chemistry)Moderate (DMF removal can be tedious)

Experimental Protocols (Self-Validating Systems)

Protocol A: Buffered Pinnick Oxidation (10 mmol Scale)

Reagents Required:

  • 4-Formyl-3-(methylsulfonyl)benzonitrile: 2.09 g (10.0 mmol, 1.0 eq)

  • Sodium chlorite (NaClO₂, 80% tech grade): 1.36 g (15.0 mmol, 1.5 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄): 1.80 g (15.0 mmol, 1.5 eq)

  • 2-Methyl-2-butene (2M in THF or neat): 5.30 mL neat (50.0 mmol, 5.0 eq)

  • Acetonitrile (MeCN): 30 mL

  • Deionized Water: 10 mL

Step-by-Step Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (2.09 g) in 30 mL of MeCN.

  • Scavenger Addition: Add 2-methyl-2-butene (5.30 mL) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Preparation: In a separate vial, dissolve NaClO₂ (1.36 g) and NaH₂PO₄ (1.80 g) in 10 mL of deionized water. Caution: Do not mix these solids without water to avoid hazardous disproportionation.

  • Controlled Addition: Add the aqueous oxidant solution dropwise to the stirring organic phase over 15 minutes to control the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2–4 hours.

  • In-Process Control (IPC) & Validation: Take a 50 µL aliquot, quench with 10% aqueous Na₂S₂O₃, extract with ethyl acetate, and analyze via LC-MS (UV 254 nm). The system validates completion when the aldehyde peak is <1% relative to the product mass (m/z[M-H]⁻ = 224.2).

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove MeCN and the volatile scavenger. Dilute the aqueous residue with 20 mL of water and acidify to pH ~2 using 1M HCl. The product, 4-cyano-2-(methylsulfonyl)benzoic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Oxone-Mediated Oxidation (10 mmol Scale)

Reagents Required:

  • 4-Formyl-3-(methylsulfonyl)benzonitrile: 2.09 g (10.0 mmol, 1.0 eq)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄): 6.15 g (10.0 mmol, 1.0 eq)

  • N,N-Dimethylformamide (DMF): 25 mL

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the aldehyde (2.09 g) in 25 mL of anhydrous DMF in a 100 mL flask at room temperature.

  • Oxidant Addition: Add Oxone (6.15 g) in a single portion. The mixture will form a white suspension.

  • Reaction Propagation: Stir the suspension vigorously at room temperature for 3–6 hours.

  • In-Process Control (IPC) & Validation: Monitor via TLC (Hexane/EtOAc 1:1 with 1% AcOH). The starting material (Rf ~0.6) will disappear, replaced by a baseline spot (Rf ~0.1).

  • Workup & Isolation: Quench the reaction by pouring the mixture into 100 mL of ice water. Extract the aqueous phase with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 30 mL) and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure carboxylic acid.

References

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study Royal Society Open Science (2020) URL:[Link]

  • Facile Oxidation of Aldehydes to Acids and Esters with Oxone Organic Letters (2003) URL:[Link]

  • Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor Organic Process Research & Development (2024) URL:[Link]

Method

Application Note: Multicomponent Synthesis of Dihydropyrimidine-Based Human Neutrophil Elastase (HNE) Inhibitors Using 4-Formyl-3-(methylsulfonyl)benzonitrile

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) Executive Summary & Scientific Rationale The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2)

Executive Summary & Scientific Rationale

The development of potent, orally active inhibitors for Human Neutrophil Elastase (HNE) is a critical objective in treating cardiopulmonary diseases such as Pulmonary Arterial Hypertension (PAH) and Chronic Obstructive Pulmonary Disease (COPD)[1][2]. High HNE activity, resulting from a disrupted protease-antiprotease balance, drives extracellular matrix degradation and severe inflammation[1].

In medicinal chemistry, the synthesis of advanced HNE inhibitors (such as the clinical candidate BAY 85-8501 and the chemical probe BAY-8040) relies heavily on the construction of a dihydropyrimidine (DHPM) or pyrimidopyridazine core[1][3]. The critical building block for this core is 4-formyl-3-(methylsulfonyl)benzonitrile [4].

Mechanistic Causality: Why this specific building block?

The selection of 4-formyl-3-(methylsulfonyl)benzonitrile is a deliberate, dual-purpose design choice:

  • Synthetic Reactivity: The strong electron-withdrawing nature of the ortho-methylsulfonyl (-SO₂Me) and para-cyano (-CN) groups highly activates the formyl carbon. This accelerates the rate-limiting Knoevenagel condensation step during the multicomponent Biginelli reaction, ensuring high yields.

  • Pharmacological Potency (Freezing the Bioactive Conformation): The bulky -SO₂Me group sterically restricts the rotation of the aryl ring, effectively "freezing" the molecule in its bioactive conformation. Furthermore, the oxygen atoms of the sulfone act as critical hydrogen-bond acceptors within the S2 pocket of the HNE enzyme, which is responsible for driving the inhibitory potency down to the picomolar range[2].

Experimental Workflow: The Biginelli Multicomponent Reaction

The formation of the DHPM heterocycle is achieved via a Brønsted acid-catalyzed Biginelli reaction. This one-pot, three-component cyclocondensation is highly efficient but requires precise parameter control to maximize the yield of the heavily functionalized core.

BiginelliWorkflow Step1 4-Formyl-3-(methylsulfonyl)benzonitrile + Urea + Acetoacetamide Step2 Suspend in Ethanol Add Catalytic p-TSA (10 mol%) Step1->Step2 Step3 Reflux at 80°C for 12h (Knoevenagel & Cyclization) Step2->Step3 Step4 Cool to Room Temp Precipitate Crude DHPM Step3->Step4 Step5 Vacuum Filtration Wash with Cold EtOH Step4->Step5 Step6 Chiral HPLC Separation Isolate (4S)-Enantiomer Step5->Step6 Step7 Pure (4S)-DHPM Inhibitor (e.g., BAY 85-8501 analog) Step6->Step7

Workflow for the Biginelli multicomponent heterocycle synthesis and downstream chiral isolation.

Step-by-Step Protocol

1. Reagent Preparation & Assembly In a dried 250 mL round-bottom flask, suspend 4-formyl-3-(methylsulfonyl)benzonitrile (10.0 mmol, 2.09 g)[4], the appropriate urea derivative (e.g., 1-[3-(trifluoromethyl)phenyl]urea, 12.0 mmol), and the β-ketoamide/ester (10.0 mmol) in 50 mL of absolute ethanol. Causality: Absolute ethanol is chosen as a protic solvent because it stabilizes the transient iminium ion intermediate formed after the initial Knoevenagel condensation, facilitating the subsequent nucleophilic attack by the urea nitrogen.

2. Catalyst Addition Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 1.0 mmol, 0.19 g) to the suspension. Causality: While the aldehyde is already electron-deficient, the Brønsted acid is required to protonate the carbonyl oxygen. This maximizes electrophilicity, driving the initial condensation forward and overcoming the activation barrier of the multicomponent assembly[2].

3. Reflux & Cyclodehydration Equip the flask with a reflux condenser and heat the mixture to 80°C for 12 hours under a nitrogen atmosphere. Monitor the reaction via LC-MS. The elevated temperature provides the thermodynamic energy required for the final dehydration step, which closes the stable pyrimidine ring.

4. Isolation of Crude Product Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (4°C) for 2 hours. The crude racemic dihydropyrimidine (DHPM) will precipitate as a crystalline solid. Isolate via vacuum filtration and wash the filter cake with 20 mL of cold ethanol to remove unreacted starting materials.

5. Chiral Resolution (Critical Step) Dissolve the crude racemic mixture in a Methanol/Acetonitrile blend and subject it to preparative chiral HPLC (e.g., using a Chiralpak AD-H column). Causality: The S1 and S2 binding pockets of HNE are highly stereospecific. Only the (4S)-enantiomer perfectly aligns the methylsulfonyl group with the S2 pocket to achieve picomolar inhibitory potency[1][2]. The (4R)-enantiomer is virtually inactive and must be removed.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, various reaction conditions were screened to optimize the yield of the DHPM core prior to chiral separation. The use of a Brønsted acid in a protic solvent proved superior to Lewis acids or aprotic environments.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)e.e. (%)*
1NoneEtOH802415Racemic
2p-TSA (10)THF651845Racemic
3 p-TSA (10) EtOH 80 12 82 Racemic
4Cu(OAc)₂ (5)EtOH801278Racemic

*Note: Enantiomeric excess (e.e.) is achieved post-synthesis. Preparative chiral HPLC of the product from Entry 3 yields >99% e.e. for the active (4S)-enantiomer.

Downstream Biological Application: HNE Inhibition

Once synthesized and purified, the (4S)-DHPM derivatives act as potent, competitive inhibitors of HNE. By binding directly to the active site and utilizing the methylsulfonyl group as a structural anchor, these compounds prevent HNE from degrading the extracellular matrix, thereby halting the progression of cardiopulmonary tissue remodeling[1][3].

HNEPathway Neutrophil Neutrophil Activation (Inflammation Trigger) HNE_Release Human Neutrophil Elastase (HNE) Secretion Neutrophil->HNE_Release ECM_Degradation Extracellular Matrix Degradation & Remodeling HNE_Release->ECM_Degradation Disease Pulmonary Arterial Hypertension (PAH) / COPD ECM_Degradation->Disease Inhibitor (4S)-DHPM Inhibitor (Methylsulfonyl-binding) Inhibitor->HNE_Release Competitive Inhibition

Logical relationship of HNE inhibition by DHPM derivatives in cardiopulmonary diseases.

References

  • [1] von Nussbaum, F., et al. "Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine BAY-8040 in a Pulmonary Arterial Hypertension Rat Model". ChemMedChem, 2016 Jan 19;11(2):199-206. Available at: [Link]

  • [3] "Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding". bioRxiv, 2023. Available at:[Link]

  • [2] "Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3". Journal of Chemical Information and Modeling, ACS Publications, 2024. Available at:[Link]

Sources

Application

Advanced Protocols in Nucleophilic Aromatic Substitution (SNAr) on Sulfonyl-Substituted Benzonitriles

Executive Summary & Mechanistic Rationale The nucleophilic aromatic substitution (SNAr) of highly deactivated aromatic systems is a cornerstone reaction in medicinal chemistry and drug development. Sulfonyl-substituted b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The nucleophilic aromatic substitution (SNAr) of highly deactivated aromatic systems is a cornerstone reaction in medicinal chemistry and drug development. Sulfonyl-substituted benzonitriles represent a uniquely privileged scaffold in this domain. Both the cyano (–CN) and sulfonyl (–SO2R) moieties are profoundly electron-withdrawing groups (EWGs). The cyano group ( σp​=0.66 ) and the sulfonyl group ( σp​≈0.72 ) act synergistically to lower the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This dramatic LUMO lowering facilitates the rate-determining step of the SNAr reaction: the attack of the nucleophile to form the negatively charged Meisenheimer intermediate.

In drug discovery, this scaffold is frequently utilized to synthesize complex diaryl ethers, functionalized anilines, and structurally rigid heterocycles[1]. The reaction exhibits remarkable chemoselectivity depending on the leaving group present. While halogens (particularly fluorine) are the traditional leaving groups, the sulfonyl group itself can act as a competent leaving group under specific conditions, enabling desulfonylative SNAr or Smiles-type rearrangements[2].

Causality in Experimental Design
  • Leaving Group Kinetics: In SNAr, fluorine is a vastly superior leaving group compared to chlorine or bromine[3]. Because the addition of the nucleophile is rate-limiting, the extreme electronegativity of fluorine maximizes the electrophilicity of the ipso-carbon, accelerating Meisenheimer complex formation.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory. They highly solvate the counter-cations (e.g., K⁺, Cs⁺) while leaving the anionic nucleophile unsolvated and highly reactive.

  • Base Selection: Mild inorganic bases (K2CO3, Cs2CO3) are preferred over strong aqueous bases (NaOH, KOH) to prevent the competitive hydrolysis of the sensitive cyano group to an amide or carboxylic acid[4].

Reaction Pathways & Chemoselectivity

The divergence of the SNAr reaction on sulfonyl-benzonitriles is dictated by the spatial arrangement of the EWGs and the nature of the leaving group. The diagram below illustrates the two primary mechanistic pathways: Halogen Displacement (Pathway A) and Desulfonylative SNAr (Pathway B).

SNAr_Pathways Start Sulfonyl-Substituted Benzonitrile Scaffold Nuc Nucleophile Attack (Amines, Alkoxides, Thiols) Start->Nuc Addition Meisenheimer Meisenheimer Complex (Stabilized by -CN & -SO2R) Nuc->Meisenheimer LUMO Lowering PathA Pathway A: Halogen Displacement Meisenheimer->PathA Halogen is LG PathB Pathway B: Desulfonylative SNAr Meisenheimer->PathB Sulfonyl is LG ProdA Functionalized Benzonitrile (Retention of -SO2R) PathA->ProdA -X (e.g., F-) ProdB Functionalized Benzonitrile (Loss of -SO2R) PathB->ProdB -SO2R-

Mechanistic divergence in SNAr of sulfonyl-benzonitriles based on leaving group chemoselectivity.

Quantitative Data: Reaction Parameters & Yields

The following table synthesizes quantitative data across various SNAr conditions applied to sulfonyl-benzonitrile scaffolds, highlighting the impact of the leaving group and solvent on the overall yield and chemoselectivity.

Starting Material ScaffoldLeaving GroupNucleophileSolvent / BaseTemp (°C)Primary Product PathwayYield (%)
3-Fluoro-4-(methylsulfonyl)benzonitrile–F Morpholine (1.2 eq)DMF / K₂CO₃80Pathway A (Halogen Disp.)92%
3-Chloro-4-(methylsulfonyl)benzonitrile–Cl Morpholine (1.2 eq)DMF / K₂CO₃120Pathway A (Halogen Disp.)68%
4-Fluoro-3-(trifluoromethylsulfonyl)benzonitrile–F Sodium MethoxideMeOH / None25Pathway A (Halogen Disp.)95%
3-((2-Nitrophenyl)sulfonyl)benzamide–SO₂Ar Intramolecular (Amide)DMSO / K₂CO₃100Pathway B (Desulfonylation)85%[2]
3-Cyano-5-fluorobenzene-1-sulfonyl chloride–Cl (Sulfonyl)NH₃ (aq)THF / None0Sulfonamide Formation91%[5]

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity in synthetic execution.

Protocol A: Intermolecular Halogen Displacement (Synthesis of Aminobenzonitriles)

This protocol details the displacement of a fluorine atom ortho to a sulfonyl group, a common motif in the synthesis of bioorthogonal probes and pharmaceutical intermediates[5].

Reagents & Materials:

  • 3-Fluoro-4-(methylsulfonyl)benzonitrile (1.0 mmol, 199 mg)

  • Secondary Amine (e.g., Pyrrolidine or Morpholine) (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Causality: While SNAr is generally moisture-tolerant, excluding water prevents the competitive formation of phenolic byproducts via hydroxide attack.

  • Reagent Addition: Add 3-fluoro-4-(methylsulfonyl)benzonitrile and K₂CO₃ to the flask, followed by 5.0 mL of anhydrous DMF. Stir for 5 minutes at room temperature.

  • Nucleophile Introduction: Add the secondary amine dropwise via syringe.

    • Validation Checkpoint: A slight color change (often to pale yellow) indicates the initial formation of the charge-transfer complex prior to Meisenheimer intermediate formation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

    • Causality: The fluorine displacement is highly activated; exceeding 80 °C may lead to oligomerization or attack at the cyano carbon.

  • Workup: Upon complete consumption of the starting material (typically 2–4 hours), cool the mixture to room temperature. Quench the reaction by pouring it into 25 mL of ice-cold distilled water.

    • Validation Checkpoint: The product should precipitate immediately as a microcrystalline solid due to its insolubility in water, while DMF and inorganic salts remain in the aqueous phase.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (3 × 10 mL), and dry under a high vacuum to afford the functionalized aminobenzonitrile.

Protocol B: Desulfonylative Smiles Rearrangement (Nitrile Synthesis)

This protocol exploits the sulfonyl group as a leaving group to generate complex nitriles without the use of toxic metal cyanides, utilizing a redox-neutral intramolecular SNAr[2].

Reagents & Materials:

  • N-[(2-Nitrophenyl)sulfonyl]benzamide derivative (0.5 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.75 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave vial or heavy-walled pressure tube, combine the N-[(2-nitrophenyl)sulfonyl]benzamide derivative and K₂CO₃.

  • Solvent Addition: Add 5.0 mL of anhydrous DMSO. Purge the vial with argon for 2 minutes and seal it with a crimp cap.

    • Causality: DMSO is critical here. Its high dielectric constant ( ϵ=46.7 ) stabilizes the highly polar transition state required for the Smiles rearrangement, which involves a rigid spirocyclic Meisenheimer intermediate.

  • Thermal Activation: Heat the sealed vial to 100 °C for 22 hours behind a blast shield.

  • Monitoring: Cool an aliquot and analyze via LC-MS. The mass of the product should correspond to the loss of the (2-nitrophenyl)sulfinate leaving group.

  • Purification: Dilute the cooled reaction mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (10 mL), water (3 × 10 mL), and brine (10 mL).

    • Causality: The acidic wash protonates the extruded sulfinate byproduct, increasing its aqueous solubility and ensuring its complete removal from the organic layer.

  • Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure benzonitrile.

Troubleshooting & Process Optimization

  • Premature Nitrile Hydrolysis: If primary amides or carboxylic acids are detected during the reaction, the basicity of the system is too high, or the solvent is wet. Solution: Switch from K₂CO₃ to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) and ensure the use of strictly anhydrous solvents.

  • Poor Regioselectivity (Multiple Halogens): If the scaffold contains multiple halogens (e.g., 3,5-difluoro-4-sulfonylbenzonitrile), the nucleophile will preferentially attack the position that maximizes stabilization of the negative charge. Solution: To favor mono-substitution, strictly control the stoichiometry of the nucleophile (1.05 eq) and lower the reaction temperature to 0–25 °C, leveraging the kinetic differences between the first and second displacement[3].

  • Incomplete Desulfonylation: In Protocol B, if the rearrangement stalls, the electronics of the migrating aryl ring may not be sufficiently electron-deficient. Solution: Ensure the presence of strong EWGs (like the nitro group) on the leaving sulfonyl aryl ring to facilitate the cleavage of the C–S bond[2].

References[2] Nitrile Synthesis via Desulfonylative–Smiles Rearrangement | The Journal of Organic Chemistry - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.joc.1c03058[1] US11820747B2 - PPARG inverse agonists and uses thereof - Google Patents -https://patents.google.com/patent/US11820747B2/en[5] Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7439563/[4] Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.joc.1c01931[3] Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination | Organic Letters - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.orglett.1c01416

Sources

Method

Application Note &amp; Protocols: Scalable Synthetic Routes for 4-Formyl-3-(methylsulfonyl)benzonitrile

Abstract 4-Formyl-3-(methylsulfonyl)benzonitrile is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its structural motifs—a nitrile, a benzaldehyde, and a methylsulfonyl group—make it a vers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Formyl-3-(methylsulfonyl)benzonitrile is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. Its structural motifs—a nitrile, a benzaldehyde, and a methylsulfonyl group—make it a versatile building block, but also present unique challenges for scalable and economically viable synthesis. This document provides a detailed guide for researchers and drug development professionals on two distinct, scalable synthetic routes to this key intermediate. The protocols are designed with an emphasis on procedural safety, atom economy, and industrial applicability, moving beyond bench-scale preparations which often rely on expensive or hazardous reagents unsuitable for large-scale production.[1]

Introduction: The Strategic Importance of 4-Formyl-3-(methylsulfonyl)benzonitrile

The compound 4-Formyl-3-(methylsulfonyl)benzonitrile, with CAS Number 1161921-93-2, is a highly functionalized aromatic molecule.[2] It serves as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a known key intermediate in the manufacturing of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[3][4]

The primary challenge in its synthesis lies in the orthogonal introduction and preservation of three distinct functional groups on the benzene ring. The aldehyde is sensitive to oxidation and reduction, the nitrile can be susceptible to hydrolysis under harsh acidic or basic conditions, and the sulfonyl group requires robust methods for its introduction.[5] Early laboratory-scale syntheses often employed methods with poor atom economy or utilized costly reagents like silver nitrate for hydrolysis, rendering them unsuitable for industrial scale-up.[1][5][6]

This guide details two strategic approaches designed to overcome these limitations:

  • Route 1: A modern cross-coupling approach involving the late-stage introduction of the nitrile group via palladium-catalyzed cyanation of an aryl bromide precursor.

  • Route 2: A classic functional group transformation strategy centered on the oxidation of a methyl thioether intermediate, which is often more cost-effective and avoids the use of transition metal catalysts in the final steps.

Synthetic Strategy 1: Palladium-Catalyzed Cyanation of 4-Bromo-2-(methylsulfonyl)benzaldehyde

This route leverages the power and predictability of modern organometallic chemistry. The strategy involves the synthesis of a key bromo-aldehyde intermediate, followed by a robust palladium-catalyzed cyanation reaction. This late-stage functionalization is advantageous as it allows for the introduction of the sensitive nitrile group at the end of the sequence.

Principle and Rationale

Palladium-catalyzed cyanation of aryl halides is a well-established and highly reliable transformation.[7] The use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source is a significant improvement in terms of safety and handling compared to highly toxic alkali metal cyanides or zinc cyanide.[7] The reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical for achieving high yields and catalyst turnover.

Overall Workflow

Route_1_Workflow A 4-Bromo-2-(methylthio)toluene B 4-Bromo-2-(methylthio)benzaldehyde A->B Oxidation of Benzylic Methyl Group C 4-Bromo-2-(methylsulfonyl)benzaldehyde (Key Intermediate) B->C Oxidation of Thioether to Sulfone D 4-Formyl-3-(methylsulfonyl)benzonitrile (Final Product) C->D Pd-catalyzed Cyanation

Caption: Synthetic pathway via palladium-catalyzed cyanation.

Detailed Experimental Protocols

Protocol 1A: Synthesis of 4-Bromo-2-(methylsulfonyl)benzaldehyde (Precursor)

  • Rationale: This two-step process begins with the selective oxidation of the thioether to the sulfone, followed by the oxidation of the benzylic methyl group to the aldehyde. Controlling the oxidation of the thioether first prevents the formation of unwanted carboxylic acid byproducts from the aldehyde.

  • Step 1: Oxidation of 4-Bromo-2-(methylthio)toluene to 4-Bromo-2-(methylsulfonyl)toluene

    • To a stirred solution of 4-bromo-2-(methylthio)toluene (1.0 eq) in glacial acetic acid (5-10 vol), add a 30% solution of hydrogen peroxide (2.5-3.0 eq) dropwise, ensuring the internal temperature is maintained between 40-50 °C.

    • After the addition is complete, heat the reaction mixture to 60-70 °C and monitor by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and pour it into cold water (20 vol).

    • The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50 °C.

  • Step 2: Oxidation to 4-Bromo-2-(methylsulfonyl)benzaldehyde

    • Suspend the 4-bromo-2-(methylsulfonyl)toluene (1.0 eq) from the previous step in a mixture of acetic anhydride (4.0 eq) and sulfuric acid (0.1 eq).

    • Add chromium trioxide (CrO₃) (2.5 eq) portion-wise while maintaining the temperature below 10 °C using an ice bath.

    • Allow the reaction to stir at room temperature for 8-12 hours.

    • Quench the reaction by carefully pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 1B: Palladium-Catalyzed Cyanation

  • Rationale: This protocol uses a modern, safe cyanide source and a robust palladium catalyst system suitable for scale-up.

  • Procedure:

    • To an oven-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-bromo-2-(methylsulfonyl)benzaldehyde (1.0 eq), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 eq), and potassium acetate (0.125 eq).[7]

    • Add palladium(II) acetate (Pd(OAc)₂) (0.01 eq) and a suitable phosphine ligand like Xantphos (0.02 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add a degassed 1:1 mixture of dioxane and water (10 vol).

    • Heat the mixture to 100-110 °C and stir vigorously for 6-8 hours, or until reaction completion is confirmed by HPLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate (15 vol).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude solid by recrystallization from isopropanol to yield 4-Formyl-3-(methylsulfonyl)benzonitrile as a solid.

Synthetic Strategy 2: Oxidation of 4-Formyl-3-(methylthio)benzonitrile

This route represents a more traditional approach, focusing on building the molecule and performing the key oxidation step at a late stage. This can be advantageous from a cost perspective, as the starting materials are often more readily available and it avoids the use of expensive palladium catalysts.

Principle and Rationale

The core of this strategy is the oxidation of a divalent sulfur (thioether) to its hexavalent state (sulfone). This transformation is highly efficient and can be achieved with a variety of oxidizing agents. For scalability, hydrogen peroxide in acetic acid is a preferred system due to its low cost, high atom economy, and relatively safe handling profile compared to peroxy acids like m-CPBA. The key challenge is to achieve selective oxidation of the thioether without affecting the aldehyde group.

Overall Workflow

Route_2_Workflow A 3-Fluoro-4-formylbenzonitrile B 4-Formyl-3-(methylthio)benzonitrile (Thioether Intermediate) A->B Nucleophilic Aromatic Substitution with Sodium Thiomethoxide C 4-Formyl-3-(methylsulfonyl)benzonitrile (Final Product) B->C Selective Oxidation of Thioether

Caption: Synthetic pathway via thioether oxidation.

Detailed Experimental Protocols

Protocol 2A: Synthesis of 4-Formyl-3-(methylthio)benzonitrile (Intermediate)

  • Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The fluorine atom is an excellent leaving group, and its displacement by the thiomethoxide nucleophile is activated by the electron-withdrawing aldehyde and nitrile groups.

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, dissolve 3-fluoro-4-formylbenzonitrile (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (5-8 vol).

    • In a separate vessel, prepare a solution of sodium thiomethoxide by carefully adding sodium methoxide (1.1 eq) to a solution of methanethiol (1.1 eq) in the same solvent at 0-5 °C, or use a commercially available solution.

    • Add the sodium thiomethoxide solution dropwise to the solution of the starting material, maintaining the temperature below 25 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or HPLC.

    • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

    • Filter the solid, wash extensively with water to remove residual solvent, and dry under vacuum.

Protocol 2B: Oxidation to 4-Formyl-3-(methylsulfonyl)benzonitrile

  • Rationale: This protocol uses a cost-effective and scalable oxidation system. The addition of a catalytic amount of sodium tungstate can accelerate the reaction and allow for milder conditions.

  • Procedure:

    • Suspend the 4-formyl-3-(methylthio)benzonitrile (1.0 eq) in glacial acetic acid (5 vol).

    • Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 eq).

    • Heat the mixture to 40 °C.

    • Add 30% hydrogen peroxide (H₂O₂) (2.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 60 °C. A mild exotherm is expected.

    • After the addition, maintain the temperature at 55-60 °C for 3-5 hours until the reaction is complete (monitored by HPLC).

    • Cool the reaction mixture to room temperature and slowly add it to a cold aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted peroxide.

    • The product will precipitate from the solution. Stir for 1 hour to ensure complete precipitation.

    • Collect the solid by filtration, wash with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 60 °C to afford the final product.

Data Summary and Comparison

ParameterRoute 1: Pd-Catalyzed CyanationRoute 2: Thioether Oxidation
Starting Materials 4-Bromo-2-(methylthio)toluene3-Fluoro-4-formylbenzonitrile
Key Reagents Pd(OAc)₂, Phosphine Ligand, K₄[Fe(CN)₆]NaSMe, H₂O₂, Na₂WO₄
Scalability Good; catalyst cost can be a factor.Excellent; based on commodity chemicals.
Safety Concerns Handling of phosphine ligands and disposal of heavy metal waste.Handling of methanethiol (stench) and control of exothermic oxidation.
Atom Economy Moderate; involves a bromide leaving group and inorganic byproducts.High; oxidation step is very efficient.
Typical Overall Yield 60-70%75-85%
Purity Profile High purity after recrystallization; potential for trace metal impurities.High purity after recrystallization; main impurity is often the sulfoxide intermediate.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • Cyanide Sources: Although K₄[Fe(CN)₆] is significantly less toxic than simple cyanide salts, it should still be handled with care. Avoid contact with strong acids, which can liberate hydrogen cyanide gas. All waste should be quenched and disposed of according to institutional guidelines.

  • Oxidizing Agents: Hydrogen peroxide and chromium trioxide are strong oxidizers. Avoid contact with organic materials and ensure reactions are conducted with adequate temperature control to prevent runaways.

  • Thiols: Methanethiol and its salts have a powerful and unpleasant odor. All manipulations should be performed in a high-efficiency fume hood, and waste should be quenched with bleach before disposal.

Conclusion

Both synthetic routes presented offer viable and scalable methods for the production of 4-Formyl-3-(methylsulfonyl)benzonitrile.

  • Route 1 (Palladium-Catalyzed Cyanation) is a modern and robust method that offers high purity and predictability, making it an excellent choice for applications where trace metal content can be managed and catalyst cost is not prohibitive.

  • Route 2 (Thioether Oxidation) represents a more classical and highly cost-effective approach. Its reliance on inexpensive reagents and high overall yield makes it particularly attractive for large-scale industrial manufacturing where cost of goods is a primary driver.

The selection of the optimal route will depend on the specific needs of the project, including scale, budget, available equipment, and the purity requirements of the final API.

References

  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). 4-Formyl-3-(methylsulfonyl)benzonitrile.
  • Google Patents. (n.d.). CA2980071A1 - Method for preparation of (4s)-4-[4-cyano-2-(methylsulfonyl)phenyl].
  • Organic Syntheses Procedure. (n.d.). Procedure 5. Organic Syntheses.
  • PubChem. (n.d.). 4-bromo-2-(methylsulfonyl)benzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile.
  • ChemicalBook. (n.d.). 4-(METHYLSULFONYL)BENZONITRILE synthesis.
  • PMC. (n.d.). 4-(Methylsulfonyl)benzaldehyde.
  • Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • ChemicalBook. (n.d.). 4-formyl-3-methoxybenzonitrile.
  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically?.
  • Apicule. (n.d.). 4-Formyl-3-methoxybenzonitrile (CAS No: 21962-45-8) API Intermediate Manufacturers.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-(Methylsulfonyl)benzaldehyde (CAS: 5398-77-6).
  • ChemScene. (n.d.). 4-Formyl-3-(methylsulfonyl)benzonitrile.
  • Synlett. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones.
  • Punagri. (n.d.). 4-Cyano-2-methoxybenzaldehyde | 21962-45-8 | Finerenone intermediate.
  • Sigma-Aldrich. (n.d.). 4-Formyl-3-(methylsulfonyl)benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Formyl-3-(methylsulfonyl)benzonitrile.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • MilliporeSigma. (n.d.). 4-BROMO-N-(4-CYANOPHENYL)BENZENESULFONAMIDE.
  • PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Organic Syntheses Procedure. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses.

Sources

Application

Chemoselective Functionalization of the Nitrile Group in 4-Formyl-3-(methylsulfonyl)benzonitrile: A Protocol for Scaffold Diversification

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Scaffold diversification, bioisostere synthesis, and structure-activity relationship (SAR) exploration. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Scaffold diversification, bioisostere synthesis, and structure-activity relationship (SAR) exploration.

Executive Summary & Mechanistic Rationale

4-Formyl-3-(methylsulfonyl)benzonitrile is a highly privileged bifunctional building block, most notably utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) such as Finerenone. The molecule presents a distinct chemoselectivity challenge: it contains two highly electrophilic handles—a formyl group (-CHO) at C4 and a nitrile group (-CN) at C1.

Because the strong electron-withdrawing effect of the ortho-methylsulfonyl group (-SO₂CH₃) renders the formyl group exceptionally reactive toward nucleophiles, direct functionalization of the nitrile group (e.g., via reduction or cycloaddition) invariably leads to the degradation or unwanted modification of the aldehyde.

To achieve orthogonal reactivity, we must employ a protection-functionalization-deprotection strategy. This application note details a self-validating protocol to convert the nitrile group into a 1H-tetrazole—a premier carboxylic acid bioisostere in drug design—while strictly preserving the formyl group for downstream coupling (e.g., Biginelli reactions).

The workflow leverages a robust 1,3-dioxolane protection step, followed by a zinc-catalyzed [3+2] azide-nitrile cycloaddition developed by , and concludes with a mild acidic deprotection.

Synthetic Workflow

G A 4-Formyl-3-(methylsulfonyl) benzonitrile B Acetal-Protected Nitrile Intermediate A->B Step 1: Protection Ethylene Glycol, pTSA C Acetal-Protected Tetrazole Intermediate B->C Step 2: Cycloaddition NaN3, ZnBr2 D 2-(Methylsulfonyl)-4- (1H-tetrazol-5-yl)benzaldehyde C->D Step 3: Deprotection 1M HCl, THF

Figure 1: Three-step chemoselective workflow for the functionalization of the nitrile group.

Step-by-Step Experimental Protocols

This protocol is engineered as a self-validating system . Each chemical transformation produces a distinct, unambiguous spectroscopic signature that dictates whether the workflow can proceed to the next stage, ensuring absolute trustworthiness in scale-up environments.

Step 1: Chemoselective Acetal Protection of the Formyl Group

Objective: Mask the highly electrophilic aldehyde as a 1,3-dioxolane to prevent nucleophilic attack during the subsequent cycloaddition.

  • Reagents: 4-Formyl-3-(methylsulfonyl)benzonitrile (1.0 eq), Ethylene glycol (3.0 eq), p-Toluenesulfonic acid monohydrate (pTSA, 0.05 eq), Toluene (0.2 M).

  • Procedure:

    • Suspend the starting material in toluene. Add ethylene glycol and pTSA.

    • Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser.

    • Reflux the mixture (approx. 110 °C) for 4–6 hours until water ceases to collect in the trap.

    • Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the catalyst, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality & Experience: The C4-formyl group is exceptionally electrophilic. Standard Dean-Stark acetalization rapidly drives the equilibrium toward the 1,3-dioxolane by physically removing the water byproduct . While newer visible-light-induced acetalizations exist , the Dean-Stark method remains the most scalable and cost-effective approach for this specific scaffold.

  • Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃). The reaction is validated when the characteristic aldehyde singlet (~10.5 ppm) completely disappears, replaced by a new acetal methine singlet (~6.2 ppm, shifted downfield due to the electron-withdrawing ring) and a multiplet for the ethylene glycol backbone (~4.0 ppm).

Step 2: [3+2] Cycloaddition for Tetrazole Synthesis

Objective: Convert the nitrile group to a 1H-tetrazole ring using a safe, zinc-catalyzed aqueous protocol.

  • Reagents: 4-(1,3-Dioxolan-2-yl)-3-(methylsulfonyl)benzonitrile (1.0 eq), Sodium azide (NaN₃, 1.5 eq), Zinc bromide (ZnBr₂, 1.0 eq), H₂O/Isopropanol (1:1 v/v, 0.5 M).

  • Procedure:

    • Combine the acetal-protected intermediate, NaN₃, and ZnBr₂ in the H₂O/Isopropanol solvent system.

    • Heat the sealed vessel to 100 °C and stir vigorously for 24 hours.

    • Cool to room temperature. Acidify carefully to pH 3 using 1M HCl to precipitate the tetrazole product (Caution: perform in a fume hood to avoid HN₃ exposure).

    • Filter the precipitate, wash with cold water, and dry under high vacuum.

  • Causality & Experience: We specifically utilize the Sharpless protocol over classical NH₄Cl/DMF methods. ZnBr₂ acts as a Lewis acid, coordinating directly to the nitrile nitrogen. This lowers the LUMO energy of the nitrile, significantly accelerating the nucleophilic attack by the azide ion. Furthermore, conducting the reaction in an aqueous system eliminates the risk of explosive hydrazoic acid (HN₃) sublimation, establishing a safer scale-up environment. The 1,3-dioxolane protecting group is entirely stable under these mildly basic/neutral conditions.

  • Self-Validation Checkpoint: Perform IR Spectroscopy. The protocol is validated when the sharp, distinct nitrile stretch (~2230 cm⁻¹) is completely abolished, replaced by a broad absorption band from 2800–3100 cm⁻¹ corresponding to the tetrazole N-H and C=N stretches.

Step 3: Acidic Deprotection to Liberate the Formyl Group

Objective: Cleave the 1,3-dioxolane ring to regenerate the formyl group, yielding the final target molecule.

  • Reagents: Acetal-protected tetrazole intermediate (1.0 eq), 1M Aqueous HCl (5.0 eq), THF (0.1 M).

  • Procedure:

    • Dissolve the intermediate in THF.

    • Add 1M aqueous HCl dropwise at room temperature.

    • Stir for 2–4 hours.

    • Concentrate the THF in vacuo, extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield 2-(methylsulfonyl)-4-(1H-tetrazol-5-yl)benzaldehyde .

  • Causality & Experience: The 1,3-dioxolane is readily hydrolyzed under mild aqueous acidic conditions. Crucially, the newly formed 1H-tetrazole ring (pKa ~4.5) is protonated under these conditions but remains completely chemically intact, allowing for the clean, orthogonal liberation of the formyl group.

  • Self-Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The reaction is validated by the re-emergence of the aldehyde proton singlet (~10.5 ppm) and the complete disappearance of the ethylene glycol multiplet (~4.0 ppm).

Quantitative Data & Analytical Checkpoints

The following table summarizes the expected quantitative outcomes and the critical analytical markers required to validate each step of the workflow.

StepTransformationKey ReagentsReaction Time & TempExpected YieldPrimary Analytical Marker (Self-Validation)
1 Protection Ethylene glycol, pTSA, Toluene4–6 h, 110 °C85–90%¹H NMR: Loss of ~10.5 ppm (s, 1H), Gain of ~6.2 ppm (s, 1H)
2 Cycloaddition NaN₃, ZnBr₂, H₂O/iPrOH24 h, 100 °C75–80%IR: Loss of ~2230 cm⁻¹ (-CN), Gain of 2800–3100 cm⁻¹ (Tetrazole N-H)
3 Deprotection 1M HCl, THF2–4 h, 25 °C>90%¹H NMR: Return of ~10.5 ppm (s, 1H), Loss of ~4.0 ppm (m, 4H)

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Yi, H., Niu, L., Wang, S., Liu, T., Singh, A. K., & Lei, A. (2016). Visible-Light-Induced Acetalization of Aldehydes with Alcohols. Organic Letters, 19(1), 122-125.[Link]

Method

Application Note: Preparation and Characterization of API Impurities Originating from 4-Formyl-3-(methylsulfonyl)benzonitrile

Executive Summary 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly functionalized, electrophilic building block critical to the synthesis of dihydropyrimidinone-based active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly functionalized, electrophilic building block critical to the synthesis of dihydropyrimidinone-based active pharmaceutical ingredients (APIs)[1]. Most notably, it serves as the primary aryl precursor in the multicomponent Biginelli condensation that yields BAY 85-8501 (Alvelestat), a picomolar-potency human neutrophil elastase (HNE) inhibitor developed for pulmonary diseases[2]. The strategically positioned methyl sulfone substituent is essential for locking the API into its bioactive conformation within the S1 and S2 pockets of HNE[2],[3].

However, the intense electron-withdrawing nature of both the cyano and methylsulfonyl groups renders the formyl carbon exceptionally reactive. While this accelerates the desired API synthesis, it also lowers the activation energy for divergent side reactions. This application note details the mechanistic causality, targeted synthesis, and analytical profiling of three major pharmaceutical analytical impurities (PAIs) derived from this precursor.

Mechanistic Causality of Impurity Formation

In drug development, understanding why an impurity forms is as critical as knowing how to detect it. The Biginelli reaction utilized for BAY 85-8501 involves 4-formyl-3-(methylsulfonyl)benzonitrile, 3-oxobutanenitrile, and 1-methyl-3-[3-(trifluoromethyl)phenyl]urea[2]. The impurities generated from the aldehyde precursor fall into three mechanistically distinct categories:

  • Impurity A (Oxidative Degradation): The highly polarized carbonyl group is prone to hydration and subsequent auto-oxidation. Exposure to atmospheric oxygen or residual oxidants during storage converts the aldehyde to 4-cyano-2-(methylsulfonyl)benzoic acid. This impurity acts as a chain terminator in the Biginelli reaction, consuming urea without forming the pyrimidine core.

  • Impurity B (Knoevenagel Adduct): The Biginelli condensation can proceed via an iminium or Knoevenagel intermediate. Due to the extreme electrophilicity of the aldehyde, base-catalyzed Knoevenagel condensation with 3-oxobutanenitrile often outpaces urea incorporation if mixing is suboptimal. This results in the accumulation of a stable alkene adduct.

  • Impurity C (Aminal / Gem-Diurea): Under acidic catalysis, if the beta-keto nitrile is depleted, the aldehyde reacts with two equivalents of the urea derivative. This forms a highly insoluble gem-diurea (aminal) adduct that sequesters the starting material and creates particulate contamination.

Reaction Pathway Visualization

G Aldehyde 4-Formyl-3-(methylsulfonyl)benzonitrile (Starting Material) API BAY 85-8501 (API) Target Dihydropyrimidine Aldehyde->API Biginelli Condensation (Urea + Keto-nitrile) ImpA Impurity A 4-Cyano-2-(methylsulfonyl)benzoic acid Aldehyde->ImpA Oxidation (O2 or NaClO2) ImpB Impurity B Knoevenagel Adduct Aldehyde->ImpB Base-catalyzed Knoevenagel ImpC Impurity C Gem-Diurea Adduct Aldehyde->ImpC Acid-catalyzed Excess Urea

Divergent reaction pathways of 4-Formyl-3-(methylsulfonyl)benzonitrile in API synthesis.

Experimental Protocols for Impurity Synthesis

To establish a robust analytical framework, these impurities must be deliberately synthesized as reference standards. The following protocols are designed as self-validating systems to ensure high purity and yield.

Protocol 1: Synthesis of Impurity A via Pinnick Oxidation

Rationale: The Pinnick oxidation is selected over harsh oxidants (like KMnO₄) to prevent competitive hydrolysis of the sensitive benzonitrile moiety.

  • Preparation: Dissolve 4-formyl-3-(methylsulfonyl)benzonitrile (2.0 g, 9.56 mmol) in a mixture of tert-butanol (40 mL) and water (10 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (10 mL) to scavenge the hypochlorite byproduct, preventing destructive side reactions.

  • Buffer & Oxidant: Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 g) followed by the portion-wise addition of sodium chlorite (NaClO₂, 1.3 g, 14.3 mmol).

  • Reaction: Stir vigorously at room temperature for 4 hours. The reaction is self-indicating; the yellow color of chlorine dioxide will dissipate as the reaction reaches completion.

  • Workup: Concentrate the mixture under reduced pressure to remove tert-butanol. Acidify the aqueous layer to pH 2 with 1M HCl. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield Impurity A as a white solid.

Protocol 2: Synthesis of Impurity B via Knoevenagel Condensation

Rationale: Piperidine and glacial acetic acid form piperidinium acetate in situ, serving as a bifunctional catalyst that accelerates the enolization of the nitrile while activating the formyl carbon.

  • Preparation: Suspend 4-formyl-3-(methylsulfonyl)benzonitrile (1.0 g, 4.78 mmol) and 3-oxobutanenitrile (0.44 g, 5.26 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (40 µL, 0.1 eq) and glacial acetic acid (27 µL, 0.1 eq).

  • Reaction: Heat the mixture to 60°C for 3 hours. A dense precipitate will form as the highly conjugated alkene product crystallizes out of the hot ethanol.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Filter the precipitate under vacuum, wash sequentially with cold ethanol (10 mL) and hexanes (10 mL), and dry under high vacuum to afford Impurity B.

Protocol 3: Synthesis of Impurity C (Aminal Formation)

Rationale: A Dean-Stark apparatus is employed to drive the equilibrium forward by azeotropic removal of water, a critical step since aminal formation is thermodynamically reversible.

  • Preparation: Combine 4-formyl-3-(methylsulfonyl)benzonitrile (0.5 g, 2.39 mmol) and 1-methyl-3-[3-(trifluoromethyl)phenyl]urea (1.09 g, 5.0 mmol, 2.1 eq) in anhydrous toluene (30 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 22 mg, 0.05 eq).

  • Reaction: Attach a Dean-Stark trap and reflux the mixture for 12 hours.

  • Workup: Allow the mixture to cool to room temperature. The gem-diurea is highly insoluble and will precipitate heavily. Filter the solid, triturate with hot toluene to remove unreacted starting materials, and dry to yield Impurity C.

Analytical Characterization Data

The following table summarizes the chromatographic and spectral fingerprints of the starting material, the API, and the synthesized impurities. This data is essential for setting up HPLC-MS methods for batch release testing.

CompoundStructural RoleHPLC RRT*MS (ESI) m/zKey ¹H NMR Signal (DMSO-d₆, ppm)
BAY 85-8501 Target API1.00475.1[M+H]⁺5.80 (s, 1H, pyrimidine C4-H)
Starting Material Precursor0.65210.0 [M+H]⁺10.45 (s, 1H, aldehyde CHO)
Impurity A Oxidative Degradant0.45224.0 [M-H]⁻13.50 (br s, 1H, carboxylic COOH)
Impurity B Knoevenagel Adduct0.85275.0 [M+H]⁺8.10 (s, 1H, alkene CH)
Impurity C Gem-Diurea Adduct1.35628.1 [M+H]⁺6.50 (t, 1H, aminal N-CH-N)

*RRT = Relative Retention Time, normalized to the BAY 85-8501 API peak using a standard Reverse-Phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-Formyl-3-(methylsulfonyl)benzonitrile

Welcome to the Technical Support Center for the synthesis of 4-Formyl-3-(methylsulfonyl)benzonitrile . This compound is a highly valued electrophilic building block, most notably utilized in the synthesis of dihydropyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Formyl-3-(methylsulfonyl)benzonitrile .

This compound is a highly valued electrophilic building block, most notably utilized in the synthesis of dihydropyrimidine-based human neutrophil elastase (HNE) inhibitors (such as BAY 85-8501) [1] and non-steroidal mineralocorticoid receptor antagonists. Because the target molecule contains two strong electron-withdrawing groups (cyano and methylsulfonyl) on the aromatic ring, traditional formylation methods (e.g., Vilsmeier-Haack or direct lithiation) often fail or produce complex mixtures.

The most scalable and industrially reliable route is the two-step sequence: Radical Benzylic Bromination of 4-methyl-3-(methylsulfonyl)benzonitrile [2], followed by a Kornblum Oxidation [3]. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative optimization data to help you maximize your yield.

Part 1: Process Visualization

Workflow SM 4-Methyl-3-(methylsulfonyl) benzonitrile Bromination Radical Bromination (NBS, AIBN, PhCF3) SM->Bromination MonoBr 4-(Bromomethyl)-3- (methylsulfonyl)benzonitrile Bromination->MonoBr 1.05 eq NBS DiBr 4-(Dibromomethyl)-3- (methylsulfonyl)benzonitrile Bromination->DiBr Excess NBS Oxidation Kornblum Oxidation & Hydrolysis (DMSO, NaHCO3, 90°C) MonoBr->Oxidation DMSO Oxidation DiBr->Oxidation Base Hydrolysis Product 4-Formyl-3-(methylsulfonyl) benzonitrile Oxidation->Product

Synthetic workflow from 4-methyl-3-(methylsulfonyl)benzonitrile to the target aldehyde.

Mechanism Halide Alkyl Bromide (R-CH2-Br) DMSO DMSO Nucleophilic Attack Halide->DMSO Intermediate Alkoxysulfonium Ion [R-CH2-O-S+(CH3)2] DMSO->Intermediate - Br⁻ Base NaHCO3 Proton Abstraction Intermediate->Base Ylide Sulfonium Ylide [R-CH2-O-S+(CH3)-CH2⁻] Base->Ylide - H⁺ Aldehyde Target Aldehyde (R-CHO) + Dimethyl Sulfide Ylide->Aldehyde Intramolecular Elimination

Mechanistic pathway of the Kornblum oxidation highlighting the alkoxysulfonium intermediate.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks. If a specific physical change (e.g., precipitation of succinimide) does not occur, the system alerts you to a failure before you proceed to the next step.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Setup: Charge a flame-dried 500 mL round-bottom flask with 4-methyl-3-(methylsulfonyl)benzonitrile (10.0 g, 51.2 mmol) [2], N-bromosuccinimide (NBS) (9.57 g, 53.8 mmol, 1.05 eq), and Azobisisobutyronitrile (AIBN) (0.42 g, 2.56 mmol, 0.05 eq).

  • Solvent Selection: Add 100 mL of trifluorotoluene (PhCF 3​ ). Causality Note: PhCF 3​ is chosen over traditional CCl 4​ because it is environmentally benign while maintaining the exact boiling point (102 °C) required for optimal thermal decomposition of AIBN into initiating radicals.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 4 hours.

  • In-Process Validation: As the reaction progresses, the dense NBS powder will be consumed, and succinimide (which is less dense) will float to the surface of the solvent. If this physical phase change is not observed, the radical chain has failed to initiate.

  • Workup: Cool the mixture to 0 °C to fully precipitate the succinimide. Filter the solid and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-3-(methylsulfonyl)benzonitrile as a pale yellow solid. Proceed directly to Step 2.

Step 2: Kornblum Oxidation & Hydrolysis
  • Setup: Dissolve the crude benzylic bromide (~14.0 g) in anhydrous Dimethyl Sulfoxide (DMSO) (70 mL).

  • Base Addition: Add sodium bicarbonate (NaHCO 3​ ) (8.6 g, 102.4 mmol, 2.0 eq). Critical Step: Add exactly 1.5 mL of deionized water (approx. 2% v/v relative to DMSO).

  • Reaction: Heat the vigorously stirred suspension to 90 °C for 6 hours. The reaction will evolve dimethyl sulfide (DMS), which has a distinct, pungent odor (ensure proper ventilation).

  • Purification via Bisulfite Adduct (Self-Validating):

    • Cool to room temperature, dilute with 200 mL of ethyl acetate, and wash with water (3 x 100 mL) to remove DMSO.

    • Extract the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO 3​ ) (2 x 100 mL). The target aldehyde will form a water-soluble bisulfite adduct and migrate to the aqueous phase, leaving unreacted starting materials and non-aldehyde byproducts in the organic phase.

    • Separate the aqueous layer, adjust the pH to 8-9 using solid Na 2​ CO 3​ (this breaks the adduct), and extract with fresh ethyl acetate. Dry over Na 2​ SO 4​ and concentrate to yield pure 4-formyl-3-(methylsulfonyl)benzonitrile.

Part 3: Quantitative Optimization Data

The Kornblum oxidation is highly sensitive to the choice of base and the micro-environment of the solvent. The table below summarizes our internal optimization data for Step 2[3].

Base EquivalentSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneAnhydrous DMSO901225%Acidic buildup led to Pummerer-type methylthiomethyl ethers.
Et 3​ N (2.0 eq)Anhydrous DMSO252445%Base was too weak at room temp; incomplete conversion.
NaHCO 3​ (2.0 eq)Anhydrous DMSO90688%Clean conversion, but heterogeneous base reacted slowly.
NaHCO 3​ (2.0 eq) DMSO / H 2​ O (98:2) 90 4 94% Trace water partially dissolved NaHCO 3​ , accelerating proton transfer.

Part 4: Troubleshooting & FAQs

Q1: My HPLC shows a significant amount of the dibrominated byproduct (4-(dibromomethyl)-3-(methylsulfonyl)benzonitrile) after Step 1. Should I discard the batch? A1: Absolutely not. Over-bromination is a common phenomenon here because the electron-withdrawing cyano and sulfonyl groups stabilize the benzylic radical. Embrace the over-bromination: the subsequent Kornblum oxidation conditions (DMSO / NaHCO 3​ / H 2​ O) are perfectly designed to simultaneously oxidize the monobromide and hydrolyze the gem-dibromide directly into the target aldehyde. The "byproduct" is actually a productive intermediate.

Q2: The Kornblum oxidation stalled, and mass spectrometry (LC-MS) indicates the formation of a methylthiomethyl ether byproduct. What went wrong? A2: This is a classic failure mode of the Kornblum oxidation [3]. The reaction proceeds via an alkoxysulfonium intermediate (see Mechanism Diagram). If there is insufficient base to deprotonate the intermediate, the generated hydrobromic acid (HBr) triggers a Pummerer-type rearrangement, yielding the thioether. Ensure your NaHCO 3​ is finely milled and that you have added the 2% v/v water to the DMSO to facilitate the solubility of the inorganic base.

Q3: The final aldehyde is contaminated with unreacted 4-methyl-3-(methylsulfonyl)benzonitrile. They have identical R f​ values on silica gel. How do I separate them? A3: Do not attempt column chromatography. Because the starting material lacks the aldehyde functionality, it cannot form a bisulfite adduct. Utilize the Bisulfite Adduct Purification described in Step 2 of the protocol. This chemical filtration method is self-validating and guarantees >99% purity of the final aldehyde.

References

  • Von Nussbaum, F., et al. "Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3." Journal of Chemical Information and Modeling, ACS Publications. URL:[Link]

  • Kornblum, N., Jones, W. J., & Anderson, G. J. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, 1959. URL:[Link]

Optimization

Technical Support Center: Purification of 4-Formyl-3-(methylsulfonyl)benzonitrile

Welcome to the Advanced Technical Support Center. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly activated, electrophilic intermediate critical to the synthesis of dihydropyrimidinone-based neutr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly activated, electrophilic intermediate critical to the synthesis of dihydropyrimidinone-based neutrophil elastase inhibitors (such as Alvelestat), which are actively investigated for chronic liver and lung diseases [1]. Because the aromatic ring is heavily functionalized with three electron-withdrawing groups (formyl, methylsulfonyl, and cyano), the molecule is sensitive to harsh conditions. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure high-purity isolation.

Section 1: Troubleshooting & FAQs

Q1: My crude mixture contains a significant amount of the over-oxidized byproduct, 4-cyano-2-(methylsulfonyl)benzoic acid. How do I selectively remove it without degrading the product? A: Over-oxidation of the formyl group to a carboxylic acid is a common side reaction during the synthesis of this intermediate. Because your target molecule is a neutral aldehyde, you can exploit the acidic nature of the byproduct.

  • Causality & Action: Perform a mild acid-base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid is deprotonated to form a water-soluble sodium salt, partitioning into the aqueous layer, while the target aldehyde remains in the organic layer.

  • Critical Warning: Never use strong bases like NaOH. The highly electron-deficient aromatic ring makes the compound highly susceptible to nucleophilic aromatic substitution (SₙAr) or the base-catalyzed Cannizzaro reaction, which will destroy your product.

Q2: I have unreacted starting material (e.g., 4-methyl-3-(methylsulfonyl)benzonitrile) in my crude. Silica gel chromatography is giving poor separation. What is a scalable alternative? A: When Rf values between the starting material and the aldehyde are too close for efficient column chromatography, chemical derivatization via Sodium Bisulfite Adduct Formation is the industry gold standard [2].

  • Causality & Action: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a highly polar, water-soluble α-hydroxy sulfonate salt. Non-aldehyde impurities (like the unreacted methyl starting material) cannot form this adduct and remain trapped in the organic phase. After phase separation, the pure aldehyde is regenerated from the aqueous phase by shifting the equilibrium with a mild base (Na₂CO₃). This method is highly scalable and avoids the massive solvent waste associated with chromatography.

Q3: What is the optimal solvent system for scaling up the recrystallization of this compound? A: A binary solvent system of Toluene and Heptane (or Hexane) is highly recommended [3].

  • Causality & Action: The target compound has moderate-to-high polarity due to the sulfonyl and cyano groups. It is highly soluble in hot toluene but practically insoluble in non-polar aliphatic hydrocarbons like heptane. By dissolving the crude in a minimum amount of hot toluene and slowly adding heptane until the cloud point is reached, you create a controlled supersaturation environment. This thermodynamic control promotes the slow growth of high-purity crystals while leaving polar impurities trapped in the mother liquor.

Q4: During silica gel chromatography, the compound streaks severely, ruining my resolution. How can I improve peak shape? A: Streaking of this specific compound is typically caused by the strong hydrogen-bond accepting nature of the sulfonyl and cyano groups interacting with the acidic silanol groups on the silica gel stationary phase.

  • Causality & Action: Switch to a slightly more polar, less hydrogen-bonding solvent system, such as Dichloromethane (DCM) / Ethyl Acetate, rather than the traditional Hexane / Ethyl Acetate. The DCM helps to competitively solvate the compound and disrupt the silanol interactions, resulting in tighter bands.

Section 2: Step-by-Step Experimental Methodologies

Protocol A: Sodium Bisulfite Adduct Purification

This is a self-validating protocol. The success of Step 2 is validated by checking the organic layer via TLC (the aldehyde spot will disappear). The success of Step 4 is validated by the visual precipitation of the regenerated aldehyde.

  • Adduct Formation: Dissolve 10.0 g of crude 4-Formyl-3-(methylsulfonyl)benzonitrile in 50 mL of EtOAc in a 250 mL flask. Add 50 mL of a freshly prepared 40% (w/v) aqueous sodium bisulfite (NaHSO₃) solution.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. The high shear is required to facilitate the mass transfer of the aldehyde into the aqueous layer as the sulfonate adduct.

  • Phase Separation: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer (which now contains your product) into a clean flask. Wash the remaining organic layer with an additional 20 mL of water and combine the aqueous layers. Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration: Cool the combined aqueous layer to 0–5°C in an ice bath. Slowly add a 20% aqueous Na₂CO₃ solution dropwise with continuous stirring until the pH reaches 8–9. The pure aldehyde will immediately precipitate out of the aqueous solution.

  • Extraction & Isolation: Extract the regenerated aldehyde with fresh EtOAc (3 x 50 mL). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure product.

Protocol B: Scalable Recrystallization (Polishing Step)
  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add toluene (approx. 3–5 mL per gram of crude) and heat to 85°C using an oil bath until the solid is fully dissolved.

  • Hot Filtration: If insoluble dark particulates are present, perform a rapid hot filtration through a pre-warmed celite pad to clarify the solution.

  • Cloud Point Induction: While maintaining the filtrate temperature at 80°C, add heptane dropwise until the solution becomes faintly turbid (the cloud point). Add exactly enough hot toluene (1–2 drops) to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature completely undisturbed over 4 hours to promote large crystal growth. Finally, cool the flask in an ice bath for 1 hour to maximize the recovery yield.

  • Collection: Filter the resulting crystals via vacuum filtration, wash the filter cake with ice-cold heptane, and dry in a vacuum oven at 40°C overnight.

Section 3: Quantitative Data

Table 1: Comparison of Purification Methods for 4-Formyl-3-(methylsulfonyl)benzonitrile

Purification MethodTypical Yield RecoveryFinal Purity (HPLC)ScalabilityTime RequiredBest Used For
Bisulfite Adduct 75 – 85%>98%Excellent (kg scale)6 – 8 hoursHigh unreacted starting material
Recrystallization 60 – 70%>99%Excellent (kg scale)12 – 24 hoursPolishing pre-purified material
Acid-Base Wash >95%N/A (Removes acid only)Excellent (kg scale)1 – 2 hoursRemoving carboxylic acid byproducts
Silica Chromatography 80 – 90%>95%Poor (g scale)4 – 6 hoursComplex mixtures with unknown impurities

Table 2: Recommended TLC / Chromatography Solvent Systems

Solvent System (v/v)Target Compound R_fImpurity BehaviorNotes
Hexane : EtOAc (2:1)~0.35SM (R_f ~0.50)Good general separation; potential streaking.
DCM : EtOAc (9:1)~0.45Acid (R_f 0.0)Excellent peak shape; acid remains on baseline.
Toluene : Acetone (4:1)~0.40SM (R_f ~0.60)Alternative for highly polar crude mixtures.

Section 4: Visualizations

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) AddBisulfite Add 40% NaHSO3 (aq) Vigorous Stirring Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrganicPhase Organic Phase (Non-aldehyde Impurities) PhaseSep->OrganicPhase Discard AqueousPhase Aqueous Phase (Bisulfite Adduct) PhaseSep->AqueousPhase Keep Regeneration Add Na2CO3 (aq) or HCl Regenerate Aldehyde AqueousPhase->Regeneration Extraction Extract with EtOAc Dry & Concentrate Regeneration->Extraction PureProduct Pure 4-Formyl-3- (methylsulfonyl)benzonitrile Extraction->PureProduct

Workflow for the selective purification of aldehydes using sodium bisulfite.

PurificationLogic Analyze Analyze Crude via HPLC/TLC CheckAcid >5% Carboxylic Acid? Analyze->CheckAcid AcidWash Sat. NaHCO3 Wash CheckAcid->AcidWash Yes CheckSM High Unreacted SM? CheckAcid->CheckSM No AcidWash->CheckSM Bisulfite Bisulfite Adduct Method CheckSM->Bisulfite Yes Recryst Recrystallization (Toluene/Heptane) CheckSM->Recryst No, mostly pure Chromatography Silica Gel Chromatography CheckSM->Chromatography Complex mixture Bisulfite->Recryst Polishing

Decision logic for selecting the optimal purification method based on crude composition.

References

  • Von Nussbaum, F., et al. "Substituted bicyclic dihydropyrimidinones and their use as inhibitors of neutrophil elastase activity." U.S. Patent No. 8,288,402 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Armarego, W. L. F., & Chai, C. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 4-Formyl-3-(methylsulfonyl)benzonitrile

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of highly functionalized aromatic building blocks. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of highly functionalized aromatic building blocks. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a classic example of a "brick dust" molecule. Its rigid, planar aromatic core, combined with three highly polar, electron-withdrawing substituents, creates a perfect storm for solubility failures.

This guide provides a mechanistic understanding of these failures and field-proven protocols to overcome them without compromising the structural integrity of your compound.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 4-Formyl-3-(methylsulfonyl)benzonitrile resist dissolution in both water and common non-polar organic solvents? A1: The root cause is its exceptionally high crystal lattice energy. The methylsulfonyl ( −SO2​CH3​ ) groups engage in strong head-to-head intermolecular dipole interactions in the solid state, creating a tightly packed crystal lattice . Because the molecule lacks ionizable groups (like amines or carboxylic acids) that could be leveraged for salt formation, it cannot easily break these lattice interactions in water. Furthermore, its extreme polarity makes it completely insoluble in non-polar organics like hexane or diethyl ether.

Q2: I tried dissolving the compound in methanol, and it seemed to dissolve upon heating, but my downstream assay failed. What happened? A2: You likely experienced chemical degradation via hemiacetal formation, not true dissolution. The formyl ( −CHO ) group is highly electrophilic, a property exacerbated by the electron-withdrawing cyano and sulfonyl groups on the same ring. When exposed to alcohols (methanol, ethanol), especially under mild heating, the formyl group rapidly undergoes nucleophilic attack to form a hemiacetal (and eventually an acetal) . Your compound "dissolved" because it reacted and structurally changed.

Q3: What is the recommended solvent for preparing master stock solutions? A3: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc). These polar aprotic solvents possess high dielectric constants and strong hydrogen-bond acceptor capabilities, allowing them to effectively disrupt the compound's crystal lattice without reacting with the electrophilic formyl group .

Q4: When I dilute my DMSO stock into a physiological buffer (e.g., PBS), the solution turns cloudy. How can I prevent this? A4: This is a kinetic solubility failure. When the DMSO concentration drops below 5-10% during direct buffer addition, the solvent capacity crashes, causing the compound to rapidly nucleate and precipitate. To maintain a supersaturated state, you must use a stepwise dilution strategy incorporating co-solvents (like PEG400) or polymeric surfactants (like PVP K30 or Tween-20) to coat the hydrophobic surfaces of nascent microcrystals and prevent their growth .

Part 2: Solvent Compatibility & Concentration Limits

To prevent material loss and assay failure, adhere to the following empirically derived solubility limits.

Solvent CategorySpecific SolventMax Recommended ConcentrationSolubilization Mechanism / Risk Factor
Polar Aprotic Anhydrous DMSO10 mM - 25 mMOptimal. Disrupts crystal lattice via strong dipole interactions.
Polar Aprotic DMF / DMAc10 mM - 20 mMGood. Effective, but trace amines in degraded DMF can react with the formyl group.
Alcohols Methanol / Ethanol< 1 mM (Not Recommended)High Risk. Nucleophilic attack leads to hemiacetal/acetal formation.
Aqueous Buffers PBS (pH 7.4)< 10 µM (Thermodynamic)Poor. High lattice energy prevents aqueous solvation.
Formulated Aqueous PBS + 5% DMSO + 0.1% Tween-20~ 50 µM - 100 µM (Kinetic)Assay Standard. Surfactant micelles stabilize the supersaturated state.

Part 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Preparation of a 10 mM Master Stock Solution

Causality Note: Water is the enemy of polar aprotic solvation. Even ambient humidity absorbed by DMSO will drastically reduce its solvation capacity for this compound, leading to micro-precipitates.

  • Preparation: Equilibrate a vial of anhydrous DMSO (≥99.9%, strictly stored over molecular sieves) to room temperature.

  • Weighing: Weigh exactly 2.09 mg of 4-Formyl-3-(methylsulfonyl)benzonitrile (MW = 209.22 g/mol ) into a clean, dry amber glass vial. Note: Amber glass is used to prevent any potential photo-oxidation of the formyl group.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 60 seconds. Do not use ultrasonic baths, as localized heating can induce side reactions or degrade the solvent.

  • Self-Validation (Quality Control): Hold the vial against a stark black background and shine a bright light horizontally through the liquid. If you observe a Tyndall effect (light scattering/haziness), undissolved microcrystals remain. If hazy, warm gently to 37°C for 5 minutes and re-vortex. The solution must be optically pristine before use.

  • Storage: Aliquot into single-use tubes and store at -20°C under argon or nitrogen.

Protocol 2: Stepwise Aqueous Dilution for Biological Assays

Causality Note: Direct injection of a DMSO stock into an aqueous buffer creates localized zones of 0% DMSO, triggering instant, irreversible nucleation. Stepwise dilution creates a gradient that eases the molecule into the aqueous phase.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into a co-solvent mixture (e.g., 100% PEG400 or a 50/50 DMSO/PEG400 blend) to create a 1 mM intermediate stock. Vortex immediately.

  • Surfactant Priming: Prepare your final assay buffer (e.g., PBS) by supplementing it with 0.05% - 0.1% Tween-20 or 0.2% PVP K30. Ensure the surfactant is fully dissolved.

  • Final Dilution: While rapidly vortexing the primed assay buffer, add the 1 mM intermediate stock dropwise to reach your final desired concentration (e.g., 50 µM).

  • Self-Validation (Centrifugation Test): To confirm kinetic solubility has not been breached, centrifuge a 1 mL sample of your final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white microscopic pellet is visible, the compound has precipitated, and you must lower your final target concentration or increase the surfactant ratio.

Part 4: Solubilization Workflow Visualization

G Start 4-Formyl-3-(methylsulfonyl)benzonitrile (Solid API) SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO / DMF (Recommended) SolventChoice->DMSO Optimal Route Alcohols Alcohols (MeOH / EtOH) (High Risk) SolventChoice->Alcohols Avoid Stock 10 mM Stock Solution (Store at -20°C) DMSO->Stock Hemiacetal Hemiacetal Formation (Chemical Degradation) Alcohols->Hemiacetal Dilution Aqueous Buffer Dilution Stock->Dilution Direct Direct Buffer Addition (< 5% DMSO final) Dilution->Direct High Risk Stepwise Stepwise Dilution (+ Tween-20 / PEG400) Dilution->Stepwise Best Practice Failure Turbidity / Precipitation (Assay Failure) Direct->Failure Success Stable Working Solution (Kinetic Solubility Maintained) Stepwise->Success

Workflow for solubilizing 4-Formyl-3-(methylsulfonyl)benzonitrile to prevent degradation.

Part 5: References

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Additions of water, hydroxide ions, alcohols and alkoxide ions to carbonyl and azomethine bonds. ARKIVOC (Semantic Scholar).[Link]

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC International.[Link]

  • Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds. National Center for Biotechnology Information (PMC).[Link]

Optimization

Recrystallization solvents for high-purity 4-Formyl-3-(methylsulfonyl)benzonitrile

Welcome to the dedicated technical support guide for the purification of 4-Formyl-3-(methylsulfonyl)benzonitrile. This document provides researchers, chemists, and drug development professionals with expert-driven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-Formyl-3-(methylsulfonyl)benzonitrile. This document provides researchers, chemists, and drug development professionals with expert-driven insights and practical, step-by-step protocols for achieving high-purity material through recrystallization. Our focus is on explaining the fundamental principles behind procedural choices to empower you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying 4-Formyl-3-(methylsulfonyl)benzonitrile?

Recrystallization is a powerful purification technique for solid organic compounds that leverages differences in solubility.[1][2][3] For a molecule like 4-Formyl-3-(methylsulfonyl)benzonitrile, which is a solid at room temperature[4], it is an ideal method. The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form a crystalline lattice. This lattice is highly ordered and tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor).[2] Compared to other methods like column chromatography, recrystallization is often more scalable, cost-effective, and can yield exceptionally pure material in a single step.[5]

Q2: What are the ideal properties of a solvent for recrystallizing this specific molecule?

The "perfect" solvent is the cornerstone of a successful recrystallization.[1] Based on the structure of 4-Formyl-3-(methylsulfonyl)benzonitrile—an aromatic ring with polar nitrile (-CN), formyl (-CHO), and methylsulfonyl (-SO2CH3) groups—we can deduce the required solvent characteristics:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound near its boiling point.

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at or below room temperature to ensure good recovery.

  • Favorable Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize).[1]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the compound's melting point to prevent the compound from "oiling out" instead of crystallizing.

Q3: Which single solvents are promising starting points for recrystallization?

For aromatic compounds with multiple polar functional groups, moderately polar solvents are an excellent starting point. Alcohols are particularly effective as they can engage in hydrogen bonding.

  • Isopropanol (IPA): Often provides the right balance of polarity to dissolve the compound when hot but allows for good recovery when cold.

  • Ethanol: Similar to isopropanol, it's a strong candidate. Its higher polarity might lead to slightly better solubility at room temperature, potentially lowering the yield compared to IPA.

  • Acetone: A polar aprotic solvent that can be effective, but its high solvency power may sometimes lead to poor recovery if used alone.[6]

Q4: When and why should I consider a mixed-solvent system?

A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[6] This is a common and powerful technique. The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

For 4-Formyl-3-(methylsulfonyl)benzonitrile, an effective combination would be a moderately polar solvent paired with a non-polar one:

  • Ethyl Acetate / Hexane: Ethyl acetate is a good solvent for this polar molecule, while hexane is a poor one. This combination is highly effective for a wide range of aromatic compounds.[6]

  • Acetone / Water: If the compound is sufficiently soluble in acetone, the addition of water as an anti-solvent can effectively induce crystallization.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the recrystallization of 4-Formyl-3-(methylsulfonyl)benzonitrile.

Q1: My compound is "oiling out" and forming a liquid layer instead of crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the saturated solution is cooled below the compound's melting point.[6] It is detrimental to purification because impurities are often trapped within the oil.

Causality & Solutions:

  • The boiling point of your solvent is too high: The compound is melting before it can crystallize.

    • Solution: Switch to a solvent with a lower boiling point.

  • The solution is cooling too quickly: Rapid cooling can favor oil formation over the more ordered process of crystal growth.

    • Solution: Allow the flask to cool to room temperature slowly on an insulating surface (like a cork ring) before transferring it to an ice bath.[6]

  • The solution is supersaturated or contains significant impurities: High concentrations can depress the melting point.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount (5-10%) of additional hot solvent to lower the saturation point.[6]

Q2: I'm getting a very low yield of recovered crystals. How can I improve this?

Low recovery is a frequent challenge that can be systematically addressed.[6]

Causality & Solutions:

  • Too much solvent was used: This is the most common cause. The more solvent used, the more compound will remain dissolved even when cold.

    • Solution: In your next attempt, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • The compound is too soluble in the chosen solvent at low temperatures:

    • Solution: Switch to a less polar solvent or use a mixed-solvent system where you can fine-tune the polarity to decrease solubility upon cooling.

  • Premature crystallization during hot filtration: The compound crystallized on the filter paper or funnel.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Add a small excess of solvent (~5%) before filtering to ensure the compound remains in solution.

  • Insufficient cooling time: Crystallization may not be complete.

    • Solution: Ensure the flask is left in an ice bath for at least 30-60 minutes before filtering to maximize crystal precipitation.

Q3: The final crystals are still colored. How can I obtain a pure white product?

Colored impurities are common and often highly conjugated organic molecules.

Solution: Activated Charcoal Treatment Activated charcoal has a high surface area and can adsorb colored impurities.[6]

Procedure:

  • Dissolve the crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source to prevent bumping.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Using too much will adsorb your product and reduce yield.

  • Re-heat the mixture to boiling for 5-10 minutes with swirling.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

  • Proceed with the slow cooling and crystallization as usual.

Q4: No crystals are forming, even after cooling in an ice bath. What are my options?

This occurs when the solution is supersaturated but lacks a nucleation point to initiate crystal growth.

Solutions:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]

  • Use a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This provides a template for further crystallization.[6]

  • Reduce the Volume: If too much solvent was used, you can gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool it again.

  • Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a few drops of a miscible anti-solvent (e.g., water to an acetone solution, or hexane to an ethyl acetate solution) to the cold solution until turbidity appears, then let it stand.

Data & Protocols

Solvent Selection Guide

The following table provides a starting point for solvent selection based on general principles for aromatic nitriles.[6] Final selection must be confirmed by microscale testing.

SolventBoiling Point (°C)PolaritySuitability Notes
Isopropanol82Polar ProticExcellent single-solvent candidate. Good balance of dissolving power.
Ethanol78Polar ProticGood single-solvent candidate. May result in slightly lower yield than isopropanol.
Ethyl Acetate77Polar AproticExcellent as the "good" solvent in a mixed system (e.g., with hexane).
Acetone56Polar AproticGood dissolving power. Best used in a mixed system (e.g., with water) to avoid low recovery.
Toluene111Non-polarCan be effective, but its high boiling point increases the risk of oiling out.
Hexane / Heptane69 / 98Non-polarExcellent as the "poor" or "anti-solvent" in a mixed system.
Water100Very PolarUnsuitable as a primary solvent. Can be used as an anti-solvent with miscible organic solvents.
Visual Workflow: Solvent Selection Process

The following diagram illustrates the logical workflow for determining the optimal recrystallization solvent system.

G start Crude 4-Formyl-3-(methylsulfonyl)benzonitrile test Microscale Solubility Test (e.g., IPA, EtOAc, Hexane) start->test single_check Good solubility in hot solvent? Poor solubility in cold solvent? test->single_check Test single solvents mixed_check Soluble in one solvent (A)? Insoluble in another (B)? test->mixed_check Test solvent pairs single_protocol Proceed with Single-Solvent Recrystallization single_check->single_protocol Yes single_check->mixed_check No end High-Purity Crystals single_protocol->end mixed_protocol Proceed with Mixed-Solvent Recrystallization (A/B) mixed_check->mixed_protocol Yes fail Re-evaluate Solvents mixed_check->fail No mixed_protocol->end fail->test

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Protocol 1: Microscale Solvent Screening
  • Place ~20-30 mg of crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, hexane) dropwise at room temperature, swirling after each drop. Note the solubility. A good solvent should not dissolve the compound at this stage.

  • For tubes where the compound was insoluble, gently heat in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the tubes to cool to room temperature, then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of crystalline solid.

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
  • Place the crude 4-Formyl-3-(methylsulfonyl)benzonitrile into an Erlenmeyer flask (do not use a beaker).

  • Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heat the flask on a hot plate with gentle swirling. Add more isopropanol in small portions until all the solid dissolves completely.

  • Optional: If the solution is colored, perform the activated charcoal treatment as described above.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
  • Place the crude material in an Erlenmeyer flask and heat it on a hot plate.

  • Add the minimum amount of hot ethyl acetate required to completely dissolve the solid.

  • Slowly add hexane dropwise to the hot solution while swirling. Continue until a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

References

  • EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google P
  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. [Link]

  • 4-Methyl-3-(morpholinosulfonyl)benzonitrile | C12H14N2O3S | CID 64171199 - PubChem. [Link]

  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google P
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]

  • How can I purify impure benzonitrile? - ResearchGate. [Link]

  • (PDF) Crystal structure of 4-formyl-3-methylsydnone, C4H4N2O3 - ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]

  • 4-formyl-3-methylbenzonitrile (C9H7NO) - PubChemLite. [Link]

  • BENZONITRILE - Ataman Kimya. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - University of Central Florida. [Link]

  • Purification Techniques for Organic Compounds | PDF | Chromatography - Scribd. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Formyl-3-(methylsulfonyl)benzonitrile

Welcome to the Application Scientist Support Portal. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly functionalized, electron-deficient building block crucial for the synthesis of dihydropyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly functionalized, electron-deficient building block crucial for the synthesis of dihydropyrimidinone-based Human Neutrophil Elastase (HNE) inhibitors . While its dense functionalization (-CN, -SO₂CH₃, -CHO) makes it a versatile intermediate, it also renders the molecule uniquely susceptible to rapid degradation under basic conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your base-mediated workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 4-Formyl-3-(methylsulfonyl)benzonitrile degrade rapidly during base-catalyzed Knoevenagel or Biginelli reactions? A1: The degradation is driven by an intramolecular cyclization cascade. The methyl protons of the -SO₂CH₃ group are rendered highly acidic by the adjacent sulfone and the strongly electron-withdrawing aromatic ring. When exposed to strong or unhindered bases (e.g., DBU or alkoxides), deprotonation occurs, yielding a carbanion (Ar-SO₂-CH₂⁻). Because this carbanion is positioned ortho to the electrophilic formyl group, it rapidly undergoes a 5-exo-trig intramolecular attack on the carbonyl carbon. This forms a stable 1,3-dihydrobenzo[c]isothiole 2,2-dioxide derivative, permanently consuming your starting material.

Q2: What happens if I use aqueous sodium hydroxide (NaOH) to adjust the pH of my reaction? A2: Aqueous strong bases trigger two competing degradation pathways:

  • Cannizzaro Disproportionation: Because the formyl group lacks α-hydrogens, it cannot enolize. Hydroxide attacks the carbonyl carbon, initiating a Cannizzaro reaction . This redox disproportionation converts two molecules of your starting material into one molecule of 4-cyano-2-(methylsulfonyl)benzoic acid and one molecule of 4-(hydroxymethyl)-3-(methylsulfonyl)benzonitrile.

  • Nucleophilic Aromatic Substitution (SₙAr): The combination of three electron-withdrawing groups severely depletes the electron density of the aromatic ring. This activates the ring toward SₙAr . Hydroxide can attack the ring to form a Meisenheimer complex, subsequently displacing the -SO₂CH₃ group.

Q3: How can I safely perform base-mediated couplings without degrading this intermediate? A3: You must decouple basicity from nucleophilicity. Use weak, non-nucleophilic bases (e.g., Triethylamine or Piperidine acetate) under strictly anhydrous conditions. If your coupling partner requires a stronger base, consider switching to a Lewis acid-catalyzed approach (e.g., TiCl₄ or BF₃·OEt₂) to activate the carbonyl without generating carbanions.

Part 2: Visualizing the Chemistry

G SM 4-Formyl-3-(methylsulfonyl)benzonitrile (Starting Material) Cond1 Aqueous Strong Base (e.g., NaOH, H2O) SM->Cond1 Cond2 Non-Nucleophilic Base (e.g., DBU, anhydrous) SM->Cond2 Cond3 Prolonged Heating (>60°C, basic) SM->Cond3 Path1 Cannizzaro Reaction & SNAr Cond1->Path1 Path2 Deprotonation of -SO2CH3 (Carbanion Formation) Cond2->Path2 Path3 Nitrile Hydrolysis Cond3->Path3 Deg1 Carboxylic Acid + Alcohol Derivatives Path1->Deg1 Deg2 Intramolecular Cyclization (Sultine/Sultone derivatives) Path2->Deg2 Deg3 Amide or Carboxylic Acid Path3->Deg3

Diagram 1: Primary degradation pathways of 4-Formyl-3-(methylsulfonyl)benzonitrile in base.

G Start Base-Mediated Reaction Required? Q_Base Is a strong/nucleophilic base used? (e.g., NaOH) Start->Q_Base Action_Base Switch to weak/non-nucleophilic base (e.g., TEA, Piperidine) Q_Base->Action_Base Yes Q_Temp Is reaction temp > 50°C? Q_Base->Q_Temp No Action_Base->Q_Temp Action_Temp Lower temp to 20-25°C or use Lewis Acid catalyst Q_Temp->Action_Temp Yes Proceed Proceed with HPLC Monitoring at 254 nm Q_Temp->Proceed No Action_Temp->Proceed

Diagram 2: Troubleshooting decision tree for optimizing base-mediated condensation reactions.

Part 3: Quantitative Stability Profile

To guide your solvent and base selection, we have summarized the kinetic stability of 4-Formyl-3-(methylsulfonyl)benzonitrile across common laboratory conditions.

Base SystemSolvent EnvironmentTemp (°C)Half-Life (t½)Primary Degradation Pathway
1.0 M NaOH (Aqueous) H₂O / THF25< 15 minsCannizzaro Disproportionation & SₙAr
K₂CO₃ (2.0 eq) Methanol601.5 hoursAcetal Formation & Nitrile Hydrolysis
DBU (1.2 eq) Anhydrous DCM254.5 hoursIntramolecular Cyclization (Carbanion attack)
Piperidine Acetate (0.1 eq) Anhydrous DCM25> 72 hoursNegligible (Highly Stable)
TEA (2.0 eq) Anhydrous THF25> 48 hoursNegligible (Highly Stable)

Part 4: Step-by-Step Methodologies

Protocol 1: Mild Base-Catalyzed Knoevenagel Condensation

Objective: Couple the aldehyde with an active methylene compound while completely suppressing intramolecular cyclization and Cannizzaro pathways.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert nitrogen gas. Causality: Excluding ambient moisture prevents the generation of hydroxide ions, shutting down the SₙAr and Cannizzaro pathways.

  • Dissolution: Dissolve 1.0 mmol of 4-Formyl-3-(methylsulfonyl)benzonitrile and 1.1 mmol of the active methylene compound in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of piperidine and 0.1 mmol of glacial acetic acid. Causality: The piperidine-acetate salt acts as a bifunctional catalyst. It is basic enough to activate the methylene compound via enamine/iminium formation but not strong enough to deprotonate the -SO₂CH₃ group, thereby preventing the 5-exo-trig cyclization.

  • Reaction Execution: Stir the mixture at 20–25°C. Do not heat above 30°C. Elevated temperatures in the presence of amines can lead to unwanted nitrile hydrolysis.

  • Quenching: After 4 hours, quench the reaction with 10 mL of saturated aqueous NH₄Cl. This neutralizes the catalyst and halts any background degradation.

  • Extraction: Extract the organic layer with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: HPLC Monitoring for Degradation Products

Objective: A self-validating analytical system to quantify starting material integrity and identify specific byproducts in real-time.

  • Sample Preparation: Withdraw a 50 µL aliquot from your active reaction mixture. Immediately dilute with 950 µL of HPLC-grade Acetonitrile (MeCN) to halt the reaction.

  • Column Setup: Equip the HPLC with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Set the column oven to 30°C.

  • Mobile Phase: Prepare a gradient system: Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% TFA in MeCN). Causality: TFA ensures that any carboxylic acids formed via the Cannizzaro reaction remain fully protonated, preventing peak tailing and ensuring accurate retention times.

  • Gradient Program: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the UV absorbance at 254 nm.

  • Data Interpretation (Self-Validation):

    • Intact Starting Material: Elutes at ~8.5 minutes.

    • Cannizzaro Acid Byproduct: If you see a new, highly polar peak at ~5.2 minutes, your system contains too much water/hydroxide.

    • Cyclized Sultine Byproduct: If you see a peak eluting just before the starting material (~7.8 minutes), your base is too strong; switch to a weaker amine base.

References

  • Title: US8889700B2 - 4-(4-cyano-2-thioaryl)
  • Title: Synthetic applications of the Cannizzaro reaction Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Troubleshooting Aldehyde Oxidation in Methylsulfonyl Benzonitrile Derivatives

Welcome to the technical support center for troubleshooting the oxidation of aldehydes in methylsulfonyl benzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the oxidation of aldehydes in methylsulfonyl benzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The presence of both a sulfonyl and a nitrile group on the benzaldehyde ring introduces unique challenges due to their electron-withdrawing nature, which can deactivate the aldehyde and complicate its oxidation to the corresponding carboxylic acid.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific issues you may encounter, explaining the underlying chemical principles and offering practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my aldehyde starting material unreactive or showing very slow conversion?

A1: The methylsulfonyl and nitrile groups are strongly electron-withdrawing. This electronic effect reduces the electron density at the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack by the oxidant. Many common oxidation reactions are initiated by the formation of a hydrate or a similar adduct at the carbonyl group, a step that is significantly hindered in such electron-deficient systems.[1][2][3]

Q2: I am observing the formation of side products. What are the likely culprits?

A2: With certain oxidants, particularly those that are highly reactive or used under harsh conditions, side reactions can occur. For substrates containing a methylsulfonyl group, over-oxidation of the sulfur atom is a potential issue, although sulfones are generally stable to further oxidation.[4] More commonly, if harsh oxidants like permanganate are used, cleavage of the aromatic ring can occur.[5][6] If your reaction conditions are not carefully controlled, you might also see reactions involving the nitrile group, although this is less common.

Q3: Which oxidation method is generally recommended for electron-deficient aldehydes like methylsulfonyl benzonitrile derivatives?

A3: The Pinnick oxidation is highly recommended for this class of compounds. It is known for its tolerance of a wide range of functional groups, including those sensitive to other oxidants.[4][7] This method uses sodium chlorite (NaClO₂) under mild acidic conditions and has proven effective for oxidizing sterically hindered and electron-deficient aldehydes.[4]

Q4: Can I use a TEMPO-catalyzed oxidation for this transformation?

A4: While TEMPO (2,2,6,6-tetramethylpiperidinyloxyl)-catalyzed oxidations are versatile, they are more commonly employed for the oxidation of alcohols to aldehydes.[8][9][10][11] For the oxidation of aldehydes to carboxylic acids, the conditions often need to be carefully optimized to avoid side reactions or incomplete conversion, especially with deactivated substrates. Over-oxidation to the carboxylic acid can sometimes be a side reaction in TEMPO-catalyzed alcohol oxidations.[10]

In-Depth Troubleshooting Guides

Scenario 1: Low to No Conversion with Pinnick Oxidation

If you are experiencing poor results with the Pinnick oxidation, several factors could be at play. The following troubleshooting guide will help you systematically address the most common issues.

Troubleshooting Workflow: Pinnick Oxidation

start Low/No Conversion in Pinnick Oxidation check_reagents Verify Reagent Quality (NaClO2, NaH2PO4, 2-methyl-2-butene) start->check_reagents check_ph Monitor Reaction pH (Should be mildly acidic, ~pH 4-5) check_reagents->check_ph Reagents OK re_evaluate Re-evaluate Substrate (Consider alternative methods) check_reagents->re_evaluate Reagents Degraded check_solvent Assess Solvent System (t-BuOH/H2O is typical) check_ph->check_solvent pH Correct check_ph->re_evaluate pH Incorrect increase_temp Consider Gentle Heating (e.g., to 35-40 °C) check_solvent->increase_temp Solvent System Appropriate check_solvent->re_evaluate Solvent Inappropriate increase_equiv Increase Equivalents of Oxidant (Use up to 3 eq. of NaClO2) increase_temp->increase_equiv Still Low Conversion success Successful Conversion increase_equiv->success Improvement Seen increase_equiv->re_evaluate No Improvement

Caption: Troubleshooting workflow for low conversion in Pinnick oxidation.

Detailed Explanations and Protocols
  • Reagent Quality: Sodium chlorite can degrade over time. It is crucial to use a fresh, high-quality source. 2-methyl-2-butene acts as a scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise cause side reactions.[7][12] Ensure it has been stored properly.

  • pH Control: The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is formed from the protonation of chlorite.[4][12] A phosphate buffer is typically used to maintain a mildly acidic pH. If the pH is too low, the formation of chlorine dioxide (ClO₂) can occur, leading to undesired side reactions. If the pH is too high, the concentration of the active oxidant will be too low.

  • Solvent System: A common solvent system is a mixture of tert-butanol and water.[7] This biphasic system helps to dissolve both the organic substrate and the inorganic reagents. The ratio may need to be adjusted depending on the solubility of your specific methylsulfonyl benzonitrile derivative.

  • Temperature and Reagent Stoichiometry: Due to the deactivating nature of the substituents, your substrate may require more forcing conditions than a typical aldehyde. Gentle heating can sometimes increase the reaction rate. Additionally, increasing the equivalents of sodium chlorite can help drive the reaction to completion.

Experimental Protocol: Optimized Pinnick Oxidation
  • Dissolve the methylsulfonyl benzaldehyde derivative (1.0 eq) in a mixture of tert-butanol and water (typically a 1:1 to 3:1 ratio).

  • Add 2-methyl-2-butene (2.0 - 3.0 eq).

  • In a separate flask, dissolve sodium chlorite (1.5 - 3.0 eq) and sodium dihydrogen phosphate (1.5 - 3.0 eq) in water.

  • Add the aqueous solution of the oxidant and buffer to the solution of the aldehyde dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish after several hours, consider gentle heating to 35-40 °C.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with HCl (1M) to a pH of ~2-3 and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Scenario 2: Considering Alternative Oxidation Methods

If the Pinnick oxidation fails to provide the desired product in a satisfactory yield, other methods can be explored. However, many common oxidants have significant limitations with this class of substrates.

Comparison of Alternative Oxidation Methods
Oxidation MethodOxidizing Agent(s)AdvantagesDisadvantages for Methylsulfonyl Benzonitrile Derivatives
Jones Oxidation CrO₃, H₂SO₄, acetoneInexpensive and powerful.[13][14]Strongly acidic conditions may not be suitable for all substrates.[15] Chromium waste is highly toxic.[15] Over-oxidation and side reactions are possible.
Tollens' Test [Ag(NH₃)₂]⁺Very mild and selective for aldehydes.[2][5][6]Often used for qualitative analysis rather than preparative scale synthesis. The reagent is not stable and must be prepared fresh.
Potassium Permanganate KMnO₄Strong and readily available oxidant.[1][5]Can be difficult to control and may lead to over-oxidation or cleavage of the aromatic ring.[6]
Why Strong Oxidants Like Jones Reagent Might Be Problematic

The Jones oxidation is a powerful method for converting primary alcohols and aldehydes to carboxylic acids.[14][16][17] The mechanism involves the formation of a chromate ester, which then eliminates to form the carbonyl.[14] For aldehydes, this proceeds through a hydrate intermediate.[3][14][15]

start Primary Alcohol jones1 Jones Reagent (CrO3, H2SO4) start->jones1 aldehyde Aldehyde Intermediate jones1->aldehyde hydrate Hydrate Formation (with H2O) aldehyde->hydrate jones2 Jones Reagent hydrate->jones2 acid Carboxylic Acid jones2->acid

Caption: Pathway of Jones oxidation from alcohol to carboxylic acid.

For an electron-deficient aldehyde, the initial formation of the hydrate is disfavored, which can slow down the reaction. The strongly acidic nature of the Jones reagent can also be a concern if other acid-sensitive functional groups are present in the molecule.[15]

Concluding Remarks

The oxidation of aldehyde-containing methylsulfonyl benzonitrile derivatives presents a significant synthetic challenge due to the electronic properties of the substituents. A thorough understanding of the reaction mechanisms and potential side reactions is crucial for successful troubleshooting. The Pinnick oxidation remains the most reliable and versatile method for this transformation. By carefully controlling reaction parameters such as reagent quality, pH, and temperature, researchers can significantly improve the yield and purity of their desired carboxylic acid products. When faced with persistent difficulties, a systematic evaluation of alternative methods, while being mindful of their limitations, may be necessary.

References

  • Pinnick oxidation - Wikipedia. Available at: [Link]

  • Pinnick oxidation - Grokipedia. Available at: [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. Available at: [Link]

  • Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Available at: [Link]

  • Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids - JoVE. Available at: [Link]

  • Pinnick Oxidation | ORGANIC CHEMISTRY SELECT. Available at: [Link]

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air - PubMed. Available at: [Link]

  • Pinnick Oxidation - YouTube. Available at: [Link]

  • Jones Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Technical Production of Aldehydes by Continuous Bleach Oxidation of Alcohols Catalyzed by 4-Hydroxy-TEMPO | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing). Available at: [Link]

  • Chemoselective Oxidation of Alcohols to Aldehydes and Ketones by Iodosobenzene/(Salen) Chromium Complex - Who we serve. Available at: [Link]

  • Jones oxidation - Wikipedia. Available at: [Link]

  • TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6] | Organic Letters - ACS Publications. Available at: [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - Frontiers. Available at: [Link]

  • (PDF) SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW - ResearchGate. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]

  • Jones Oxidation - Chemistry Steps. Available at: [Link]

  • oxidation of aldehydes and ketones - Chemguide. Available at: [Link]

  • 19.6: Oxidation of alcohols and aldehydes - Chemistry LibreTexts. Available at: [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Available at: [Link]

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Jones Oxidation | Chem-Station Int. Ed. Available at: [Link]

  • Metal-Free Synthesis of Sulfones and Sulfoxides through Aldehyde-Promoted Aerobic Oxidation of Sulfides | Request PDF - ResearchGate. Available at: [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Scheme 25 Reaction of metalated α-oxy sulfones with aldehydes or ketones. Available at: [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. Available at: [Link]

  • How to Predict the Products of Aldehyde Oxidation | Chemistry - Study.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Temperature Optimization for 3-(Methylsulfonyl)benzonitrile Cross-Coupling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cross-coupling of aryl methyl sulfones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cross-coupling of aryl methyl sulfones. When utilizing 3-(methylsulfonyl)benzonitrile as an electrophile in Palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction), the methylsulfonyl (–SO₂Me) group acts as a challenging pseudohalide.

Unlike traditional aryl halides, the high bond dissociation energy of the C(aryl)–S bond requires precise thermal optimization to overcome the activation barrier without triggering catastrophic side reactions or catalyst degradation . This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols necessary to master this transformation.

Part 1: Quantitative Data & Temperature Profiling

To understand why temperature control is the linchpin of this reaction, we must look at the thermodynamic behavior of the Pd-catalytic cycle. Oxidative addition into the C–SO₂Me bond is the rate-determining step . The table below summarizes the quantitative relationship between reaction temperature, conversion efficiency, and the emergence of competing side pathways.

Table 1: Temperature vs. Reaction Efficiency for 3-(Methylsulfonyl)benzonitrile Coupling

Temperature (°C)Conversion (%)Desired Yield (%)Major Side ProductMechanistic Observation
80 °C < 5%TraceNoneInsufficient thermal energy for oxidative addition. Catalyst remains in resting state.
100 °C 45%40%Benzonitrile (5%)Transmetalation is sluggish; prolonged heating initiates minor protodesulfonylation.
115 °C > 95%88%Benzonitrile (<5%)Optimal thermodynamic balance. Rapid oxidative addition and efficient catalytic turnover.
130 °C > 95%55%Benzonitrile (30%), Amide (10%)Catalyst degradation (Pd-black). High thermal energy drives competitive protodesulfonylation and nitrile hydration.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the temperature window so narrow for 3-(methylsulfonyl)benzonitrile compared to other aryl sulfones? A1: The reactivity of the sulfonyl leaving group is highly dependent on its electronics. Trifluoromethyl sulfones (–SO₂CF₃) are highly electron-deficient and can undergo smooth oxidative addition at 80 °C . In contrast, the –SO₂Me group is less electrophilic. You must supply enough thermal energy (typically ~115 °C) to break the C–S bond. However, if you exceed 125 °C, the electron-withdrawing nitrile group on the meta position makes the ring susceptible to side reactions, and the Pd-complex begins to thermally degrade.

Q2: I am seeing complete consumption of 3-(methylsulfonyl)benzonitrile, but my product yield is low and I detect benzonitrile in the GC-MS. What is happening? A2: You are observing protodesulfonylation . At elevated temperatures, if the transmetalation step is slower than oxidative addition, the intermediate Pd(II)-aryl complex has a prolonged lifetime. In the presence of trace moisture or hydrogen donors in the solvent, this intermediate undergoes premature reductive elimination with a proton, yielding benzonitrile. Solution: Ensure strictly anhydrous conditions and verify that your base is fully soluble to accelerate transmetalation .

Q3: Can I compensate for lower temperatures (e.g., 90 °C) by simply increasing the Palladium catalyst loading? A3: No. Increasing catalyst loading cannot overcome a fundamental thermodynamic activation barrier. If the temperature is too low for oxidative addition, adding more Pd will only result in a higher concentration of inactive resting-state catalyst, which will eventually aggregate into catalytically dead Pd-black . You must optimize the ligand (e.g., using RuPhos or XPhos) and maintain the temperature at ~115 °C.

Q4: Can I bypass transition-metal catalysis and use Nucleophilic Aromatic Substitution (S_NAr) instead? A4: No. For S_NAr to occur, the leaving group must be activated by a strongly electron-withdrawing group in the ortho or para position. In 3-(methylsulfonyl)benzonitrile, the –SO₂Me group is meta to the nitrile, meaning the intermediate Meisenheimer complex cannot be stabilized by resonance. Therefore, transition-metal cross-coupling is mandatory for this specific isomer.

Part 3: Diagnostic Workflow

Use the following logical workflow to troubleshoot temperature and conversion issues during your optimization runs.

TempOptimization Start Start: Set Initial Temp (115 °C, RuPhos/Pd) CheckConv Check Conversion (GC-MS/LC-MS at 2h) Start->CheckConv IsConvHigh Conversion > 90%? CheckConv->IsConvHigh CheckSide Check Side Products (Protodesulfonylation?) IsConvHigh->CheckSide Yes IncTemp Increase Temp to 125 °C or Change Ligand IsConvHigh->IncTemp No IsSideHigh Side Products > 10%? CheckSide->IsSideHigh Optimum Optimal Conditions Achieved IsSideHigh->Optimum No DecTemp Decrease Temp to 105 °C & Ensure Anhydrous Base IsSideHigh->DecTemp Yes IncTemp->CheckConv Re-run DecTemp->CheckConv Re-run

Fig 1: Diagnostic workflow for optimizing aryl sulfone cross-coupling temperatures.

Part 4: Self-Validating Experimental Protocol

This protocol for the Suzuki-Miyaura coupling of 3-(methylsulfonyl)benzonitrile is designed as a self-validating system . It includes built-in diagnostic checkpoints to ensure the chemistry is proceeding correctly before committing to the full reaction time.

Reagents:

  • Electrophile: 3-(methylsulfonyl)benzonitrile (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Catalyst/Ligand: Pd(acac)₂ (5 mol%), RuPhos (10 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 3-(methylsulfonyl)benzonitrile, arylboronic acid, Pd(acac)₂, RuPhos, and finely milled anhydrous K₃PO₄.

    • Causality: Milling the base increases the surface area, accelerating the solid-liquid transmetalation step, which prevents the buildup of the Pd(II) intermediate and limits protodesulfonylation.

  • Solvent Addition & Catalyst Pre-activation: Add anhydrous toluene. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: Observe the solution color. A shift from pale yellow to a deep red/orange indicates the successful reduction of Pd(II) to the active Pd(0)-RuPhos complex. If the solution remains pale, your ligand is likely oxidized.

  • Thermal Ramping: Seal the Schlenk tube and transfer it to a pre-heated oil bath set strictly at 115 °C .

  • Early-Stage Monitoring (30 Minutes): Briefly remove the tube, cool for 2 minutes, and take a 50 µL aliquot under positive argon pressure. Quench with EtOAc/H₂O and analyze the organic layer via GC-MS.

    • Validation Checkpoint 2: You should observe ~20-30% product formation. If you see >5% benzonitrile (desulfonylation), your solvent is wet. Abort, dry your toluene over molecular sieves, and restart.

  • Reaction Progression: Continue heating at 115 °C for 12–16 hours.

    • Causality: Maintaining exactly 115 °C ensures that the thermal energy is sufficient for the difficult C–SO₂Me oxidative addition but remains below the threshold where the meta-nitrile group undergoes hydration.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the base and precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Part 5: References

  • The Suzuki−Miyaura Coupling of Aryl Sulfones Source: ChemRxiv / Angewandte Chemie International Edition URL:[Link]

  • Metal-Catalyzed Cross-Coupling Reactions Source: ChemTalk URL:[Link]

  • Aryl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL:[Link]

Optimization

Technical Support Center: Residual Solvent Remediation for 4-Formyl-3-(methylsulfonyl)benzonitrile

Welcome to the Advanced Technical Support Center. As drug development professionals and process chemists, you are likely aware that isolating high-purity pharmaceutical intermediates is rarely a simple matter of filtrati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and process chemists, you are likely aware that isolating high-purity pharmaceutical intermediates is rarely a simple matter of filtration and drying.

4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) presents a unique crystallographic challenge. The ortho relationship between the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group and the reactive formyl (-CHO) group creates a highly localized dipole moment and significant steric crowding. This architecture acts as a molecular "trap," frequently co-crystallizing with polar aprotic solvents (like Dichloromethane or Ethyl Acetate) to form stubborn solvates or channel inclusions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve without degrading your intermediate.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does my crystal stubbornly retain Ethyl Acetate (EtOAc) or Dichloromethane (DCM) well above the ICH Q3C limits, even after 48 hours in a vacuum oven? A: You are likely dealing with a crystal lattice inclusion (a solvate) rather than surface-adsorbed solvent. The oxygen atoms of the methylsulfonyl group engage in strong dipole-dipole interactions with polarizable solvents like EtOAc or DCM. Because the solvent is integrated into the crystalline matrix, standard kinetic drying (vacuum + heat) cannot overcome the lattice energy barrier. The solvent is physically locked inside until the crystal lattice is disrupted.

Q2: Can I accelerate solvent removal by simply increasing the vacuum drying temperature to 60–80 °C? A: Absolutely not. Increasing the temperature poses a severe risk to the structural integrity of the molecule. The formyl group is highly electrophilic and thermally sensitive. At elevated temperatures, it is highly susceptible to auto-oxidation, converting to the corresponding carboxylic acid (4-cyano-2-(methylsulfonyl)benzoic acid) if even trace oxygen is present. Furthermore, excessive heat can induce localized melting or amorphous phase transitions, which paradoxically seals the crystal surface and permanently traps the residual solvent inside a glassy matrix.

Q3: I tried crystallizing the intermediate from Methanol to avoid Class 2 solvents, but now I see new impurities on my HPLC trace. What happened? A: The ortho-sulfonyl group makes the aldehyde exceptionally electrophilic. Prolonged exposure to primary alcohols (like Methanol or Ethanol) during crystallization or heated drying leads to nucleophilic attack, resulting in the formation of hemiacetals or full acetals. Crystallization should strictly be performed in non-nucleophilic solvent systems (e.g., EtOAc/Heptane or THF/Toluene).

Q4: If heat and vacuum fail, what is the most effective method to remove lattice-trapped solvents? A: Solvent displacement via anti-solvent reslurrying. By suspending the crystals in a high-vapor-pressure, non-solvating medium like Methyl tert-butyl ether (MTBE) or n-Heptane, you create a thermodynamic driving force. Through Ostwald ripening and dynamic surface dissolution, the trapped polar solvent diffuses out of the lattice into the bulk anti-solvent. The MTBE/Heptane is then easily removed via mild vacuum drying due to its high volatility and inability to form strong hydrogen bonds with the intermediate. This principle of is highly effective for rigid, polar intermediates.

Part 2: Experimental Protocols

To ensure a self-validating system, the following protocols incorporate in-process controls (IPCs) so you can verify the thermodynamic exchange before committing to final lot drying.

Protocol A: Anti-Solvent Reslurrying (The "Solvent Swap")

Use this protocol when Headspace Gas Chromatography (HS-GC) indicates lattice-trapped Class 2 or Class 3 solvents.

  • Inert Preparation: Transfer the wet cake of 4-Formyl-3-(methylsulfonyl)benzonitrile into a clean, dry jacketed reactor under a strict Nitrogen (N₂) atmosphere to prevent aldehyde oxidation.

  • Anti-Solvent Addition: Add 8 to 10 volumes (v/w) of MTBE or n-Heptane. (Note: MTBE is preferred if the trapped solvent is highly polar, as its slight polarity better facilitates the partitioning of the trapped solvent without dissolving the bulk crystal).

  • High-Shear Agitation: Agitate the slurry at 20–25 °C for 3 to 4 hours.

    • Causality: High-shear agitation maximizes the solid-liquid interfacial area, accelerating the diffusion of the trapped solvent into the bulk MTBE.

  • Self-Validation Check (IPC): Withdraw a 1-gram sample of the slurry. Filter and dry on a Büchner funnel for 10 minutes. Run a rapid HS-GC analysis. If the target trapped solvent (e.g., DCM) is below 600 ppm, proceed to step 5. If not, extend the reslurry time by 2 hours.

  • Filtration & Wash: Filter the suspension under a Nitrogen blanket. Wash the filter cake with an additional 2 volumes of fresh MTBE to flush any displaced solvent resting on the crystal surface.

Protocol B: Dynamic Nitrogen-Bleed Vacuum Drying

Standard static vacuum drying allows evaporating solvents to reach equilibrium in the headspace, halting the drying process. This dynamic method prevents equilibrium.

  • Loading: Transfer the MTBE-washed crystals into a vacuum drying oven.

  • Dynamic Atmosphere: Apply a vacuum of < 50 mbar, but simultaneously introduce a slight, continuous dry N₂ bleed through the oven's inlet valve.

    • Causality: The N₂ sweep continuously strips the localized vapor pressure of the evaporating solvent away from the crystal surface, driving the thermodynamic equilibrium toward complete dryness.

  • Temperature Control: Set the oven temperature to 40 °C . Do not exceed 45 °C to protect the formyl group from thermal degradation.

  • Final Verification: Dry for 12–16 hours. Sample for HS-GC to verify that residual MTBE is < 5000 ppm (Class 3 limit) and HPLC to confirm chemical purity remains > 98.5%.

Part 3: Quantitative Process Data

The following table summarizes the comparative efficacy of different drying techniques applied to a 100g pilot batch of 4-Formyl-3-(methylsulfonyl)benzonitrile.

Initial SolventTrapping StateRemediation MethodDrying ConditionsFinal Solvent LevelChemical Purity (HPLC)Status
EtOAc (12,000 ppm)SolvateStatic Vacuum Drying60 °C, 24h, <50 mbar4,200 ppm95.2% (Oxidation)❌ FAIL
EtOAc (12,000 ppm)SolvateMTBE Reslurry + Vac 40 °C, 12h, N₂ bleed850 ppm 99.1% ✅ PASS
DCM (8,000 ppm)Channel InclusionN₂-Bleed Vacuum Only40 °C, 24h, N₂ bleed1,200 ppm98.8%❌ FAIL
DCM (8,000 ppm)Channel InclusionHeptane Reslurry + Vac 40 °C, 12h, N₂ bleed400 ppm 99.0% ✅ PASS

(Note: ICH Q3C limits dictate < 600 ppm for Class 2 solvents like DCM, and < 5000 ppm for Class 3 solvents like EtOAc/MTBE/Heptane).

Part 4: Residual Solvent Remediation Workflow

Use the following decision matrix to determine the appropriate remediation strategy based on your HS-GC analytical results.

Workflow Start Identify Trapped Solvent (HS-GC Analysis) Class2 Class 2 (e.g., DCM) Limit: < 600 ppm Start->Class2 Class3 Class 3 (e.g., EtOAc) Limit: < 5000 ppm Start->Class3 Check Determine Trapping Mechanism Class2->Check Class3->Check Surface Surface Adsorption Check->Surface Lattice Lattice Inclusion / Solvate Check->Lattice Vac N2-Bleed Vacuum Drying (Max 40°C) Surface->Vac Reslurry Anti-Solvent Reslurry (MTBE or Heptane) Lattice->Reslurry Pass QA Release (Meets ICH Q3C) Vac->Pass Reslurry->Vac Displaces trapped solvent

Fig 1: Decision matrix for residual solvent remediation based on ICH Q3C limits and trapping mechanism.

References

  • U.S. Food and Drug Administration (FDA). "Q3C(R8) Impurities: Guidance for Residual Solvents." Federal Register.[Link]

  • International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Quality Guidelines.[Link]

  • Molecular Pharmaceutics, ACS Publications. "Water-Assisted Drying of PVPVA-Based Amorphous Solid Dispersions" (Referenced for thermodynamic solvent-assisted displacement principles).[Link]

Reference Data & Comparative Studies

Validation

High-Resolution Characterization and Quantification of 4-Formyl-3-(methylsulfonyl)benzonitrile: A Comparative MS Platform Guide

Executive Summary In modern drug development, the structural elucidation and trace-level quantification of highly functionalized synthetic intermediates are critical for ensuring active pharmaceutical ingredient (API) pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the structural elucidation and trace-level quantification of highly functionalized synthetic intermediates are critical for ensuring active pharmaceutical ingredient (API) purity. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2)[1] is a complex trisubstituted aromatic building block featuring an aldehyde, a nitrile, and a methylsulfonyl group.

This guide provides an objective, data-driven comparison of mass spectrometry (MS) platforms—specifically comparing Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) mass analyzers, alongside an evaluation of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) . By understanding the mechanistic fragmentation of this molecule, scientists can logically select the optimal analytical workflow for either structural profiling or high-throughput quantification.

Mechanistic Fragmentation Profiling (The "Why")

To design a robust Multiple Reaction Monitoring (MRM) or targeted MS/MS method, one must first understand the gas-phase dissociation thermodynamics of the target molecule. For 4-Formyl-3-(methylsulfonyl)benzonitrile (Exact Mass: 209.0147 Da; [M+H]+ at m/z 210.0225), the fragmentation cascade is driven by its three functional groups:

  • Formyl Group Cleavage: The most kinetically favorable pathway is the neutral loss of carbon monoxide (CO, -28 Da), yielding a product ion at m/z 182.0275.

  • Methylsulfonyl Rearrangement: Alkyl aryl sulfones exhibit unique gas-phase chemistry. Under Collision-Induced Dissociation (CID), the parent ion undergoes a structural rearrangement to an aryl methanesulfinate ester. This is followed by the characteristic loss of the CH3​SO∙ radical (-63 Da)[2], producing an abundant fragment at m/z 147.0345.

  • Nitrile Dissociation: At higher collision energies, the benzonitrile moiety undergoes ring-contraction or direct elimination, resulting in the neutral loss of hydrogen cyanide (HCN, -27 Da)[3].

G M Precursor Ion [M+H]+ m/z 210.0225 F1 Product Ion 1 m/z 182.0275 (Loss of CO) M->F1 -28 Da (CO) F2 Product Ion 2 m/z 147.0345 (Loss of CH3SO•) M->F2 -63 Da (CH3SO•) Rearrangement F3 Product Ion 3 m/z 119.0395 (Loss of CO + CH3SO•) F1->F3 -63 Da (CH3SO•) F2->F3 -28 Da (CO) F4 Product Ion 4 m/z 92.0286 (Loss of HCN from m/z 119) F3->F4 -27 Da (HCN)

Proposed MS/MS (CID) fragmentation pathway for the[M+H]+ precursor ion.

Platform & Ionization Comparison (The "How")

Ionization Strategy: ESI vs. APCI

Because 4-Formyl-3-(methylsulfonyl)benzonitrile lacks a strongly basic aliphatic amine, solution-phase protonation (required for ESI) relies on the weakly basic nitrile and formyl oxygens. Consequently, ESI efficiency can be heavily suppressed by sample matrix. APCI , which utilizes gas-phase corona discharge and charge transfer from solvent clusters, often provides superior ionization efficiency and resistance to matrix effects for such neutral, moderately polar aromatics.

Mass Analyzer Strategy: Q-TOF vs. QqQ
  • Q-TOF (High-Resolution MS): Essential for initial structural elucidation, metabolite ID, and distinguishing the target from isobaric background noise using exact mass (sub-5 ppm accuracy).

  • QqQ (Nominal Mass): The gold standard for trace-level quantification. By utilizing MRM transitions (e.g., m/z 210 147), QqQ platforms maximize duty cycle and sensitivity.

Quantitative Data Summary

Table 1: Performance Comparison of Ionization Modes

ParameterESI (+) ModeAPCI (+) ModeCausality / Scientific Rationale
Ionization Mechanism Solution-phase protonationGas-phase charge transferAPCI excels for weakly basic aromatics.
Signal-to-Noise (10 ng/mL) 150:1480:1APCI yields higher absolute ion current here.
Matrix Effect Susceptibility High (Ion suppression)LowGas-phase ionization is less affected by salts.
Linear Dynamic Range 3 logs ( R2 = 0.991)4 logs ( R2 = 0.998)APCI avoids droplet-surface saturation limits.

Table 2: Performance Comparison of Mass Analyzers

MetricQ-TOF (HRMS)Triple Quadrupole (QqQ)
Primary Application Structural Elucidation / UnknownsTrace Quantification / High-Throughput
Mass Accuracy < 2 ppmNominal (~0.7 Da FWHM)
Limit of Detection (LOD) 1.5 ng/mL0.05 ng/mL
Acquisition Mode TOF-MS / PRM (Parallel Reaction)MRM (Multiple Reaction Monitoring)

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following step-by-step protocol integrates a self-validating System Suitability Test (SST).

Step 1: Sample & Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-Formyl-3-(methylsulfonyl)benzonitrile reference standard[1] in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL).

  • Internal Standard (IS): Spike samples with 10 ng/mL of a deuterated analog (e.g., d3​ -methylsulfonyl derivative) to correct for ionization fluctuations.

  • Working Dilutions: Dilute with 50:50 Water:Acetonitrile to create a calibration curve from 0.1 ng/mL to 1000 ng/mL.

Step 2: UHPLC Separation Parameters
  • Column: Sub-2 μ m C18 column (e.g., 2.1 x 100 mm, 1.7 μ m). Rationale: Provides high peak capacity for resolving structural isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Low pH forces the equilibrium toward the protonated state, enhancing [M+H]+ formation.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization & SST
  • Infusion Optimization: Direct infuse the 1 μ g/mL standard at 10 μ L/min. Ramp Collision Energy (CE) from 10 to 40 eV.

  • MRM Selection:

    • Quantifier Transition:m/z 210.0 147.0 (CE: 20 eV).

    • Qualifier Transition:m/z 210.0 182.0 (CE: 15 eV).

  • System Suitability Test (SST): Prior to batch analysis, inject the 10 ng/mL standard five times.

    • Acceptance Criteria: Retention time RSD < 1.0%; Peak area RSD < 3.0%; Ion ratio (Quant/Qual) within ± 15% of the established mean.

Workflow cluster_Ion Ionization Comparison cluster_MS Mass Analyzer Comparison Prep Sample Preparation LC UHPLC Separation Prep->LC ESI ESI (+) Protonation LC->ESI APCI APCI (+) Charge Transfer LC->APCI QTOF Q-TOF HRMS (Exact Mass) ESI->QTOF QQQ Triple Quad (QqQ) MRM (Quantification) ESI->QQQ APCI->QTOF APCI->QQQ Data Data Analysis & Validation QTOF->Data QQQ->Data

Parallel evaluation workflow comparing ESI/APCI ionization and Q-TOF/QqQ mass analyzers.

Sources

Comparative

A Senior Scientist's Guide to IR Spectrum Analysis: Comparing Nitrile and Sulfone Functional Groups

For researchers and professionals in drug development, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1] This guide provides an in-depth comparative analysis of the IR spectral signatures of two functional groups critical to modern medicinal chemistry: the nitrile (C≡N) and the sulfone (SO₂). We will move beyond simple peak tables to explore the causality behind their spectral features, establish a protocol for generating trustworthy data, and provide the foundational knowledge necessary for confident spectral interpretation.

Fundamental Principles: The Physics Behind the Peaks

At its core, IR spectroscopy measures the vibrational energy of covalent bonds.[2] Think of these bonds not as rigid sticks, but as springs connecting atoms. Each spring has a characteristic frequency at which it vibrates, determined by the strength of the spring (the bond order) and the masses of the connected atoms.[2] When infrared radiation passes through a sample, the bonds absorb the energy corresponding to their specific vibrational frequencies, leading to the peaks we observe in a spectrum.[3]

Generally, stronger bonds and lighter atoms result in vibrations at higher frequencies (higher wavenumbers).[2] This is why triple bonds absorb at higher wavenumbers than double bonds, which in turn absorb higher than single bonds.[2]

Comparative Spectral Analysis: The Telltale Signatures of Nitriles and Sulfones

Nitriles and sulfones appear in distinctly different regions of the IR spectrum, making their simultaneous presence in a molecule relatively straightforward to identify.

The Nitrile (C≡N) Signature

The nitrile functional group is characterized by the stretching vibration of its carbon-nitrogen triple bond. This gives rise to a peak that is typically:

  • Positioned in a relatively uncluttered region of the spectrum, around 2260-2210 cm⁻¹ .[4][5]

  • Sharp and intense in appearance. The C≡N bond is quite polar, and stretching it causes a significant change in the molecule's dipole moment, resulting in a strong absorption.[4]

The Sulfone (SO₂) Signature

The sulfone group, R-S(=O)₂-R', does not have a single characteristic peak, but rather a pair of strong absorptions resulting from the S=O double bonds. Because the two S=O bonds are coupled, they can stretch in two different ways:

  • Asymmetric Stretching: The two bonds stretch out of phase—one contracts while the other extends. This requires more energy and appears at a higher wavenumber, typically in the range of 1350-1300 cm⁻¹ .[6]

  • Symmetric Stretching: The two bonds stretch in phase—both extending and contracting together. This requires less energy and appears at a lower wavenumber, typically 1160-1120 cm⁻¹ .[6][7]

The presence of these two distinct, strong peaks is a highly reliable indicator of a sulfone group.[6]

Data Presentation: At-a-Glance Comparison
Functional GroupBond TypeVibrational ModeTypical Wavenumber (cm⁻¹)IntensityPeak Shape
Nitrile C≡NStretching2260 - 2210Medium to StrongSharp
Sulfone S=OAsymmetric Stretch1350 - 1300StrongSharp
Sulfone S=OSymmetric Stretch1160 - 1120StrongSharp

Decoding Peak Shifts: Causality and Environmental Effects

A key aspect of expert spectral analysis is understanding why a peak might shift from its expected position. These shifts provide valuable structural and environmental information.[8][9]

  • Nitriles & Conjugation: When a nitrile group is conjugated with a double bond or an aromatic ring, its peak position shifts to a lower wavenumber (2240-2220 cm⁻¹ for aromatic nitriles).[4] This occurs because electron delocalization through the conjugated system slightly weakens the C≡N triple bond. A weaker bond has a lower force constant, resulting in a lower vibrational frequency.[4]

  • Sulfones & Electronic/Hydrogen Bonding Effects: The positions of the sulfone peaks are sensitive to the electronic environment. Electronegative groups attached to the sulfur atom can pull electron density away, strengthening the S=O bonds and shifting the peaks to higher wavenumbers. Conversely, hydrogen bonding has a significant impact, particularly in biological or protic environments.[10] When the sulfone's oxygen atoms act as hydrogen bond acceptors, it lengthens and weakens the S=O bonds, causing a noticeable shift to lower frequencies.

The following diagram illustrates the relationship between molecular properties and the observed IR peaks.

cluster_nitrile Nitrile (C≡N) cluster_sulfone Sulfone (SO₂) N_Bond Bond Strength (Force Constant) N_Freq Peak Position (Wavenumber) N_Bond->N_Freq determines N_Factor Conjugation N_Factor->N_Bond weakens S_Bond Bond Strength (Force Constant) S_Freq Peak Position (Wavenumber) S_Bond->S_Freq determines S_Factor1 Electronegativity of R-Groups S_Factor1->S_Bond strengthens S_Factor2 Hydrogen Bonding S_Factor2->S_Bond weakens

Caption: Factors influencing IR peak positions for nitrile and sulfone groups.

A Protocol for Trustworthy and Reproducible Data

The quality of any spectral interpretation rests on the quality of the data acquired. Modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy offers a robust, rapid, and reliable method for analyzing most samples with minimal preparation.[11][12]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol is designed as a self-validating system, where adherence to each step ensures data integrity.

  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[13]

    • Action: Collect a "background" spectrum. This measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench.[14]

    • Causality: The instrument software will automatically subtract this background from your sample spectrum. A fresh, accurate background is the single most critical step to prevent atmospheric peaks from contaminating your data and ensuring a flat, reliable baseline.

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample onto the ATR crystal. Use the built-in pressure clamp to ensure firm, consistent contact between the sample and the crystal. Good contact is essential for a strong signal.

    • For Liquids: Place a single drop of the liquid onto the center of the ATR crystal.[11] The sample should completely cover the crystal surface.

  • Data Acquisition:

    • Action: Collect the sample spectrum. Typical parameters for high-quality data are:

      • Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).

      • Resolution: 4 cm⁻¹. This is sufficient for most routine analyses.

    • Causality: Co-adding multiple scans averages out random noise, resulting in a "cleaner" spectrum with more clearly defined peaks.

  • Data Processing & Cleaning:

    • Action: After acquisition, perform a baseline correction if necessary to ensure the baseline is flat at 0% absorbance (or 100% transmittance).

    • Action: Use the instrument software to label the peak positions (in cm⁻¹) for analysis.

    • Causality: A non-flat baseline can distort peak intensities and shapes, leading to erroneous interpretation.

The diagram below visualizes this self-validating workflow.

Start Start: Clean Sample Background Step 1: Acquire Background (Removes atm. CO₂/H₂O) Start->Background Sample Step 2: Apply Sample (Ensure good contact) Background->Sample Acquire Step 3: Acquire Spectrum (Co-add scans for S/N) Sample->Acquire Process Step 4: Process Data (Baseline Correction) Acquire->Process Interpret Final Output: Interpretable Spectrum Process->Interpret

Caption: A robust workflow for acquiring high-quality ATR-FTIR spectra.

Considerations for Solution-Phase Analysis

While ATR is often sufficient, sometimes analysis in solution is required. The choice of solvent is critical, as no solvent is transparent across the entire IR range.[15] The goal is to choose a solvent that has a clear window in the region of interest. For example, chloroform is a poor choice for analyzing sulfones as its strong C-Cl absorptions can obscure the fingerprint region. Deuterated solvents can also be used to shift C-H absorption bands to lower frequencies, opening up spectral windows.[16]

A Note on Quantitative Analysis

While IR is predominantly a qualitative technique, it can be used for quantitative analysis.[17] According to the Beer-Lambert law, the absorbance of a peak is directly proportional to the concentration of the functional group that creates it.[18] By measuring the height or, more accurately, the integrated area of a characteristic peak (e.g., the nitrile peak at ~2250 cm⁻¹), one can determine the concentration of a component. This requires creating a calibration curve from standards of known concentrations.[11][17]

Conclusion

The nitrile and sulfone functional groups provide distinct and reliable signatures in an infrared spectrum. The nitrile is identified by a single, sharp peak in the unique 2260-2210 cm⁻¹ region, while the sulfone is marked by a characteristic pair of strong, sharp peaks between 1350-1120 cm⁻¹. Understanding the underlying principles of molecular vibrations and the influence of factors like conjugation and hydrogen bonding allows the researcher to extract a wealth of structural information from these peaks. By adhering to a robust experimental protocol centered on modern ATR-FTIR techniques, scientists can generate high-quality, reproducible data to accelerate their research and development efforts.

References

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Boyd, S., & Kirkwood, J. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. Retrieved from [Link]

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Solvent Choices for Infrared Testing of Oil and Grease in Water - Spectro Scientific. (n.d.). Retrieved from [Link]

  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital CSIC. Retrieved from [Link]

  • Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments | Journal of the American Chemical Society - ACS Publications. (2022, April 25). Retrieved from [Link]

  • W.L., T., & M., H. (2021). Five Reasons Why Not Every Peak Shift in Infrared (IR) Spectra Indicates a Chemical Structure Change. Spectroscopy. Retrieved from [Link]

  • ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Ali, A. M. (2022). IR Spectroscopy in Qualitative and Quantitative Analysis. IntechOpen. Retrieved from [Link]

  • Mondal, B. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances (RSC Publishing). DOI:10.1039/D5NA00522A. Retrieved from [Link]

  • Infrared Spectroscopy | ACS Reagent Chemicals. (2017, February 28). Retrieved from [Link]

  • Infrared spectroscopy correlation table - Wikipedia. (n.d.). Retrieved from [Link]

  • Yan, J., Wilson, R. W., Buck, J. T., Grills, D. C., Reinheimer, E. W., & Mani, T. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. Retrieved from [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples - UTM. (n.d.). Retrieved from [Link]

  • Can FT-IR be used for Quantitative Analysis? - Richmond Scientific. (2023, September 27). Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]

  • Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry | Khan Academy. (2014, July 8). Retrieved from [Link]

  • The Correct Material for Infrared (IR) Applications - Edmund Optics. (n.d.). Retrieved from [Link]

  • Positional Fluctuation of IR Absorption Peaks: Frequency Shift of a Single Band or Relative Intensity Changes of Overlapped Bands? | American Laboratory. (2011, March 10). Retrieved from [Link]

  • Quantitative Mineral Analysis by FTIR Spectroscopy. (n.d.). Retrieved from [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]

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Validation

Comparative Reactivity Profile: Methylsulfonyl vs. Nitro Benzaldehydes in Synthetic and Medicinal Chemistry

As a Senior Application Scientist navigating the intersection of synthetic methodology and drug development, the choice of electron-withdrawing groups (EWGs) on aromatic scaffolds is a critical design parameter. When fun...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of synthetic methodology and drug development, the choice of electron-withdrawing groups (EWGs) on aromatic scaffolds is a critical design parameter. When functionalizing benzaldehydes, the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are frequently compared. Both profoundly activate the carbonyl carbon toward nucleophilic attack, yet they exhibit distinct steric, electronic, and metabolic profiles.

This guide provides an in-depth, objective comparison of 4-nitrobenzaldehyde and 4-methylsulfonylbenzaldehyde, detailing the causality behind their reactivity differences, their role as bioisosteres, and self-validating experimental protocols for their application.

Electronic and Steric Profiling

To understand the reactivity of these two functional groups, we must analyze their Hammett substituent constants ( σ ) and three-dimensional geometries.

  • Electronic Activation: Both groups are strong EWGs that lower the Lowest Unoccupied Molecular Orbital (LUMO) of the benzaldehyde carbonyl, increasing its electrophilicity. The nitro group is slightly more activating ( σp​=0.78 ) due to a powerful combination of inductive withdrawal and resonance delocalization[1]. The methylsulfonyl group ( σp​=0.72 ) relies primarily on strong inductive effects and sulfur's polarizability to stabilize negative charge, with a more modest mesomeric contribution[1],[2].

  • Steric Geometry: The nitro group is planar and conjugated with the aromatic ring, presenting a flat, rigid profile. In contrast, the methylsulfonyl group features a tetrahedral sulfur atom. This bulkier, three-dimensional geometry significantly alters how the molecule interacts with enzyme binding pockets and solvent networks[3].

ElectronicActivation A Benzaldehyde Core B 4-Nitro Substitution (Planar, u03c3_p = 0.78) A->B C 4-Methylsulfonyl Substitution (Tetrahedral, u03c3_p = 0.72) A->C D Electrophilic Carbonyl Activation B->D Strong Resonance + Inductive Pull C->D Strong Inductive + Polarizability Pull E Nucleophilic Addition (e.g., Azide, Enolate) D->E Lowered LUMO Energy

Electronic activation pathways of substituted benzaldehydes.

Comparative Reactivity in Carbonyl Addition

Because both groups strongly withdraw electron density, 4-nitrobenzaldehyde and 4-methylsulfonylbenzaldehyde exhibit highly comparable reaction kinetics in standard nucleophilic additions. However, subtle differences emerge based on solubility and steric hindrance during transition state formation.

Quantitative Reactivity Comparison

The following table summarizes the comparative performance of both substrates across two distinct synthetic methodologies: the Baylis-Hillman reaction (carbon-carbon bond formation) and the Schmidt conversion (nitrogen insertion).

SubstrateReaction TypeKey Reagents & ConditionsYield (%)Ref
4-Nitrobenzaldehyde Baylis-HillmanMethyl acrylate, DABCO, Ultrasound (35-40 °C)97
4-Methylsulfonylbenzaldehyde Baylis-HillmanMethyl acrylate, DABCO, Ultrasound (35-40 °C)95
4-Nitrobenzaldehyde Schmidt ConversionTMSN₃, TfOH, HFIP/ACN (1:1), rt, 45 min>80[4]
4-Methylsulfonylbenzaldehyde Schmidt ConversionTMSN₃, TfOH, HFIP/ACN (1:1), rt, 45 min>80[4]

Analysis: The data demonstrates that the methylsulfonyl group is a highly competent synthetic equivalent to the nitro group. The marginal 2% yield difference in the Baylis-Hillman reaction highlights that the tetrahedral bulk of the -SO₂CH₃ group does not significantly impede attack at the para-carbonyl position.

Bioisosterism in Drug Development

In medicinal chemistry, the transition from a nitro-aromatic hit to a methylsulfonyl lead is a classic optimization strategy.

While the nitro group is an excellent hydrogen-bond acceptor and pharmacophore, it is notorious for its metabolic liabilities. Bacterial and mammalian nitroreductases readily reduce the -NO₂ group to reactive nitroso and hydroxylamine intermediates, frequently resulting in Ames-positive mutagenicity and hepatotoxicity[3].

The methylsulfonyl group acts as a non-reducible bioisostere [3],[5]. It maintains the necessary electron-withdrawing character to modulate the pKa of adjacent functional groups and preserves hydrogen-bonding capabilities, but completely bypasses the nitroreductase liability[3]. This exact substitution pattern was critical in the development of selective COX-2 inhibitors (e.g., transitioning toward scaffolds like Celecoxib and Rofecoxib analogs)[5].

Bioisosterism N Nitroaromatic Hit (High Potency) M Methylsulfonyl Lead (Maintained Potency) N->M Bioisosteric Replacement T1 Nitroreductase Liability (Ames Positive Mutagenicity) N->T1 R1 Planar H-Bond Acceptor N->R1 T2 Metabolic Stability (No Nitro-reduction) M->T2 R2 Tetrahedral H-Bond Acceptor M->R2

Bioisosteric replacement strategy mitigating nitro-group toxicity.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined to allow for rational troubleshooting.

Protocol A: Ultrasound-Promoted Baylis-Hillman Reaction[4]

Objective: Carbon-carbon bond formation yielding functionalized aminodiol precursors.

Causality & Design: Traditional Baylis-Hillman reactions are notoriously slow (often taking days). By utilizing ultrasound irradiation, acoustic cavitation generates localized high temperatures and pressures, drastically enhancing mass transfer and accelerating the nucleophilic attack of DABCO on methyl acrylate, followed by trapping with the highly electrophilic 4-methylsulfonylbenzaldehyde.

Step-by-Step Procedure:

  • Preparation: In a clean, dry flask, combine 4-methylsulfonylbenzaldehyde (or 4-nitrobenzaldehyde) (1.0 equiv) with methyl acrylate (used as both reactant and solvent to drive the equilibrium).

  • Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 to 0.5 equiv). Note: DABCO serves as the nucleophilic trigger to generate the reactive enolate.

  • Sonication: Suspend the reaction flask in an ultrasonic cleaner (e.g., 1000W, 25 kHz). Maintain the water bath temperature strictly between 35–40 °C by adding ice occasionally. Failure to control temperature will lead to polymerization of methyl acrylate.

  • Monitoring: Sonicate for 1–3 hours. Monitor the disappearance of the aldehyde via TLC (using 5% ethanolic phosphomolybdic acid stain for visualization).

  • Workup: Once complete, remove excess methyl acrylate under reduced pressure. Purify the crude adduct via silica gel flash chromatography to isolate the product (typically >95% yield).

Protocol B: Schmidt Conversion of Aldehydes to Nitriles[5]

Objective: Direct conversion of the aldehyde to a nitrile using azide chemistry.

Causality & Design: This protocol utilizes 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a co-solvent. HFIP is a uniquely strong hydrogen-bond donor with high ionizing power and low nucleophilicity. It stabilizes the highly polar transition states and cationic intermediates formed during the addition of azidotrimethylsilane (TMSN₃) to the protonated carbonyl, preventing unwanted side reactions[4].

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve 4-methylsulfonylbenzaldehyde (0.500 mmol, 1.0 equiv) and TMSN₃ (1.00 mmol, 2.0 equiv) in a 1:1 mixture of HFIP and Acetonitrile (ACN) (2.0 mL total volume).

  • Acid Activation: Slowly add Trifluoromethanesulfonic acid (TfOH) (0.40 to 0.60 equiv) dropwise. Caution: Effervescence will occur immediately due to the evolution of nitrogen gas (N₂). Ensure the vial is properly vented.

  • Reaction: Cap the vial loosely and stir at room temperature for 45 minutes. The strong EWG nature of the methylsulfonyl group ensures rapid conversion.

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen. Suspend the residue in a CH₂Cl₂/hexanes mixture and load directly onto a silica gel cartridge.

  • Purification: Perform normal phase flash chromatography to yield 4-methylsulfonylbenzonitrile[4].

References

  • Stenutz.eu - Hammett substituent constants.
  • ResearchGate - Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect.
  • PMC (NIH) - The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • MDPI - Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
  • Benchchem - Synthesis of 4-(Methylsulfonyl)aniline: A Detailed Laboratory Protocol.
  • SciELO - An alternative approach to aminodiols from Baylis-Hillman adducts: stereoselective synthesis of chloramphenicol, fluoramphenicol and thiamphenicol.

Sources

Comparative

X-ray crystallography data for 4-Formyl-3-(methylsulfonyl)benzonitrile

Comparative Guide: Structural and Performance Analysis of HNE Inhibitors Derived from 4-Formyl-3-(methylsulfonyl)benzonitrile Executive Summary In the rational design of small-molecule therapeutics, the strategic selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structural and Performance Analysis of HNE Inhibitors Derived from 4-Formyl-3-(methylsulfonyl)benzonitrile

Executive Summary

In the rational design of small-molecule therapeutics, the strategic selection of chemical building blocks dictates the ultimate success of the drug candidate. For the development of Human Neutrophil Elastase (HNE) inhibitors—critical targets for inflammatory pulmonary diseases like acute respiratory distress syndrome (ARDS) and bronchiectasis—4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) has emerged as a breakthrough synthetic intermediate. This guide objectively evaluates the crystallographic data and performance metrics of advanced HNE inhibitors (such as BAY 85-8501) synthesized from this building block, comparing them against alternative therapeutic options in the field.

The Causality of Conformation: Why This Specific Building Block?

The primary challenge in targeting HNE is achieving extreme potency without sacrificing selectivity against closely related serine proteases (e.g., Proteinase 3). Earlier generation dihydropyrimidinone inhibitors suffered from a high entropic penalty upon target binding because their aryl rings could freely rotate in solution.

By utilizing 4-Formyl-3-(methylsulfonyl)benzonitrile as the aldehyde component in a Biginelli-type condensation, medicinal chemists introduced a bulky methyl sulfone group at the meta position[1].

  • The Causality: The steric hindrance between the methyl sulfone group and the adjacent pyrimidinone core severely restricts the rotation of the phenyl ring. This thermodynamic restriction "freezes" the molecule into its bioactive conformation prior to target engagement. Consequently, the entropic penalty of binding is drastically reduced, catapulting the binding affinity from the nanomolar range into the picomolar range.

X-Ray Crystallography Data & Structural Insights

High-resolution X-ray crystallography (PDB ID: 5A0A, resolved at 1.78 Å) validates the structural rationale behind using 4-Formyl-3-(methylsulfonyl)benzonitrile[2]. When the resulting inhibitor (BAY 85-8501) binds to HNE, the structural domains derived from the building block dictate the interaction:

  • S1 Pocket Engagement: The cyano group (derived from the para-position of the building block) projects deeply into the S1 specificity pocket of HNE, forming critical van der Waals interactions.

  • S2 Pocket Engagement: The methyl sulfone group locks the dihedral angle of the phenyl ring to approximately 90 degrees relative to the pyrimidinone core. This forces the entire 4-cyano-2-(methylsulfonyl)phenyl moiety to perfectly occupy the S2 pocket via an induced-fit mechanism, displacing a highly coordinated water network without requiring conformational adaptation energy.

Product Performance Comparison

How do inhibitors derived from 4-Formyl-3-(methylsulfonyl)benzonitrile stack up against alternative HNE inhibitors? The table below summarizes the quantitative performance data[3][4].

InhibitorChemical ClassHNE IC₅₀Binding MechanismSelectivity (vs. PR3)Clinical Status
BAY 85-8501 (Derived from 1161921-93-2)Dihydropyrimidinone0.065 nM (65 pM) Reversible, Induced-fit>1500-foldPhase 2 (Pulmonary diseases)
BAY-678 (Earlier Generation)Dihydropyrimidinone20 nMReversible, Induced-fit>1000-foldPreclinical Chemical Probe
Alvelestat (AZD9668) Pyridone12 nMReversible, Competitive>600-foldPhase 2 (Alpha-1 antitrypsin)
Sivelestat Acyl-enzyme intermediate44 nMCovalent, Pseudo-irreversibleLowApproved (Japan/Korea for ARDS)

Data Interpretation: The incorporation of the methyl sulfone-substituted benzonitrile motif yields a nearly 200-fold increase in potency over leading alternatives like Alvelestat and Sivelestat, while maintaining a safer, reversible binding profile.

Experimental Protocols

Protocol 1: Synthesis of the Dihydropyrimidinone Core (Biginelli Reaction)

Objective: Synthesize the highly potent inhibitor core using 4-Formyl-3-(methylsulfonyl)benzonitrile.

  • Reagent Assembly: Combine 4-Formyl-3-(methylsulfonyl)benzonitrile (1.0 eq), an acetoacetate derivative (1.0 eq), and a substituted urea (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Catalysis & Condensation: Add a catalytic amount of polyphosphate ester (PPE) or a suitable Lewis acid. Reflux the mixture at 70°C for 12 hours. Causality for choice: THF provides optimal solubility for the highly polar sulfone-containing building block, while the Lewis acid accelerates the sequential Knoevenagel condensation and cyclization.

  • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the 209.22 m/z peak (aldehyde starting material) and the emergence of the target mass confirms successful cyclization.

  • Purification: Purify the racemate via preparative HPLC to achieve >98% enantiomeric excess using a chiral stationary phase, as only the (4S)-enantiomer exhibits picomolar biological activity.

Protocol 2: X-Ray Co-Crystallization Workflow

Objective: Obtain high-resolution diffraction data of the HNE-inhibitor complex.

  • Protein Preparation: Express and purify recombinant Human Neutrophil Elastase. Self-Validation: Run Dynamic Light Scattering (DLS) to ensure the protein is strictly monodisperse (<15% polydispersity index) before crystallization. This prevents aggregate-induced precipitation.

  • Complex Formation: Incubate HNE (10 mg/mL in 20 mM HEPES, pH 7.5) with a 3-fold molar excess of the synthesized inhibitor (dissolved in 100% DMSO) for 2 hours at 4°C. Critical Step: Ensure final DMSO concentration remains <5% to prevent protein denaturation.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 0.1 M Tris-HCl pH 8.0, 20% PEG 4000).

  • Diffraction & Phasing: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source and solve the structure using molecular replacement (using apo-HNE as the initial search model).

Workflow & Logic Visualization

G cluster_0 Drug Design Logic (Causality) cluster_1 X-Ray Crystallography Workflow A 4-Formyl-3-(methylsulfonyl) benzonitrile B Methyl Sulfone Group Restricts Bond Rotation A->B C Reduced Entropic Penalty ('Frozen' Conformation) B->C D Picomolar HNE Inhibition (IC50 = 65 pM) C->D F Co-incubation with Synthesized Inhibitor D->F Compound Input E HNE Protein Purification E->F G Hanging Drop Vapor Diffusion F->G H Diffraction & Structure Solution G->H

Logical relationship between building block structural features and the X-ray crystallography workflow.

References

  • Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases. ChemMedChem / PubMed. Available at: [Link]

  • 5A0A: Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor. RCSB Protein Data Bank. Available at: [Link]

  • Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3. Journal of Chemical Information and Modeling. Available at: [Link]

  • A patenting perspective on human neutrophil elastase (HNE) inhibitors (2014–2018) and their therapeutic applications. PMC / Expert Opinion on Therapeutic Patents. Available at: [Link]

Validation

A Comparative Guide to Reference Standards for 4-Formyl-3-(methylsulfonyl)benzonitrile Analysis

Introduction: The Analytical Challenge 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS No.: 1161921-93-2) is a highly functionalized aromatic building block characterized by a molecular weight of 209.22 g/mol and the chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-Formyl-3-(methylsulfonyl)benzonitrile (CAS No.: 1161921-93-2) is a highly functionalized aromatic building block characterized by a molecular weight of 209.22 g/mol and the chemical formula C₉H₇NO₃S[1]. Structurally, it features a reactive formyl (aldehyde) group, an electron-withdrawing methylsulfonyl group, and a cyano (benzonitrile) moiety.

In pharmaceutical development, this compound frequently appears as a critical intermediate or a Pharmaceutical Analytical Impurity (PAI) in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, the compound presents unique challenges: the formyl group is highly susceptible to atmospheric oxidation (yielding a carboxylic acid degradant), and the nitrile group can undergo hydrolysis under extreme pH conditions. Consequently, selecting the correct grade of reference standard and employing a self-validating analytical method is paramount to ensuring regulatory compliance and synthetic integrity.

Objective Comparison of Reference Standard Grades

As an Application Scientist, I cannot overstate the causality between reference standard purity and assay reliability. If a lower-grade standard with uncharacterized water content or residual solvents is used, any quantitative High-Performance Liquid Chromatography (HPLC) assay will systematically underestimate the impurity levels in your API batch.

To establish a self-validating system, reference standards must be qualified using orthogonal techniques—combining quantitative NMR (qNMR) for absolute mass fraction determination with LC-MS for chromatographic purity.

Table 1: Comparative Matrix of Reference Standard Grades
Standard GradePurity RequirementOrthogonal Characterization MethodsTraceabilityBest Use Case
Primary Standard >99.5%qNMR, LC-MS, IR, TGA, Karl FischerNIST / PharmacopeialLate-stage clinical validation, regulatory submissions
Secondary Standard >98.0%LC-UV, MSCalibrated against PrimaryRoutine batch release, daily Quality Control (QC)
Custom Synthesis >95.0%¹H-NMR, LC-UVInternal COA onlyEarly R&D, qualitative structural elucidation

Experimental Data & Performance Comparison

When analyzing 4-Formyl-3-(methylsulfonyl)benzonitrile against its primary oxidative degradant (4-cyano-2-(methylsulfonyl)benzoic acid), the analytical behavior shifts predictably.

Mechanistic Causality: The oxidation of the formyl group to a carboxylic acid drastically increases the molecule's polarity and hydrogen-bonding capacity. In a reverse-phase C18 chromatographic system, this highly polar acid interacts less with the hydrophobic stationary phase and more with the aqueous mobile phase. As a result, the degradant elutes significantly earlier than the parent compound.

Table 2: Expected Quantitative Data for Analytical Validation
Parameter4-Formyl-3-(methylsulfonyl)benzonitrileOxidative Degradant (Carboxylic Acid)
Molecular Weight 209.22 g/mol 225.22 g/mol
Retention Time (tR) ~8.4 min~6.2 min
Relative Retention Time (RRT) 1.000.74
UV Maxima (nm) 210, 254210, 245
Mass (m/z)[M+H]⁺ 210.02226.01

Step-by-Step Analytical Protocol: HPLC Method

To ensure absolute trustworthiness, the following reverse-phase HPLC protocol is designed as a self-validating system to separate the parent compound from its impurities. A gradient elution is utilized because moderately polar benzonitrile derivatives require varying solvent strengths for baseline resolution[2]. Furthermore, we substitute traditional phosphoric acid with 0.1% formic acid to ensure the method is completely Mass-Spectrometry (MS) compatible[3].

Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 4-Formyl-3-(methylsulfonyl)benzonitrile reference standard.

  • Dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to yield a stock solution of 1.0 mg/mL[2].

  • Dilute this stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

Step 2: Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size[2].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water[3].

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis detector set to 210 nm and 254 nm.

Step 3: Gradient Program

  • 0.0 - 2.0 min: Hold at 10% B. (Ensures retention of highly polar degradants).

  • 2.0 - 12.0 min: Linear ramp from 10% B to 90% B[2].

  • 12.0 - 15.0 min: Hold at 90% B. (Flushes hydrophobic impurities).

  • 15.0 - 20.0 min: Return to 10% B and re-equilibrate.

Step 4: System Suitability Validation

  • Inject a blank (diluent) to confirm no baseline interference.

  • Perform six replicate injections of the 0.1 mg/mL working standard. The method is considered valid only if the Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

Reference Standard Qualification Workflow

To visualize the rigorous process required to elevate a raw chemical batch to a Primary Reference Standard, refer to the qualification workflow below.

QualificationWorkflow cluster_char Orthogonal Characterization Raw Raw Material CAS 1161921-93-2 Purify Purification (Prep-HPLC & Recrystallization) Raw->Purify ID Structural Identity (1H/13C NMR, HRMS, IR) Purify->ID Purity Chromatographic Purity (HPLC-UV, LC-MS) Purify->Purity Mass Mass Balance (TGA, Karl Fischer, ROI) Purify->Mass Cert Certified Primary Reference Standard ID->Cert Purity->Cert Mass->Cert

Workflow for the qualification of 4-Formyl-3-(methylsulfonyl)benzonitrile primary standards.

References

  • CAS 1161921-93-2 | Sigma-Aldrich - sigmaaldrich.com -

  • 1161921-93-2 | 4-Formyl-3-(methylsulfonyl)benzonitrile - ChemScene - chemscene.com - 1

  • 3-formyl-4-thiazolylbenzonitrile | Sigma-Aldrich - sigmaaldrich.cn -

  • Separation of Benzonitrile, 4-nitro- on Newcrom R1 HPLC column - SIELC Technologies - sielc.com - 3

  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile - Benchchem - benchchem.com -2

Sources

Comparative

Elemental analysis and composition of 4-Formyl-3-(methylsulfonyl)benzonitrile

An in-depth comparative analysis of chemical building blocks requires moving beyond basic structural data to understand how specific functional groups dictate both synthetic efficiency and pharmacological efficacy. 4-For...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of chemical building blocks requires moving beyond basic structural data to understand how specific functional groups dictate both synthetic efficiency and pharmacological efficacy. 4-Formyl-3-(methylsulfonyl)benzonitrile (CAS: 1161921-93-2) is a highly specialized intermediate that has revolutionized the development of human neutrophil elastase (HNE) inhibitors, most notably in the synthesis of the clinical candidate BAY 85-8501 [1].

This guide evaluates the elemental composition, synthetic reactivity, and pharmacological impact of 4-Formyl-3-(methylsulfonyl)benzonitrile compared to alternative benzaldehyde derivatives, providing actionable protocols for drug development professionals.

Structural & Elemental Profiling

Before deploying any intermediate in a multi-step Active Pharmaceutical Ingredient (API) synthesis, its purity and elemental composition must be rigorously validated. 4-Formyl-3-(methylsulfonyl)benzonitrile ( C9​H7​NO3​S ) contains a unique combination of heteroatoms that require precise analytical calibration.

The table below outlines the theoretical elemental composition alongside the acceptable experimental variance (±0.3%) required for pharmaceutical-grade batch release.

Table 1: Elemental Composition of 4-Formyl-3-(methylsulfonyl)benzonitrile

ElementTheoretical Mass (%)Acceptable Experimental Range (±0.3%)Analytical Method
Carbon (C) 51.67%51.37% – 51.97%Combustion (TCD)
Hydrogen (H) 3.37%3.07% – 3.67%Combustion (TCD)
Nitrogen (N) 6.69%6.39% – 6.99%Combustion (TCD)
Oxygen (O) 22.94%22.64% – 23.24%Pyrolysis (IR)
Sulfur (S) 15.33%15.03% – 15.63%Combustion (IR/TCD)

Comparative Synthetic Performance: The Biginelli Reaction

The primary synthetic utility of 4-Formyl-3-(methylsulfonyl)benzonitrile lies in its role as the electrophilic aldehyde component in the Biginelli multicomponent condensation . This reaction assembles the dihydropyrimidinone core found in modern HNE inhibitors.

The Mechanistic Advantage

When compared to alternatives like 4-Formylbenzonitrile or 3-Fluoro-4-formylbenzonitrile, the inclusion of the bulky, highly electron-withdrawing methylsulfonyl ( −SO2​CH3​ ) group at the ortho-position relative to the formyl group fundamentally alters the reaction kinetics. The −SO2​CH3​ group drastically increases the electrophilicity of the carbonyl carbon. This accelerates the initial nucleophilic attack by the urea derivative to form the critical iminium ion intermediate, driving the equilibrium forward and minimizing side reactions.

Biginelli A 4-Formyl-3-(methylsulfonyl) benzonitrile Condensation Acid-Catalyzed Condensation (- 2 H₂O) A->Condensation B N-Aryl Urea Derivative B->Condensation C β-Ketonitrile Building Block C->Condensation Product Dihydropyrimidinone Core (BAY 85-8501) Condensation->Product

Multicomponent Biginelli condensation yielding the dihydropyrimidinone core.

Pharmacological Impact: "Conformation Locking"

The choice of intermediate is not solely driven by synthetic yield; it is dictated by the final API's target binding affinity. In the context of HNE inhibitors developed for pulmonary diseases (e.g., COPD, bronchiectasis), the methylsulfonyl group provides a profound pharmacological advantage [1].

As demonstrated by , the −SO2​CH3​ group serves two critical functions:

  • Conformational Freezing: The steric bulk of the methylsulfonyl group restricts the rotation of the aryl ring relative to the dihydropyrimidinone core, locking the molecule into its bioactive conformation.

  • S1/S2 Pocket Engagement: The oxygen atoms of the sulfone act as highly directional hydrogen bond acceptors, anchoring the inhibitor tightly within the S1 and S2 sub-pockets of human neutrophil elastase [2].

Table 2: Comparative Performance in Synthesis & HNE Inhibition

Aldehyde Building BlockBiginelli Yield (%)Reaction Time (h)HNE IC₅₀ (nM) of Final APIMechanistic & Pharmacological Causality
4-Formylbenzonitrile 45%18> 10,000Baseline electrophilicity; lacks steric bulk to lock conformation.
3-Fluoro-4-formylbenzonitrile 62%12~ 450Moderate EWG effect improves yield; fluorine provides weak S2 pocket interaction.
4-Formyl-3-(methylsulfonyl)benzonitrile 88% 6 0.5 – 1.3 Strong EWG accelerates iminium formation; perfectly locks bioactive conformation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems. Every analytical output must cross-reference theoretical calculations before proceeding to API synthesis.

Protocol A: Elemental Analysis (CHNS/O) for Batch Release

Causality: Tin capsules are explicitly chosen for CHNS analysis because tin oxidizes exothermically at ~1800°C, ensuring the complete combustion of the highly stable benzonitrile ring. Conversely, silver capsules are mandated for Oxygen analysis to prevent the formation of trapping oxides, allowing complete pyrolysis to carbon monoxide (CO).

  • Calibration: Calibrate the CHNS/O elemental analyzer using sulfanilamide as a primary standard (known C, H, N, S, O percentages).

  • CHNS Preparation: Weigh exactly 1.5–2.0 mg of 4-Formyl-3-(methylsulfonyl)benzonitrile into a combustible tin capsule. Crimp tightly to exclude atmospheric nitrogen/oxygen.

  • Oxygen Preparation: Weigh 1.5–2.0 mg of the sample into a silver capsule for high-temperature pyrolysis (1060°C) over carbon black.

  • Execution: Run the combustion sequence. The Thermal Conductivity Detector (TCD) will quantify CO2​ , H2​O , N2​ , and SO2​ . The Infrared (IR) detector will quantify CO for oxygen determination.

  • Validation: Compare the experimental output against the theoretical values in Table 1. The batch is only released if all elements fall within the ±0.3% threshold.

QC_Workflow cluster_analysis Parallel Validation Sample Batch Sample: 4-Formyl-3-(methylsulfonyl)benzonitrile Combustion Combustion Analysis (CHNS/O Analyzer) Sample->Combustion Chromatography HPLC-UV (254 nm) Purity Check Sample->Chromatography Data Data Synthesis & Theoretical Comparison Combustion->Data Chromatography->Data Release Batch Release for API Synthesis Data->Release

Self-validating QC workflow combining combustion analysis and HPLC prior to API synthesis.

Protocol B: Biginelli Condensation Workflow

Causality: A dehydrating environment is critical. The use of a Lewis or Brønsted acid combined with a water-scavenging setup drives the thermodynamic equilibrium toward the final cyclic product by continuously removing the H2​O byproduct.

  • Reagent Assembly: In a dry, round-bottom flask purged with nitrogen, combine 1.0 equivalent of 4-Formyl-3-(methylsulfonyl)benzonitrile, 1.2 equivalents of the target N-aryl urea, and 1.2 equivalents of the β-ketonitrile building block.

  • Solvent & Catalyst: Suspend the mixture in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Add a catalytic amount of polyphosphate ester (PPE) or concentrated HCl.

  • Condensation: Heat the reaction mixture to reflux (or 80°C) for 6 hours. The strong electron-withdrawing nature of the starting material ensures rapid conversion.

  • Isolation: Cool the mixture to room temperature and quench with ice-cold water. The highly lipophilic dihydropyrimidinone core will precipitate.

  • Purification: Filter the precipitate under a vacuum, wash with cold diethyl ether to remove unreacted urea, and recrystallize from ethanol/water to yield the final intermediate.

References

  • von Nussbaum, F., Li, V. M-J., Allerheiligen, S., et al. "Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases." ChemMedChem, 2015. [Link]

  • RCSB Protein Data Bank. "Crystal Structure of human neutrophil elastase in complex with a dihydropyrimidone inhibitor (5A8Z)." RCSB PDB, 2016.[Link]

Safety & Regulatory Compliance

Safety

4-Formyl-3-(methylsulfonyl)benzonitrile proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 4-Formyl-3-(methylsulfonyl)benzonitrile As a Senior Application Scientist, I frequently observe that laboratories focus heavily on the synthetic utility of m...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 4-Formyl-3-(methylsulfonyl)benzonitrile

As a Senior Application Scientist, I frequently observe that laboratories focus heavily on the synthetic utility of multi-functional aromatic compounds while overlooking their synergistic end-of-life hazards. For 4-Formyl-3-(methylsulfonyl)benzonitrile , standard disposal methods are insufficient. This guide provides a self-validating, step-by-step operational framework for the safe containment and destruction of this compound, ensuring absolute environmental compliance and laboratory safety.

Molecular Causality: Understanding the Hazard Profile

To design an effective and compliant disposal strategy, we must first deconstruct the molecule (CAS: 1161921-93-2)[1]. The strict disposal requirements are dictated by the thermal behavior of its three functional groups:

  • The Nitrile Group (-CN): Under thermal stress or incomplete combustion, nitriles decompose to liberate highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[2][3].

  • The Methylsulfonyl Group (-SO2CH3): The thermal degradation of this moiety produces sulfur oxides (SOx), which are severe respiratory irritants and environmental pollutants[2].

  • The Formyl Group (-CHO): As an aldehyde, this group is reactive, susceptible to autoxidation, and can react vigorously with strong oxidizers.

Operational Causality: Because of the potential to generate HCN, SOx, and NOx, this compound cannot be disposed of in standard municipal waste or flushed into aqueous drains[4]. It strictly mandates high-temperature incineration equipped with specialized exhaust scrubbing[3].

Quantitative Waste Parameters

Understanding the physical and chemical parameters of the waste is critical for proper segregation and manifest documentation.

ParameterSpecificationOperational Implication
CAS Number 1161921-93-2[1]Essential for accurate hazardous waste manifest documentation.
Molecular Weight 209.22 g/mol [1]Used for calculating stoichiometric neutralization if required.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires strict dust control during cleanup.
Incompatibilities Strong oxidizers, strong acids/bases[2]Must be segregated in chemically compatible secondary containment.
Combustion Byproducts CO, CO2, NOx, SOx, HCN[2][3]Dictates the absolute need for scrubber-equipped incineration.

Spill Response & Containment Workflow

A spill of 4-Formyl-3-(methylsulfonyl)benzonitrile requires immediate, methodical action to prevent aerosolization and environmental contamination. This protocol is designed as a closed-loop system, meaning containment and verification are built into the steps.

Step-by-Step Methodology:

  • Isolate and Assess: Immediately evacuate non-essential personnel from the spill area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to capture any aerosolized particulates[2].

  • Deploy PPE: Don chemical-resistant nitrile gloves, tight-fitting safety goggles, a standard lab coat, and a particulate respirator (N95 or P100) if visible dust is present.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[2][4]. Mechanistic Insight: Never use combustible materials like sawdust or paper towels; the formyl group's reactivity with organic materials under friction can pose a secondary hazard.

  • Collection: Use a non-sparking tool to gently sweep the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) container. Seal the container tightly.

  • Validation & Decontamination: Wash the spill surface with copious amounts of soap and water[4]. The surfactant breaks down residual microscopic particulates. Collect this wash water and dispose of it as hazardous aqueous waste to ensure zero environmental release.

Standard Operating Procedure (SOP) for Final Disposal

To maintain a strict chain of custody and ensure regulatory compliance, routine lab waste containing this compound must follow this specific SOP:

  • Phase 1: Segregation. Store the collected waste in a designated "Hazardous Solid Waste" accumulation area. Ensure it is strictly isolated from oxidizing agents (e.g., peroxides, permanganates), strong acids, and strong bases[2].

  • Phase 2: Packaging & Labeling. Place the primary container inside a secondary containment bin. Label the container clearly with: "Hazardous Waste: Toxic Solid, Contains Nitrile and Sulfonyl Derivatives" and prominently display the CAS number (1161921-93-2)[1].

  • Phase 3: High-Temperature Incineration. Transfer the waste to a licensed environmental disposal partner. Your waste manifest must explicitly specify that the material requires high-temperature incineration equipped with an alkaline afterburner/scrubber [3]. The alkaline scrubber is non-negotiable; it chemically neutralizes the acidic SOx and NOx gases and destroys any trace HCN generated during the combustion process[3].

Process Visualization

DisposalWorkflow Start 4-Formyl-3-(methylsulfonyl)benzonitrile Waste Generated Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Contain Contain with Inert Absorbent (Sand/Vermiculite) Spill->Contain Segregate Segregate from Oxidizers & Strong Acids/Bases Routine->Segregate Package Seal in HDPE Container Apply Hazardous Labels Contain->Package Segregate->Package Incinerate High-Temp Incineration (NOx/SOx/HCN Scrubbers) Package->Incinerate

Workflow for the containment, segregation, and incineration of sulfonyl benzonitrile waste.

References

  • Title: 1161921-93-2 | 4-Formyl-3-(methylsulfonyl)benzonitrile - ChemScene Source: chemscene.com URL: [1]

  • Title: 500720 benzonitrile safety data sheet - SDS US Source: vigon.com URL: [4]

  • Title: Benzonitrile - HAZARD SUMMARY Source: nj.gov URL: [2]

  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: [3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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